1-Naphthyl trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662277. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWUQDVFRYMMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244229 | |
| Record name | 1-Naphthyl trifluoromethanesulfonate | |
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Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99747-74-7 | |
| Record name | 1-Naphthyl trifluoromethanesulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl trifluoromethanesulfonate | |
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| Record name | 1-Naphthyl trifluoromethanesulfonate | |
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| Record name | 1-Naphthyl trifluoromethanesulfonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Trifluoromethanesulfonate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Naphthyl trifluoromethanesulfonate, a versatile intermediate in organic synthesis. The protocols and analyses detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of this compound
This compound, often referred to as 1-naphthyl triflate, is a key organic compound valued for the exceptional leaving group ability of its triflate moiety.[1] This property makes it a highly reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings.[1][2] The ability to readily form carbon-carbon and carbon-heteroatom bonds renders aryl triflates indispensable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4] This guide will delineate a robust and reproducible methodology for the preparation and rigorous characterization of this important synthetic building block.
Synthesis of this compound: A Mechanistic and Practical Approach
The conversion of 1-naphthol to this compound is typically achieved by reacting the phenol with a suitable triflating agent in the presence of a base. The most common and effective triflating agent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O).[5] The reaction proceeds via an electrophilic attack of the highly reactive triflic anhydride on the hydroxyl group of 1-naphthol, with a base serving to deprotonate the phenol and neutralize the triflic acid byproduct.
Causality Behind Experimental Choices:
-
Triflating Agent : Triflic anhydride is chosen for its high reactivity, which ensures a rapid and efficient conversion.[5] Alternative reagents like trifluoromethanesulfonyl chloride can also be used, but may require longer reaction times or harsher conditions.[6] N-phenyltriflimide is another option, noted for its stability and improved selectivity in some cases.[2]
-
Base : Pyridine or triethylamine are commonly employed as bases. They act as proton scavengers, driving the reaction to completion. However, the formation of ammonium triflate salts can sometimes complicate purification.[5] An alternative is the use of a biphasic system with an aqueous inorganic base like potassium phosphate (K₃PO₄), which can simplify the workup procedure.[7][8]
-
Solvent : Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively dissolves the reactants. Tetrahydrofuran (THF) is also a suitable choice.[6]
-
Temperature : The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the high reactivity of triflic anhydride and minimize potential side reactions.[5]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol:
Materials:
-
1-Naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.[6]
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the seven aromatic protons of the naphthalene ring system. The chemical shifts and coupling patterns will be consistent with a 1-substituted naphthalene.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 10 carbon atoms of the naphthalene ring and the trifluoromethyl carbon. The carbon attached to the triflate group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
| Data Type | Expected Chemical Shift (δ) / ppm | Key Features |
| ¹H NMR (CDCl₃) | 7.3 - 8.2 | Complex multiplet pattern for the 7 aromatic protons. |
| ¹³C NMR (CDCl₃) | 110 - 150 | 10 signals for the naphthalene carbons. |
| ~118.4 (q, ¹JCF ≈ 320 Hz) | Quartet for the CF₃ carbon due to coupling with fluorine.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the S=O and C-F bonds of the triflate group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O stretch | 1410 - 1450 and 1200 - 1250 |
| C-F stretch | 1100 - 1250 |
| S-O-C stretch | 1030 - 1070 |
| Aromatic C-H stretch | > 3000 |
| Aromatic C=C stretch | 1500 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₇F₃O₃S), the expected exact mass is 276.0068 g/mol .[10] Electron ionization (EI) or electrospray ionization (ESI) can be used.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₇F₃O₃S |
| Molecular Weight | 276.23 g/mol [10] |
| Exact Mass | 276.0068 Da[10] |
| Key Fragments (EI) | Fragments corresponding to the loss of the triflate group (SO₃CF₃) and the formation of the naphthyl cation are expected. The base peak is often the naphthyl cation (m/z 127). |
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The successful synthesis of the target compound should be confirmed by a consistent set of data from the characterization techniques. For instance, the presence of the triflate group should be evident in the ¹³C NMR (quartet for CF₃), FTIR (strong S=O and C-F stretches), and mass spectrometry (correct molecular ion and fragmentation). Any deviation from the expected data should prompt a re-evaluation of the reaction and purification steps. For example, the presence of a broad peak around 3200-3600 cm⁻¹ in the FTIR spectrum would indicate residual 1-naphthol, signaling incomplete reaction or hydrolysis during workup.
Conclusion
This guide has provided a detailed, in-depth technical overview of the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and employing rigorous analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate for its application in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides [dspace.mit.edu]
- 4. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 1-naphthyl triflate
An In-depth Technical Guide to 1-Naphthyl Triflate: Properties, Synthesis, and Applications
Introduction
1-Naphthyl triflate, systematically known as naphthalen-1-yl trifluoromethanesulfonate, is a pivotal reagent in modern organic synthesis. As an aryl triflate, its utility stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which functions as a superior leaving group, often referred to as a "pseudohalide." This property renders the naphthyl moiety highly susceptible to oxidative addition by transition metal catalysts, thereby enabling a vast array of cross-coupling reactions. For researchers in medicinal chemistry and materials science, 1-naphthyl triflate serves as a versatile building block for constructing complex molecular architectures, offering a reliable alternative to traditional aryl halides in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and key applications, offering field-proven insights for its effective utilization.
Compound Identification and Molecular Structure
A clear identification is fundamental for any chemical reagent. 1-Naphthyl triflate is characterized by a naphthalene ring substituted with a trifluoromethanesulfonate ester group at the 1-position.
| Identifier | Value |
| CAS Number | 99747-74-7[1][2] |
| IUPAC Name | naphthalen-1-yl trifluoromethanesulfonate[2][3] |
| Synonyms | 1-Naphthyl trifluoromethanesulfonate, 1-naphthalenyl triflate[2][4][5] |
| Molecular Formula | C₁₁H₇F₃O₃S[1][6] |
| Molecular Weight | 276.23 g/mol [1][3][6] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F[2][3][5] |
| InChIKey | WQWUQDVFRYMMCY-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
The physical properties of 1-naphthyl triflate dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid with a distinct reddish hue.[2][7]
| Property | Value | Source(s) |
| Physical Form | Liquid | [2][7] |
| Color | Red | [2][7] |
| Boiling Point | 97-98 °C at 0.3 mmHg | [2][5][8][9] |
| Density | 1.405 - 1.493 g/mL at 25 °C | [2][4][8][9] |
| Refractive Index (n²⁰/D) | 1.52 | [4][8][9] |
| Flash Point | >113 °C (>230 °F) | [5][7] |
| Topological Polar Surface Area | 51.8 Ų | [3][5] |
Solubility Profile: While comprehensive solubility data is not widely published, the molecular structure provides strong indications of its behavior. The large, nonpolar naphthalene core suggests good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dioxane, toluene, and diethyl ether. Its polarity is low, and it is expected to be insoluble in water, where it would be prone to hydrolysis under certain conditions. By analogy, related compounds like sodium triflate are soluble in polar organic solvents such as acetone and THF but insoluble in nonpolar solvents like benzene.[10]
Chemical Profile and Reactivity
The Triflate Anion: A Superior Leaving Group
The chemical utility of 1-naphthyl triflate is dominated by the trifluoromethanesulfonate group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base of triflic acid, a superacid. This stability arises from two key factors:
-
Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the sulfur atom.
-
Resonance: The negative charge is delocalized across the three oxygen atoms and, to a lesser extent, the sulfur atom.
This extreme stability makes the triflate anion an outstanding leaving group, far surpassing traditional halide leaving groups like I⁻, Br⁻, and Cl⁻. In the context of cross-coupling, this translates to faster rates of oxidative addition to the metal catalyst, often allowing reactions to proceed under milder conditions than their aryl halide counterparts.[11]
Core Application: Transition Metal-Catalyzed Cross-Coupling
1-Naphthyl triflate is a premier electrophile for forming new bonds at the C1-position of the naphthalene ring. It is extensively used in palladium, nickel, and cobalt-catalyzed reactions.[12][13][14] The general catalytic cycle provides a framework for understanding these transformations.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Field-Proven Applications:
-
Stille Coupling: Reacts with organostannanes (R-SnBu₃) to form C-C bonds. Studies have demonstrated the successful coupling of 1-naphthyl triflate with stannanes containing phosphorus, arsenic, and selenium heteroatoms.[12]
-
Suzuki-Miyaura Coupling: Couples with boronic acids or esters (R-B(OR)₂) and is a cornerstone of modern C-C bond formation. The reaction tolerates a wide range of functional groups. While aryl nonaflates are sometimes more reactive, aryl triflates are widely and successfully employed.[11][13]
-
Heck Reaction: Used to arylate alkenes, providing a direct route to substituted naphthyl alkenes.[15]
-
C-N and C-O Bond Formation: Participates in Buchwald-Hartwig amination and etherification reactions, coupling with amines and alcohols, respectively.
The choice to use 1-naphthyl triflate over an aryl halide is often driven by the need for higher reactivity, especially with challenging substrates or when milder conditions are required to preserve sensitive functional groups.
Synthesis Protocol
1-Naphthyl triflate is readily prepared from commercially available 1-naphthol. The most common method involves reaction with a triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Caption: Workflow for the synthesis of 1-naphthyl triflate from 1-naphthol.
Detailed Experimental Methodology
This protocol is adapted from established procedures for aryl triflate synthesis.[6]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (1.0 eq) and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Basification: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 2.0 eq) or pyridine (2.0 eq).
-
Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.
-
Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (TfCl, 1.5 eq) or trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow addition to a cooled solution prevents exothermic runaway and minimizes side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting 1-naphthol.
-
Workup: Evaporate the solvent under reduced pressure. To the residue, add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure 1-naphthyl triflate.
Spectroscopic Characterization
While specific spectra should be run for each batch, the expected spectral features are well-defined:
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-8.2 ppm), corresponding to the seven protons of the naphthalene ring system. The distinct splitting patterns can be used to confirm the 1-substitution pattern.[3]
-
¹³C NMR: Will show 11 distinct signals, with 10 in the aromatic region for the naphthalene carbons and one quartet (due to C-F coupling) for the trifluoromethyl carbon.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches (approx. 1410-1450 cm⁻¹) and C-F stretches (approx. 1200-1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (m/z = 276.01) corresponding to the exact mass [C₁₁H₇F₃O₃S]⁺ should be observable.[3][5]
Safety, Handling, and Storage
Hazard Profile: 1-Naphthyl triflate is classified as a corrosive substance.[3][15]
-
GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[3]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][15]
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles/face shield.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to hydrolysis.[2][7]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]
Conclusion
1-Naphthyl triflate is a powerful and versatile electrophilic partner for advanced organic synthesis. Its high reactivity, driven by the stability of the triflate leaving group, provides a distinct advantage over many aryl halides, enabling a broad scope of cross-coupling reactions under mild conditions. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers and drug development professionals to fully harness its synthetic potential in the creation of novel and complex molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 1-naphthyl triflate | CAS#:99747-74-7 | Chemsrc [chemsrc.com]
- 9. 1-NAPHTHYL TRIFLATE | 99747-74-7 [chemicalbook.com]
- 10. sodium triflate [chemister.ru]
- 11. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Naphthyl trifluoromethanesulfonate 97 3857-83-8 [sigmaaldrich.com]
spectroscopic data for 1-Naphthyl trifluoromethanesulfonate NMR
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Naphthyl Trifluoromethanesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, commonly referred to as 1-naphthyl triflate, is a pivotal reagent in modern organic synthesis. Its utility is anchored in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety, which facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] The successful synthesis, purification, and subsequent application of this compound are critically dependent on its unambiguous structural and spectroscopic characterization. This guide provides a comprehensive technical overview of the synthesis and detailed spectroscopic analysis of 1-naphthyl triflate, with a primary focus on Nuclear Magnetic Resonance (NMR) data, intended for researchers, chemists, and professionals in drug development.
Synthesis and Purification: A Validated Protocol
The synthesis of aryl triflates is most reliably achieved by the reaction of the corresponding phenol with a trifluoromethanesulfonylating agent. The protocol described below is a robust, self-validating method adapted from established literature procedures.[3][4]
Causality of Experimental Design
The selection of reagents and conditions is critical for achieving a high yield of the desired product while minimizing side reactions.
-
Starting Material: 1-Naphthol is the phenolic precursor to the target molecule.
-
Triflylating Agent: Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is a highly reactive and effective triflylating agent. Alternatively, trifluoromethanesulfonyl chloride can be used, though it is generally less reactive.[3]
-
Base: A non-nucleophilic amine base, such as pyridine or triethylamine, is employed to neutralize the triflic acid byproduct generated during the reaction. This prevents protonation of the starting naphthol and potential acid-catalyzed side reactions.
-
Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
-
Purification: Post-reaction workup with water removes the amine hydrotriflate salt. Final purification via column chromatography on silica gel effectively separates the nonpolar product from any residual starting material or impurities.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Naphthyl Triflate.
Step-by-Step Methodology
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthol (1.0 eq.).
-
Dissolve the 1-naphthol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq.) to the solution and stir for 5 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Molecular Structure Diagram
Caption: Structure of 1-Naphthyl Triflate with IUPAC numbering.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇F₃O₃S | [5][6][7] |
| Molecular Weight | 276.23 g/mol | [5][7] |
| CAS Number | 99747-74-7 | [6][7] |
| Appearance | Red to brown liquid | [6] |
| Boiling Point | 97-98 °C at 0.3 mmHg | [6][8] |
| Density | 1.405 g/mL at 25 °C | [6][8] |
| Refractive Index (n20/D) | 1.52 | [6][8] |
Core Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-naphthyl triflate. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum displays signals exclusively in the aromatic region, corresponding to the seven protons of the naphthalene ring system. The electron-withdrawing nature of the triflate group (-OTf) causes a deshielding effect (downfield shift) on the nearby protons, particularly those on the same ring.
-
Expected Chemical Shifts (δ): The signals are expected to appear in the range of δ 7.4–8.2 ppm.
-
Signal Assignments:
-
The proton ortho to the triflate group (H-2) and the peri proton (H-8) are typically the most deshielded.
-
The remaining protons (H-3, H-4, H-5, H-6, H-7) will appear as complex multiplets, with their precise shifts determined by their electronic environment and coupling interactions.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon framework, showing 11 distinct signals: 10 for the naphthalene ring and one for the trifluoromethyl group.
-
Expected Chemical Shifts (δ):
-
C1 (ipso-carbon): The carbon directly attached to the oxygen of the triflate group is significantly deshielded and will appear around δ 145-150 ppm.
-
Aromatic Carbons: The other nine sp² carbons of the naphthalene ring will resonate between δ 115–135 ppm.
-
Trifluoromethyl Carbon (CF₃): This carbon appears as a distinct quartet in the range of δ 118-122 ppm due to the strong one-bond coupling to the three fluorine atoms (¹J_CF ≈ 320 Hz).[2] The observation of this quartet is a definitive indicator of the triflate group's integrity.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and diagnostic technique for confirming the presence of the triflate group.
-
Expected Chemical Shift (δ): The spectrum is characterized by a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.
-
Signal Assignment: This singlet typically appears in the range of δ -76 to -79 ppm (relative to CFCl₃ at 0 ppm).[9][10] This characteristic chemical shift provides unambiguous evidence for the triflate moiety.
Spectroscopic Data Summary Table
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.4 – 8.2 | Multiplets (m), Doublets (d) | Ar-H |
| ¹³C | ~146.5 | Singlet (s) | C 1-OTf |
| 115 – 135 | Singlets (s) | Ar-C | |
| ~118.7 | Quartet (q), ¹J_CF ≈ 320 Hz | -C F₃ | |
| ¹⁹F | ~ -77 | Singlet (s) | -CF ₃ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The values presented are based on data available from spectral databases and analogous structures.[2][5][9]
Interrelation of Spectroscopic Techniques
Caption: Relationship between NMR techniques and structural data.
Safety, Handling, and Storage
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is known to cause severe skin burns and serious eye damage.[5][6] Inhalation and ingestion should be avoided.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
The definitive characterization of this compound is readily achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The key diagnostic features are the complex aromatic signals in the ¹H NMR, the significantly deshielded C1 signal and the characteristic quartet for the CF₃ carbon in the ¹³C NMR, and the unambiguous singlet around δ -77 ppm in the ¹⁹F NMR spectrum. This comprehensive spectroscopic data, underpinned by a reliable synthetic protocol, provides researchers with the necessary tools to confidently prepare, identify, and utilize this versatile reagent in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. colorado.edu [colorado.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
1-Naphthyl trifluoromethanesulfonate reaction mechanism with electrophiles
An In-Depth Technical Guide to the Reaction Mechanisms of 1-Naphthyl Trifluoromethanesulfonate with Electrophiles
Abstract
This compound (1-NpOTf), an aryl triflate derived from 1-naphthol, has emerged as a versatile and highly reactive electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions. Its utility stems from the triflate group (-OTf), which functions as an excellent leaving group, often exhibiting reactivity comparable to or exceeding that of traditional aryl halides. This technical guide provides an in-depth exploration of the core reaction mechanisms involving 1-NpOTf and various nucleophilic coupling partners in palladium-catalyzed transformations. We will dissect the catalytic cycles of key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, with a focus on the underlying principles that govern catalyst selection, reaction kinetics, and product formation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding to guide experimental design and optimization.
Introduction: The Role and Advantages of 1-Naphthyl Triflate
In the landscape of cross-coupling chemistry, the choice of the electrophilic partner is paramount. While aryl halides (I, Br, Cl) have been the historical workhorses, aryl triflates, such as this compound, offer significant advantages.[1] Triflates are readily synthesized from abundant and often inexpensive phenols, providing a strategic alternative when the corresponding halide is not commercially available or is difficult to prepare.
The high reactivity of the C-OTf bond towards oxidative addition to a low-valent metal center, such as Pd(0), is the cornerstone of its utility.[2] The trifluoromethanesulfonate anion is a very stable leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which delocalize the negative charge via resonance and induction. This inherent reactivity allows cross-coupling reactions to proceed under milder conditions than many aryl chlorides or even bromides.[2]
This guide will focus on the canonical palladium-catalyzed reactions where 1-NpOTf serves as the electrophile, reacting with a range of organometallic or heteroatom nucleophiles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures.[3][4] The reaction couples an aryl triflate with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][5]
The Catalytic Cycle
The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the C-OTf bond of 1-naphthyl triflate. This step forms a square planar Pd(II) complex.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.[6]
-
Transmetalation: Before the organoboron reagent can transfer its organic group to the palladium center, it must be activated by a base.[5] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic borate complex.[3] This "ate" complex then undergoes transmetalation, where the naphthyl group from the boronic acid displaces the triflate group on the Pd(II) center, forming a diorganopalladium(II) intermediate.[3]
-
Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product. The two organic ligands on the palladium complex couple, and the catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[3]
Data Summary: Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
| Parameter | Common Choices for Aryl Triflates | Rationale / Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts that are reduced in situ to the active Pd(0) species.[7] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, dppf | Bulky, electron-rich phosphines stabilize the Pd(0) center and promote oxidative addition.[4][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Activates the boronic acid to form the borate complex, facilitating transmetalation.[5][8] |
| Solvent | Toluene, Dioxane, THF, DMF | Aprotic solvents are generally used; often with water as a co-solvent to aid in dissolving the base. |
Sample Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the coupling of 1-naphthyl triflate with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-naphthyl triflate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a solid dispensing system under an inert atmosphere (Argon or Nitrogen) is crucial as the Pd(0) species formed is oxygen-sensitive.
-
Solvent Addition: Degas the toluene and water by bubbling argon through them for 20-30 minutes. Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting triflate), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 1-phenylnaphthalene.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds by coupling aryl electrophiles with primary or secondary amines.[9][10] Aryl triflates are excellent substrates for this transformation.[10][11]
The Catalytic Cycle
The mechanism shares similarities with the Suzuki coupling but differs in the nature of the nucleophile.[9][12]
-
Oxidative Addition: As before, the active Pd(0)L₂ catalyst adds to 1-naphthyl triflate to generate a Pd(II) intermediate.[11][13]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[12] This step is critical, as the neutral amine is not nucleophilic enough for the subsequent step.
-
Reductive Elimination: The aryl group and the amido group couple to form the arylamine product, regenerating the Pd(0) catalyst.[12]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl electrophile with a terminal alkyne.[14] The reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[14]
The Dual Catalytic Cycle
The mechanism involves two interconnected cycles.[15]
-
The Palladium Cycle: This follows the familiar pattern. Pd(0) undergoes oxidative addition with 1-naphthyl triflate to form the Pd(II) complex.[14]
-
The Copper Cycle: A base (typically an amine like Et₃N) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[15][16] This copper acetylide is more stable and less prone to homocoupling (Glaser coupling) than the free acetylide.
-
Transmetalation: The copper acetylide acts as the nucleophile, transferring the alkynyl group to the Pd(II) center and displacing the triflate ligand.[16]
-
Reductive Elimination: The final step yields the 1-alkynylnaphthalene product and regenerates the Pd(0) catalyst.[14]
Stille Coupling: The Organostannane Approach
The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner. While mechanistically similar to the Suzuki reaction, it does not typically require a base for activation, as the C-Sn bond is sufficiently labile for transmetalation.[5] The primary drawback of the Stille reaction is the toxicity and stoichiometric tin byproducts, which can complicate purification. However, it offers a broad substrate scope. For 1-naphthyl triflate, the reaction with an organostannane like tributyl(phenyl)tin would proceed via the canonical oxidative addition, transmetalation, and reductive elimination pathway, analogous to the Suzuki cycle.[17]
Conclusion
This compound is a powerful and versatile electrophile for palladium-catalyzed cross-coupling reactions. Its high reactivity, derived from the excellent leaving group ability of the triflate anion, enables the efficient construction of C-C, C-N, and other bonds under relatively mild conditions. A thorough understanding of the fundamental mechanistic steps—oxidative addition, transmetalation, and reductive elimination—is essential for any scientist working in synthetic chemistry. By carefully selecting the catalyst, ligands, base, and solvent, researchers can precisely control the outcome of these transformations, paving the way for the synthesis of complex molecules in pharmaceuticals, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
The Solubility Profile of 1-Naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-Naphthyl trifluoromethanesulfonate (1-NTf), a key intermediate in organic synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed analysis of the molecular factors governing the solubility of 1-NTf, presents reasoned estimations of its solubility in a range of common organic solvents based on structural analogues, and provides comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this compound in their work.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, also known as 1-naphthyl triflate, is a versatile reagent and building block in modern organic chemistry.[1] Its utility stems from the excellent leaving group ability of the triflate moiety, which facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The success of these synthetic transformations is intrinsically linked to the solubility of 1-NTf in the chosen reaction solvent. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and challenges in purification, ultimately impacting yield and purity.
This guide provides a comprehensive overview of the solubility of this compound, moving beyond a simple tabulation of data to explain the underlying chemical principles and provide actionable experimental protocols.
Theoretical Framework: Understanding the Molecular Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a product of its distinct molecular architecture: a large, nonpolar naphthalene core and a highly polar trifluoromethanesulfonate group.
-
The Naphthalene Moiety: The bulky, aromatic naphthalene ring system is inherently nonpolar and hydrophobic. This significant portion of the molecule favors interactions with nonpolar or weakly polar solvents through van der Waals forces.[2]
-
The Trifluoromethanesulfonate (Triflate) Group: The -OSO₂CF₃ group is strongly electron-withdrawing and highly polar. The presence of three fluorine atoms and the sulfonyl group creates a significant dipole moment, enabling interactions with polar solvents.
The overall solubility of 1-NTf in a given solvent is a balance between these opposing characteristics. Solvents that can effectively solvate both the nonpolar aromatic system and the polar triflate group will be the most effective.
Estimated Solubility of this compound in Common Organic Solvents
Table 1: Estimated Qualitative Solubility of this compound in a Range of Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | 6.4 | High | The polar aprotic nature of DMF can effectively solvate the polar triflate group, while its organic character interacts favorably with the naphthalene ring. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of solvating both polar and nonpolar moieties. |
| Acetone | 5.1 | Moderate to High | Acetone's polarity allows for interaction with the triflate group, and it is generally a good solvent for aromatic compounds.[2] |
| Acetonitrile | 5.8 | Moderate | While polar, acetonitrile is less effective at solvating large nonpolar structures compared to DMF or DMSO. |
| Ethereal Solvents | |||
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF has a moderate polarity and is an excellent solvent for a wide range of organic compounds, including those with aromatic rings. |
| Diethyl Ether | 2.8 | Moderate | The less polar nature of diethyl ether compared to THF may result in slightly lower solubility, but it should still be a viable solvent. |
| Chlorinated Solvents | |||
| Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and solvate nonpolar regions. |
| Chloroform | 4.1 | High | Similar to DCM, chloroform is a versatile solvent for many organic molecules. |
| Protic Solvents | |||
| Methanol | 5.1 | Low to Moderate | While polar, the hydrogen bonding network of methanol may not be ideal for solvating the large, nonpolar naphthalene core. |
| Ethanol | 4.3 | Low to Moderate | Similar to methanol, ethanol's hydrogen bonding may limit its effectiveness in dissolving 1-NTf, though it is a good solvent for naphthalene itself.[3] |
| Aromatic Solvents | |||
| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene will have strong van der Waals interactions with the naphthalene ring. |
| Benzene | 2.7 | Moderate to High | Similar to toluene, benzene will effectively solvate the nonpolar aromatic portion of the molecule. |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Low | The highly nonpolar nature of hexane will not effectively solvate the polar triflate group, leading to poor solubility. |
| Heptane | 0.1 | Low | Similar to hexane, heptane is a nonpolar solvent and is unlikely to be effective. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following protocols provide a framework for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination: A Rapid Screening Method
This method allows for a quick assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Caption: Workflow for qualitative solubility screening.
Quantitative Solubility Determination: Gravimetric Method
This method provides a more precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solids.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution transferred (L))
Caption: Workflow for quantitative solubility determination.
Safety and Handling Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly available literature, a thorough understanding of its molecular structure allows for reliable estimations of its solubility in a wide range of organic solvents. This guide has provided a robust theoretical framework, actionable experimental protocols, and critical safety information to empower researchers in their use of this important synthetic building block. For applications requiring precise solubility values, the experimental methods outlined herein are strongly recommended.
References
A Comprehensive Technical Guide to the Theoretical Calculation of 1-Naphthyl Trifluoromethanesulfonate Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthyl trifluoromethanesulfonate, a member of the aryl triflate family, is a pivotal intermediate in organic synthesis, valued for the exceptional leaving group ability of its triflate moiety. This reactivity is exploited in numerous carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules and pharmaceutical agents. A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions and designing novel synthetic pathways. This technical guide provides a comprehensive framework for conducting theoretical calculations on the this compound structure, leveraging Density Functional Theory (DFT) to elucidate its geometric and electronic characteristics. We will delve into the rationale behind computational strategy selection, present a detailed protocol for geometry optimization and vibrational analysis, and explore the interpretation of key quantum chemical descriptors.
Introduction: The Significance of this compound
This compound (C₁₁H₇F₃O₃S) is an organic compound featuring a naphthalene core bonded to a trifluoromethanesulfonate (triflate) group through an oxygen atom. The triflate group is a superior leaving group, rendering the C-O bond susceptible to cleavage and facilitating a wide array of nucleophilic substitution and transition-metal-catalyzed coupling reactions. This reactivity profile makes aryl triflates, including the 1-naphthyl derivative, indispensable tools in modern synthetic chemistry.
Theoretical calculations provide a powerful lens through which to examine the molecule's intrinsic properties, offering insights that complement experimental data. By modeling the structure at the quantum mechanical level, we can predict bond lengths, bond angles, dihedral angles, and electronic features such as orbital energies and charge distributions. This information is invaluable for understanding the molecule's stability, reactivity, and spectroscopic signatures.
Foundational Principles: Selecting the Appropriate Theoretical Framework
The accuracy of theoretical calculations is critically dependent on the chosen computational method and basis set. For a molecule like this compound, which contains a conjugated π-system and highly electronegative fluorine atoms, Density Functional Theory (DFT) presents a balanced approach, offering a good compromise between computational cost and accuracy.
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to traditional wave-function-based methods that deal with the complexities of the many-electron wavefunction.
For the study of aryl triflates, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated robust performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules. More recent functionals, such as the M06-2X, can also provide excellent results, particularly for systems where non-covalent interactions are important.
The Role of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. For a molecule containing second and third-row elements like sulfur and fluorine, a Pople-style basis set such as 6-311+G(d,p) is a suitable starting point.
Let's break down this nomenclature:
-
6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
-
+ : Indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, crucial for anions and systems with lone pairs.
-
(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.
The choice of a particular DFT functional and basis set should always be justified and, if possible, benchmarked against experimental data or higher-level calculations for similar systems.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a theoretical investigation of the this compound structure.
Caption: A generalized workflow for the theoretical calculation of molecular structures.
Step 1 & 2: Building the Initial Structure and Creating the Input File
The first step is to construct an initial 3D guess of the this compound structure. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the optimization algorithm will refine it.
Once the initial structure is built, an input file for the quantum chemistry software (e.g., Gaussian) is created. This file specifies the atomic coordinates, the charge of the molecule (0 for neutral), the spin multiplicity (1 for a singlet ground state), the desired level of theory (e.g., B3LYP/6-311+G(d,p)), and the type of calculation (optimization followed by frequency analysis).
Step 3: Geometry Optimization
The geometry optimization calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. This process is iterative, and the calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Step 4: Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two critical purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Thermochemical Data: The frequency calculation provides valuable thermochemical data, including the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also allows for the prediction of the infrared (IR) and Raman spectra.
Interpreting the Results: From Numbers to Chemical Insight
The output file from a successful calculation contains a wealth of information. The key is to extract and interpret the data that provides meaningful chemical insights.
Structural Parameters
The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, to validate the computational model.
Table 1: Key Computational Parameters for this compound
| Parameter | Recommended Value/Method | Rationale |
| Software | Gaussian, ORCA, Q-Chem | Widely used and validated quantum chemistry packages. |
| Functional | B3LYP | A robust hybrid functional for organic molecules. |
| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and cost. |
| Calculation Type | Opt, Freq | Geometry optimization followed by frequency calculation. |
| Solvation Model | PCM (Polarizable Continuum Model) | Can be included to model the effect of a solvent. |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Caption: A simplified representation of the HOMO-LUMO energy gap.
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and core orbitals. This allows for the calculation of atomic charges and the investigation of hyperconjugative interactions, which can reveal important details about bonding and stability. For instance, NBO analysis can quantify the electron-withdrawing effect of the triflate group on the naphthalene ring.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
Conclusion: A Powerful Tool for Chemical Discovery
Theoretical calculations, particularly using DFT, offer a powerful and insightful approach to understanding the structure and properties of this compound. By following a systematic and well-justified computational protocol, researchers can gain a deeper understanding of this important synthetic intermediate, which can aid in the design of new reactions and the development of novel molecules with desired properties. The synergy between computational and experimental chemistry is a cornerstone of modern chemical research, and the methods outlined in this guide provide a solid foundation for such collaborative endeavors.
Introduction: The Synthetic Utility and Inherent Risks of 1-Naphthyl Trifluoromethanesulfonate
An In-depth Technical Guide to the Safe Handling of 1-Naphthyl Trifluoromethanesulfonate
This compound (also known as 1-naphthyl triflate) is a versatile reagent widely employed in modern organic synthesis. Its utility is primarily derived from the trifluoromethanesulfonate (-OTf) group, which functions as an exceptional leaving group. This property makes it a valuable precursor in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille couplings.[1][2] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
While indispensable in the laboratory, the high reactivity of this compound necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.
Section 1: Hazard Identification and Classification
The primary operational risk associated with this compound is its corrosive nature. Based on aggregated GHS data, it is classified as a substance that can cause severe skin burns and serious eye damage.[4] The causality behind this is its reactivity; upon contact with moisture (such as on skin or in the eyes), it can hydrolyze, potentially releasing trifluoromethanesulfonic acid, a superacid, which contributes to its corrosive effects.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[4] | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[4] |
Note: Some suppliers may use the less severe H315 (Causes skin irritation) and H319 (Causes serious eye irritation) classifications.[5] However, adhering to the more stringent classification (H314/H318) represents a best practice for ensuring personnel safety.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection by exhausting hazardous vapors or dusts away from the user's breathing zone. The workspace should also be equipped with readily accessible and tested eyewash stations and safety showers.[6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the corrosive nature of the compound. The following ensemble provides the necessary level of protection for routine handling.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of severe eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during operations with a higher splash potential.[5][7]
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them using the proper technique to avoid contaminating the skin. Contaminated gloves should be disposed of immediately.[5]
Caption: Required PPE for handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to disciplined laboratory practice is the most effective way to prevent exposure.
Handling
-
Work Area: Designate a specific area within the fume hood for handling the reagent.
-
Avoid Dust Generation: this compound is a solid. Handle it gently to avoid creating airborne dust.
-
Dispensing: Use a spatula or other appropriate tool for transfers. Never use bare hands.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Remove contaminated clothing immediately.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[5][8]
-
Atmosphere: For long-term storage, consider placing the container inside a desiccator or glovebox with an inert atmosphere to protect it from moisture, which can cause degradation.[6][7]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive or reactive chemicals.[6][8]
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5][9] |
| Inhalation | Move the victim to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Accidental Spill Response
A calm and systematic response to a spill is essential to prevent further contamination or injury.
Caption: Decision workflow for responding to a chemical spill.
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
Waste Collection
This compound and any materials contaminated with it (e.g., absorbent materials from spills, used gloves) must be disposed of as hazardous waste.[6]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
Deactivation of Residual Reagent
For small residual amounts in reaction flasks, a quenching protocol is a necessary pre-disposal step. This procedure must be performed with extreme caution in a fume hood. The principle is to slowly and controllably react the triflate with a less reactive alcohol before final neutralization.[7]
Protocol: Quenching Residual this compound
-
Preparation: Ensure the reaction flask containing the residual triflate is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath.
-
Dilution: Add an anhydrous, inert solvent (e.g., toluene or THF) to dilute the residue. This helps to manage the heat generated during quenching.[7]
-
Initial Quenching: While stirring vigorously, slowly add isopropyl alcohol dropwise via an addition funnel. Isopropyl alcohol is less reactive than water and allows for a more controlled reaction.[7]
-
Final Quenching: After the addition of isopropanol is complete and any initial exotherm has subsided, slowly and carefully add deionized water to the mixture.
-
Neutralization: Check the pH of the aqueous layer. If acidic, slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7). Be cautious, as this will generate CO2 gas.
-
Disposal: The final neutralized aqueous and organic mixture should be transferred to a labeled hazardous waste container for collection by a licensed disposal service.[7]
Section 6: Physicochemical Data
Table 2: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99747-74-7 | [4][10] |
| Molecular Formula | C₁₁H₇F₃O₃S | [4][10] |
| Molecular Weight | 276.23 g/mol | [4][10] |
| Appearance | Solid | - |
| Boiling Point | 343.8 °C at 760 mmHg (Predicted) | [11] |
| Flash Point | 161.7 °C (Predicted) | [11] |
References
- 1. nbinno.com [nbinno.com]
- 2. Naphthalen-1-yl trifluoromethanesulfonate [myskinrecipes.com]
- 3. scite.ai [scite.ai]
- 4. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. scbt.com [scbt.com]
- 11. lookchem.com [lookchem.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1-Naphthyl Trifluoromethanesulfonate in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of 1-Naphthyl trifluoromethanesulfonate as a highly effective electrophilic partner in this transformation. Aryl triflates, derived from readily available phenols, offer a potent alternative to traditional aryl halides, often exhibiting comparable or superior reactivity.[3][4] We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols for both the synthesis of the triflate and its subsequent use in Suzuki coupling, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate advanced coupling strategies into their synthetic workflows.
Introduction: The Strategic Advantage of Aryl Triflates
While aryl halides have long been the workhorses of Suzuki coupling, aryl trifluoromethanesulfonates (triflates) have emerged as powerful electrophiles. Their utility stems from several key advantages:
-
Accessibility: Aryl triflates are easily prepared from their corresponding phenols, which are often more commercially available or synthetically accessible than the analogous halides.[3] The synthesis of this compound from inexpensive 1-Naphthol is a prime example of this strategic advantage.[5]
-
High Reactivity: The triflate group (-OTf) is an exceptional leaving group, rendering the C(sp²)-O bond highly susceptible to oxidative addition by a palladium(0) catalyst. This reactivity is generally on par with that of aryl bromides and iodides, allowing for milder reaction conditions compared to less reactive aryl chlorides.[4][6]
-
Orthogonal Reactivity: In complex molecules containing multiple potential coupling sites (e.g., both a chloro and a triflate group), the choice of palladium catalyst and ligand can allow for chemoselective coupling at one site over the other, providing a powerful tool for sophisticated molecular construction.[7][8]
The naphthalene core is a privileged scaffold in numerous pharmaceuticals, agrochemicals, and advanced materials.[9][10] Consequently, the use of this compound in Suzuki coupling provides a direct and efficient route to 1-aryl-naphthalenes and related biaryl structures.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-triflate bond of this compound. This forms a square planar Pd(II) complex.[11][12] This is often the rate-determining step, and its efficiency is highly dependent on the ligand bound to the palladium center.
-
Transmetalation: In this step, the organic moiety is transferred from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[1][11] This boronate then displaces the triflate anion on the palladium complex.[2]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the naphthyl group and the group from the boronic acid) attached to the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[11][12]
Protocol I: Synthesis of this compound
This protocol details the conversion of 1-Naphthol to its corresponding triflate. The procedure is adapted from established literature methods.[5]
Materials:
-
1-Naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
An organic base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Preparation: Dissolve 1-Naphthol (1.0 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M. Add the organic base (1.5-2.0 eq., e.g., triethylamine) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Triflating Agent: Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) or trifluoromethanesulfonyl chloride (1.5 eq.) dropwise via a syringe or dropping funnel over 15-20 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1-Naphthol is fully consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.
Protocol II: Suzuki Coupling of this compound
This general protocol provides a robust starting point for coupling this compound with a variety of boronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Naphthyl Triflate
Introduction: The Strategic Advantage of 1-Naphthyl Triflate in Modern Synthesis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. While aryl halides have traditionally been the workhorses in this field, aryl triflates, such as 1-naphthyl trifluoromethanesulfonate (1-naphthyl triflate), have emerged as highly valuable and versatile electrophilic partners.
Derived from readily available 1-naphthol, 1-naphthyl triflate offers a distinct reactivity profile compared to its halide counterparts. The triflate group is an excellent leaving group, often enabling milder reaction conditions and broader functional group tolerance. This attribute is particularly advantageous in the synthesis of complex molecules where sensitive functionalities must be preserved. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-naphthyl triflate in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Physicochemical Properties of 1-Naphthyl Triflate
A thorough understanding of the substrate's properties is paramount for successful reaction design.
| Property | Value |
| Chemical Formula | C₁₁H₇F₃O₃S |
| Molecular Weight | 276.23 g/mol |
| Appearance | Not determined |
| Boiling Point | 97-98 °C at 0.3 mm Hg[1][2] |
| Density | 1.405 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.52[1][2] |
Core Palladium-Catalyzed Cross-Coupling Protocols with 1-Naphthyl Triflate
This section details the application of 1-naphthyl triflate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For each reaction, we will discuss the mechanism, present a detailed experimental protocol, and provide a table of optimized conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, a common motif in pharmacologically active compounds. The reaction of 1-naphthyl triflate with an organoboron reagent provides a direct route to substituted naphthalenes.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl triflate, transmetalation with the activated boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) species.[3] The use of a base is crucial for the activation of the organoboron reagent.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 1-Phenylnaphthalene
Materials:
-
1-Naphthyl triflate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 2.2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-naphthyl triflate, phenylboronic acid, Pd(OAc)₂, dppf, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-phenylnaphthalene.
Table of Optimized Conditions for Suzuki-Miyaura Coupling of 1-Naphthyl Triflate:
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) or Pd(II) precursors are effective. |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
Homocoupling of naphthyl triflates to their respective binaphthyls can be achieved in a one-pot procedure using bis(pinacolato)diboron and PdCl₂(dppf).[4][5]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The use of 1-naphthyl triflate allows for the conversion of phenols to arylamines.[6]
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 1-naphthyl triflate.[7] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Phenyl-1-naphthylamine
Materials:
-
1-Naphthyl triflate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Reagent Addition: Add 1-naphthyl triflate and aniline to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the limiting reagent should be around 0.2 M.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir vigorously until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-phenyl-1-naphthylamine.
Table of Optimized Conditions for Buchwald-Hartwig Amination of 1-Naphthyl Triflate:
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that can be readily reduced to Pd(0) are preferred. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are highly effective.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80 - 120 °C | The reaction temperature depends on the reactivity of the amine. |
For electron-deficient aryl triflates, slow addition of the triflate may be necessary to prevent its cleavage and the formation of phenol.[6][9]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[10] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important building blocks in materials science and medicinal chemistry.
Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 1-naphthyl triflate to a Pd(0) complex is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base.[11][12] Copper-free Sonogashira protocols have also been developed.[10]
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)naphthalene
Materials:
-
1-Naphthyl triflate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-naphthyl triflate, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-(phenylethynyl)naphthalene.
Table of Optimized Conditions for Sonogashira Coupling of 1-Naphthyl Triflate:
| Parameter | Recommended Conditions | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both Pd(0) and Pd(II) pre-catalysts are effective. |
| Copper Source | CuI | Typically used in catalytic amounts. |
| Ligand | PPh₃, P(t-Bu)₃ | Phosphine ligands are commonly employed. |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is used to neutralize the triflic acid formed and to facilitate the formation of the copper acetylide. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are generally used. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for aryl triflates. |
Heck Reaction: Vinylation of 1-Naphthyl Triflate
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene.[13][14] It is a powerful method for the synthesis of substituted alkenes.
Mechanism: The catalytic cycle of the Heck reaction with an aryl triflate typically proceeds through a cationic pathway.[15] This involves the oxidative addition of Pd(0) to the 1-naphthyl triflate, followed by coordination of the alkene. Migratory insertion of the alkene into the palladium-carbon bond forms a new palladium-alkyl intermediate. Subsequent β-hydride elimination yields the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination of the triflic acid with a base.
Caption: Cationic pathway of the Heck reaction.
Experimental Protocol: Synthesis of 1-Styrylnaphthalene
Materials:
-
1-Naphthyl triflate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF, 1-naphthyl triflate, styrene, and triethylamine to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1-styrylnaphthalene.
Table of Optimized Conditions for the Heck Reaction of 1-Naphthyl Triflate:
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(II) acetate is a common and effective pre-catalyst. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | The choice of ligand can influence the regioselectivity and efficiency of the reaction. |
| Base | Et₃N, K₂CO₃, NaOAc | A hindered amine or an inorganic base is typically used. |
| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for the Heck reaction. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. Here are some common issues and their potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, presence of oxygen or moisture. | Verify the quality of the palladium source and ligand. Ensure all reagents and solvents are pure and anhydrous. Properly degas the reaction mixture and maintain an inert atmosphere.[16] |
| Formation of Side Products | Homocoupling of the organometallic reagent, hydrolysis of the triflate. | Adjust the stoichiometry of the reagents. For sensitive triflates, consider slow addition. Optimize the base and temperature. |
| Incomplete Reaction | Insufficient catalyst loading, deactivation of the catalyst. | Increase the catalyst loading. Use a more robust ligand. Ensure the reaction is running at the optimal temperature. |
| Difficulty in Product Isolation | Emulsion formation during workup, co-elution with byproducts. | Use a different solvent for extraction. Optimize the chromatographic purification method (e.g., change the eluent system). |
Conclusion
1-Naphthyl triflate is a highly effective and versatile substrate in a range of palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to aryl halides often allows for milder reaction conditions and broader substrate scope, making it an invaluable tool in modern organic synthesis. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of 1-naphthyl triflate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By understanding the underlying mechanisms and paying careful attention to experimental details, researchers can harness the full potential of this powerful synthetic building block.
References
- 1. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]
- 2. 1-NAPHTHYL TRIFLATE | 99747-74-7 [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
1-Naphthyl Trifluoromethanesulfonate: A Versatile Leaving Group for Nucleophilic Aromatic Substitution (SNAr) Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis, providing a powerful and often metal-free pathway to forge C-N, C-O, and C-S bonds.[1][2] This reaction class is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5][6][7] The aromaticity is subsequently restored by the expulsion of a leaving group. The success of this reaction is critically dependent on two factors: the electronic activation of the aromatic ring, usually by potent electron-withdrawing groups (EWGs) at the ortho and/or para positions, and the ability of the leaving group to depart.[4][7][8]
While halides have been the traditional leaving groups, the trifluoromethanesulfonate (triflate, -OTf) group has emerged as a superior alternative in many contexts. Derived from the superacid triflic acid, the triflate anion is exceptionally stable, making it one of the most potent leaving groups known in organic chemistry.[9][10][11] Although aryl triflates are renowned substrates for transition metal-catalyzed cross-coupling reactions,[12][13][14][15] their application in SNAr chemistry offers unique advantages. This guide provides an in-depth exploration of 1-naphthyl trifluoromethanesulfonate as a leaving group in SNAr reactions, detailing its reactivity, scope, and field-proven experimental protocols.
The Triflate Moiety: A "Super" Leaving Group in the SNAr Context
The exceptional leaving group ability of the triflate moiety is rooted in the profound stability of the triflate anion. The negative charge is delocalized across three oxygen atoms and is further stabilized by the strong inductive effect of the trifluoromethyl group.[9][10] This makes the conjugate acid, triflic acid (CF₃SO₃H), a superacid with a pKa of approximately -14, signifying the anion's extreme stability and reluctance to act as a nucleophile.
In the context of SNAr, the role of the leaving group is twofold. First, it influences the electrophilicity of the carbon atom to which it is attached. This is where the classic "element effect" in SNAr reactions with halides (rate: F > Cl > Br > I) is observed; the high electronegativity of fluorine strongly polarizes the C-F bond, activating the ring for the initial, often rate-determining, nucleophilic attack.[3][16] Second, the leaving group must depart from the Meisenheimer complex. The outstanding nucleofugality of the triflate group ensures that this second step is typically rapid and irreversible. While the triflate group is less inductively activating than fluorine, its supreme leaving group ability makes it a highly effective substrate, particularly when the aromatic ring is sufficiently activated by other EWGs.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Triflate (-OTf) | Triflic Acid | ~ -14 | Excellent |
| Iodide (-I) | Hydroiodic Acid | ~ -10 | Very Good |
| Bromide (-Br) | Hydrobromic Acid | ~ -9 | Good |
| Chloride (-Cl) | Hydrochloric Acid | ~ -7 | Moderate |
| Fluoride (-F) | Hydrofluoric Acid | ~ 3.2 | Poor (in SN1/SN2) |
Table 1: Comparison of common leaving groups based on the acidity of their conjugate acids. A lower pKa indicates a more stable conjugate base and thus a better leaving group.
Reactivity of this compound in SNAr
The utility of an aryl triflate in an SNAr reaction is almost entirely dependent on the presence of activating EWGs on the aromatic scaffold. Unactivated phenyl triflate is generally considered a poor substrate for direct SNAr.[9] However, when activated with nitro or cyano groups, aryl triflates react efficiently with nucleophiles like secondary amines, often at room temperature and even in the absence of a solvent.[12][17]
The 1-naphthyl system presents a more complex case than a simple phenyl ring. While the fused ring system can influence the electronics, it does not provide sufficient activation on its own for facile SNAr. Therefore, for this compound to be an effective SNAr substrate, it must bear additional EWGs (e.g., -NO₂, -CN, -COR) at positions that can stabilize the negative charge of the Meisenheimer complex through resonance (typically positions 2 and 4 relative to the triflate).
Scientist's Insight: The choice of a naphthyl triflate over a phenyl triflate is often dictated by the synthetic route to a larger molecular target. The unique stereoelectronic properties of the naphthyl scaffold can also be crucial, as seen in the "naphthyl requirement" for achieving high stereospecificity in certain nickel-catalyzed cross-coupling reactions.[18] While this specific phenomenon relates to cross-coupling, it underscores that the naphthyl group is not merely a larger version of a phenyl group and can impart unique reactivity.
Application Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title compound from commercially available 1-naphthol. The procedure employs trifluoromethanesulfonic anhydride, which is highly reactive and should be handled with care in a fume hood.
Materials:
-
1-Naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-naphthol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (1.5 eq) or triethylamine (1.5 eq) to the stirred solution. Stir for 10-15 minutes.
-
Triflation: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe over 10 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-naphthol is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to afford this compound as a pure compound.[12][19]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: SNAr Amination with an Activated Naphthyl Triflate
This protocol describes a general procedure for the reaction of an electron-deficient naphthyl triflate with a secondary amine, a common SNAr transformation. For this example, we will assume the naphthyl triflate is activated by a nitro group at the 4-position.
Materials:
-
4-Nitro-1-naphthyl trifluoromethanesulfonate (1.0 eq)
-
Secondary amine (e.g., Piperidine, Morpholine) (2.0-5.0 eq)
-
Solvent (e.g., Acetonitrile, DMF, or solvent-free)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a vial or round-bottom flask, combine the 4-nitro-1-naphthyl trifluoromethanesulfonate (1.0 eq) and the secondary amine (e.g., piperidine, 5.0 eq).[12]
-
Solvent Choice & Rationale:
-
Option A (Neat): For highly activated substrates, the reaction can often be run without solvent ("neat").[12][17] This maximizes concentration and can lead to rapid reaction times.
-
Option B (Solvent): For less reactive substrates or to improve handling, a polar aprotic solvent like acetonitrile or DMF can be used.
-
-
Reaction Conditions: Stir the mixture at room temperature. Trustworthiness: The reaction's progress should be meticulously monitored by TLC or LC-MS every 30-60 minutes. Disappearance of the starting triflate and appearance of a new, typically more polar, spot indicates product formation.
-
Heating (If Necessary): If no reaction is observed at room temperature after several hours, gently heat the mixture to 60-100 °C.[12] Use an oil bath and a condenser if a volatile solvent is used.
-
Workup: Upon completion, if the reaction was run neat, dilute the crude mixture with a solvent like ethyl acetate or DCM.
-
Purification: Concentrate the reaction mixture onto a small amount of silica gel or Celite®. Purify by flash column chromatography to isolate the desired arylamine product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct substitution has occurred.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Insufficient activation of the aromatic ring. | 1. Increase reaction temperature. 2. If possible, redesign the substrate to include a stronger EWG. 3. Consider a transition-metal-catalyzed cross-coupling reaction as an alternative strategy. |
| Low Yield | 1. Competing hydrolysis of the triflate group. 2. Incomplete reaction. | 1. Ensure strictly anhydrous conditions. 2. Increase reaction time or temperature. Use a higher boiling point solvent (e.g., DMF, DMSO). |
| Side Product Formation | Nucleophile reacts with an activating group (e.g., amidation of an ester). | 1. Lower the reaction temperature. 2. Use a more sterically hindered activating group to minimize attack.[12] 3. Consider an alternative activating group. |
| Triflate Instability | The triflate is sensitive to the base or nucleophile under harsh conditions. | 1. Use milder reaction conditions (lower temperature). 2. Consider switching to a more stable leaving group, such as an aryl nonaflate, which can be more robust.[20] |
Conclusion
This compound and its derivatives are highly valuable electrophiles in modern organic synthesis. While their fame is largely built on their exceptional performance in palladium-catalyzed cross-coupling reactions, they are also potent substrates for SNAr reactions, provided the naphthyl ring is sufficiently activated with electron-withdrawing groups. The triflate's superb leaving group ability facilitates the final, aromaticity-restoring step of the SNAr mechanism. By understanding the principles of aromatic activation and carefully controlling reaction conditions, researchers can leverage this compound to construct complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. d-nb.info [d-nb.info]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Naphthyl Trifluoromethanesulfonate in Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Versatile Building Block
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including propranolol, naproxen, and bedaquiline.[1] Its rigid, aromatic system provides a versatile platform for constructing molecules with diverse pharmacological activities, from anticancer to antimicrobial agents.[1][2][3] The challenge in drug discovery often lies in the efficient and selective functionalization of such scaffolds. This is where 1-Naphthyl trifluoromethanesulfonate (1-naphthyl triflate) emerges as a superior synthetic intermediate.
The power of 1-naphthyl triflate lies in the exceptional nature of the trifluoromethanesulfonyl (-OTf) group. Recognized as one of the best leaving groups in organic chemistry, the triflate moiety transforms the typically unreactive C-O bond of 1-naphthol into a highly active site for catalysis.[4] This heightened reactivity allows for palladium-catalyzed cross-coupling reactions to proceed under significantly milder conditions than those required for traditional aryl halides, leading to improved yields, broader functional group tolerance, and greater synthetic flexibility.[4][5]
This guide provides an in-depth exploration of 1-naphthyl triflate's applications in medicinal chemistry. It moves beyond a simple listing of reactions to explain the causality behind its utility and provides detailed, field-proven protocols for its synthesis and deployment in key bond-forming transformations that are foundational to modern drug discovery.
Section 1: Foundational Chemistry of this compound
Synthesis: Activating the Naphthol Core
The gateway to utilizing 1-naphthyl triflate is its straightforward synthesis from the readily available and inexpensive 1-naphthol. The reaction involves the conversion of the phenolic hydroxyl group into the triflate ester. This is typically achieved by reacting 1-naphthol with a trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct.[6][7]
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for the Synthesis of Substituted Naphthalenes Using 1-Naphthyl Triflate
Introduction: The Naphthalene Scaffold and the Strategic Advantage of 1-Naphthyl Triflate
The naphthalene ring system is a privileged bicyclic aromatic scaffold that is a core structural component in a vast array of biologically active molecules, functional materials, and pharmaceuticals.[1][2][3] Its derivatives are integral to drugs treating conditions from fungal infections to cancer, and they form the backbone of advanced organic electronic materials.[1][4][5] Consequently, the development of robust and versatile synthetic methodologies for introducing diverse functional groups onto the naphthalene core is of paramount importance to researchers in medicinal chemistry and materials science.
Traditionally, the synthesis of substituted naphthalenes has relied on methods like electrophilic aromatic substitution, which can suffer from poor regioselectivity.[2] Modern synthetic chemistry has largely overcome these challenges through the advent of transition metal-catalyzed cross-coupling reactions. While aryl halides have been the workhorses in this domain, aryl trifluoromethanesulfonates (triflates) have emerged as highly valuable alternatives.[6][7]
1-Naphthyl triflate, in particular, serves as an exceptional electrophilic partner in these reactions. Its utility stems from several key advantages:
-
High Reactivity: The triflate group (–OTf) is an excellent leaving group, making the C1-position of the naphthalene ring highly susceptible to oxidative addition by palladium catalysts. This reactivity is generally comparable to or greater than that of aryl bromides.[7][8]
-
Accessibility: 1-Naphthyl triflate is readily prepared in high yield from the inexpensive and commercially available 1-naphthol, providing a straightforward entry point from a different class of starting materials.[9]
-
Versatility: It is a competent substrate in a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds with high efficiency.[10][11]
This guide provides a comprehensive overview of the synthesis and application of 1-naphthyl triflate as a versatile precursor for substituted naphthalenes. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and showcase the broad utility of this powerful synthetic tool.
Part 1: Preparation of the Key Precursor: 1-Naphthyl Triflate
The foundational step for all subsequent applications is the efficient synthesis of 1-naphthyl triflate. The most common and reliable method is the reaction of 1-naphthol with a triflating agent, such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride, in the presence of a base.
The causality behind this choice is straightforward: the weakly acidic phenolic proton of 1-naphthol is easily removed by a non-nucleophilic base (like triethylamine or pyridine), generating a nucleophilic naphthoxide. This intermediate then attacks the highly electrophilic sulfur atom of the triflating agent, displacing a leaving group to form the stable triflate ester.
Caption: Workflow for the synthesis of 1-Naphthyl Triflate.
Protocol 1: Synthesis of 1-Naphthyl Triflate from 1-Naphthol
This protocol is adapted from established procedures for the triflation of phenols.[9]
| Reagent/Component | Molar Eq. | Purpose |
| 1-Naphthol | 1.0 | Starting Material |
| Trifluoromethanesulfonyl chloride | 1.5 | Triflylating Agent |
| Triethylamine (Et₃N) | 2.0 | Base |
| Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (1.0 eq).
-
Solvent Addition: Dissolve the 1-naphthol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.0 eq) to the stirred solution.
-
Reagent Addition: Add trifluoromethanesulfonyl chloride (1.5 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. To the resulting residue, add water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-naphthyl triflate.[9]
Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling
1-Naphthyl triflate is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic strategies for creating substituted aromatics. The general catalytic cycle provides a unifying mechanistic framework for these transformations.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages. It involves the coupling of an organoboron reagent (like a boronic acid or its ester) with an electrophile, such as 1-naphthyl triflate.[12]
Causality of Reagents:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): This is crucial for activating the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to proceed efficiently.[12] The choice of a stronger base like potassium phosphate can also be critical in promoting the final coupling step in certain one-pot procedures.[13][14]
-
Ligand (e.g., PPh₃, dppf): Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired reaction pathway.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 1-Naphthyl Triflate with an Arylboronic Acid
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving aryl triflates.[7][14]
| Reagent/Component | Molar Eq. | Purpose |
| 1-Naphthyl Triflate | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile |
| PdCl₂(dppf) | 0.03 (3 mol%) | Catalyst Precursor |
| Potassium Phosphate (K₃PO₄) | 3.0 | Base |
| Dioxane/Water (e.g., 4:1) | - | Solvent System |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-naphthyl triflate (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf) (0.03 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the 1-aryl-naphthalene product.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, providing access to arylamines that are ubiquitous in pharmaceuticals.[15][16] 1-Naphthyl triflate is an excellent substrate for this transformation, coupling with a wide range of primary and secondary amines.[17]
Causality of Reagents:
-
Palladium Catalyst/Ligand System: This reaction often requires more specialized, electron-rich, and sterically bulky phosphine ligands (e.g., BINAP, XPhos, DavePhos) compared to the Suzuki coupling. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[15][16]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex within the catalytic cycle, which is a key intermediate prior to reductive elimination.[15]
Protocol 3: Buchwald-Hartwig Amination of 1-Naphthyl Triflate
This protocol is based on established methods for the amination of aryl triflates.[15][17]
| Reagent/Component | Molar Eq. | Purpose |
| 1-Naphthyl Triflate | 1.0 | Electrophile |
| Amine (Primary or Secondary) | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |
| XPhos | 0.04 (4 mol%) | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | Base |
| Toluene or Dioxane | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.
-
Reagent Addition: Add 1-naphthyl triflate (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography to yield the N-substituted 1-naphthylamine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 1-naphthyl triflate and a terminal alkyne. This reaction is invaluable for creating conjugated systems found in materials science and as precursors for more complex molecular architectures.[18][19]
Causality of Reagents:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is the active species that undergoes transmetalation with the palladium complex.
-
Base (e.g., Et₃N, DIPEA): A mild amine base is typically sufficient. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
Protocol 4: Sonogashira Coupling of 1-Naphthyl Triflate
This is a representative protocol for a copper-co-catalyzed Sonogashira reaction.[8][19]
| Reagent/Component | Molar Eq. | Purpose |
| 1-Naphthyl Triflate | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.02 (2 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.04 (4 mol%) | Copper Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base/Solvent |
| THF | - | Co-solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 1-naphthyl triflate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until TLC indicates completion.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the product by flash column chromatography to isolate the 1-alkynyl-naphthalene.
Part 3: Applications in Drug Discovery and Materials Science
The ability to easily synthesize a diverse library of substituted naphthalenes using 1-naphthyl triflate as a common intermediate is of immense value.
-
In Drug Discovery: The naphthalene scaffold is present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug Nabumetone and the antifungal agent Terbinafine.[1] The development of novel inhibitors of enzymes like peptidyl arginine deiminases (PADs), which are linked to cancer and autoimmune disorders, has identified hydroxynaphthalene scaffolds as highly potent pharmacophores.[20] The cross-coupling methods described herein allow medicinal chemists to rapidly explore the structure-activity relationship (SAR) by varying the substituents at the 1-position, fine-tuning properties like potency, selectivity, and metabolic stability.[20][21]
-
In Materials Science: The rigid, planar, and electron-rich nature of the naphthalene core makes it an ideal building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[4] The Sonogashira coupling, in particular, is a powerful tool for extending conjugation, a key property for tuning the optical and electronic characteristics of these materials.
Conclusion
1-Naphthyl triflate is a powerful and versatile electrophile that provides a reliable and highly efficient gateway to a wide range of substituted naphthalenes. Its ease of preparation from 1-naphthol and its high reactivity in cornerstone palladium-catalyzed reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—make it an indispensable tool for researchers. The protocols and principles outlined in this guide are designed to empower scientists in drug development and materials science to leverage this key reagent in the creation of novel and functional molecules.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 1-Naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Heck Reaction and the Advantage of Aryl Triflates
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides or triflates and alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] While aryl halides have traditionally been the substrates of choice, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.
1-Naphthyl trifluoromethanesulfonate, in particular, serves as a key building block for the synthesis of various substituted naphthalene derivatives. The triflate group is an excellent leaving group, which imparts high reactivity to the substrate, often allowing for milder reaction conditions and broader functional group tolerance compared to its halide counterparts.[4] This enhanced reactivity stems from the propensity of aryl triflates to proceed through a cationic catalytic cycle, which can also influence the regioselectivity of the coupling.[5]
This document provides a comprehensive guide to the Heck reaction conditions for this compound, including a detailed discussion of the reaction mechanism, a summary of key reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide.
Mechanism and Key Parameters: A Deeper Dive
The catalytic cycle of the Heck reaction is a well-studied process that typically involves a Pd(0)/Pd(II) cycle.[6] In the case of aryl triflates, a cationic pathway is often favored.[5]
Figure 1: Catalytic cycle of the Heck reaction with an aryl triflate (cationic pathway).
Key Parameters and Their Influence:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts that generate the active Pd(0) species in situ.[1] The choice of catalyst can influence reaction rates and efficiency.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For aryl triflates, both monodentate (e.g., triphenylphosphine, PPh₃) and bidentate (e.g., 1,3-bis(diphenylphosphino)propane, dppp; 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, BINAP) ligands are effective.[4] Bulky, electron-rich ligands can be beneficial for challenging substrates.[3]
-
Base: A base is required to neutralize the triflic acid generated during the catalytic cycle.[1] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[4] The choice of base can impact the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[4]
-
Alkene: The nature of the alkene coupling partner influences the reaction conditions and the regioselectivity of the product. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.[1]
Summary of Reaction Conditions
The following table provides a summary of typical reaction conditions for the Heck reaction of this compound. These parameters may require optimization for specific alkene substrates.
| Parameter | Typical Conditions |
| This compound | 1.0 equivalent |
| Alkene (e.g., Styrene, n-Butyl acrylate) | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) |
| Phosphine Ligand | PPh₃ (2-10 mol%) or dppp (1-5 mol%) |
| Base | Et₃N (1.5 - 2.5 equivalents) or K₂CO₃ (1.5 - 2.5 equivalents) |
| Solvent | Anhydrous DMF, MeCN, or Toluene |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the Heck reaction between this compound and n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Figure 2: Experimental workflow for the Heck reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and 1,3-bis(diphenylphosphino)propane (0.022 mmol, 2.2 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst complex. Subsequently, add this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture via syringe.[4]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of diatomaceous earth to remove the palladium catalyst.[4]
-
Extraction and Drying: Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.[7]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precatalyst and ligand. Consider catalyst pre-formation. |
| Inefficient base | Try a different base, such as K₂CO₃ or Cs₂CO₃. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of palladium black | Catalyst decomposition | Ensure the reaction is conducted under a strict inert atmosphere. Lower the reaction temperature.[8] |
| Side product formation (e.g., homocoupling) | Suboptimal ligand-to-metal ratio | Vary the ligand-to-palladium ratio to suppress side reactions. |
| Reaction conditions too harsh | Lower the reaction temperature or shorten the reaction time. |
Conclusion
The Heck reaction of this compound is a robust and efficient method for the synthesis of substituted naphthalenes. The high reactivity of the triflate leaving group allows for versatile coupling with a range of alkenes under relatively mild conditions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Buchwald-Hartwig amination of 1-Naphthyl trifluoromethanesulfonate
An Application Guide to the Palladium-Catalyzed Synthesis of N-(1-Naphthyl)amines via Buchwald-Hartwig Amination of 1-Naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Privileged Scaffold
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is ubiquitous.[1][2] The naphthalene core, in particular, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic and steric properties.[3] The Buchwald-Hartwig amination has emerged as a revolutionary method for forging these C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4]
This guide focuses on the application of this powerful reaction to a specific and highly useful electrophile: this compound (1-naphthyl triflate). Aryl triflates, readily synthesized from the corresponding phenols, serve as excellent alternatives to aryl halides, often exhibiting unique reactivity profiles.[5][6] Herein, we provide a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical troubleshooting advice for successfully coupling 1-naphthyl triflate with a variety of primary and secondary amines.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that seamlessly orchestrates the formation of the C-N bond.[5][7] While the precise mechanism can be influenced by the choice of ligand, base, and substrate, the generally accepted pathway involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-oxygen bond of the 1-naphthyl triflate. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[8]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[9][10]
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the N-arylnaphthylamine product from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
The selection of a suitable phosphine ligand is paramount, as it modulates the steric and electronic environment around the palladium center, influencing the rates of both oxidative addition and reductive elimination and ultimately dictating the success and efficiency of the reaction.[11][12]
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 1-Naphthyl triflate.
Protocol I: Synthesis of this compound
Aryl triflates are typically prepared from the corresponding phenol using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base.[13] This protocol provides a reliable method for synthesizing the starting electrophile.
Materials:
-
1-Naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-naphthol (1.0 equiv.) and dissolve it in anhydrous DCM (to a concentration of ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine or Et₃N (1.5 equiv.) to the stirred solution.
-
Triflation: Add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-naphthyl triflate as a pure solid or oil.[14]
Protocol II: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed coupling of 1-naphthyl triflate with various amines. Strict adherence to anhydrous and anaerobic conditions is critical for success.
Materials & Reagents:
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP, DPPF).[6][11]
-
Base: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Substrates: this compound, primary or secondary amine
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, oil bath, inert gas supply (N₂ or Ar)
Experimental Workflow:
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Procedure:
-
Catalyst Pre-formation (Recommended): In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (2-4 mol%) to a Schlenk flask. Add a small amount of the reaction solvent and stir for 15-20 minutes.[15]
-
Reagent Addition: To the flask containing the activated catalyst, add the base (1.4-2.0 equiv.), 1-naphthyl triflate (1.0 equiv.), and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add sufficient anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the 1-naphthyl triflate.[5]
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature, typically between 80-110 °C, with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress periodically by TLC or by analyzing small aliquots via GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the mixture by adding water or a saturated aqueous solution of ammonium chloride.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water and then brine. Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(1-naphthyl)amine.
Substrate Scope and Condition Optimization
The optimal reaction conditions are highly dependent on the nature of the amine coupling partner.[1] The following table provides starting points for optimization.
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yields |
| Primary Alkylamine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent[6] |
| Secondary Cyclic Amine | Pd₂(dba)₃ (1.5) | DPPF (3.0) | NaOtBu (1.4) | Toluene | 80-100 | Excellent[6] |
| Aniline (Primary Arylamine) | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | Good[11] |
| Secondary Acyclic Amine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 | Good to Excellent[11] |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Presence of oxygen or moisture.3. Suboptimal ligand/base combination. | 1. Use fresh, high-purity reagents. Pre-form the catalyst.[15]2. Ensure all glassware is oven-dried and the solvent is rigorously degassed.[16]3. Screen different ligands and bases. For electron-poor amines, a stronger base like NaOtBu may be required.[17] |
| Formation of 1-Naphthol | 1. Hydrolysis of the triflate due to trace water.2. Base-mediated cleavage of the triflate.[6] | 1. Use rigorously dried solvent and reagents.2. Slow Addition Strategy: Add the 1-naphthyl triflate solution via syringe pump over several hours to a heated mixture of the catalyst, base, and amine. This keeps the instantaneous concentration of the triflate low, minimizing the cleavage side reaction.[6][18] |
| Formation of Naphthalene | Reductive de-triflation side reaction. | This can be ligand-dependent. Try switching to a different class of phosphine ligand (e.g., from a biaryl monophosphine to a ferrocenyl-based ligand like DPPF). |
| Formation of Byproducts | Homocoupling of the triflate or amine; other side reactions. | 1. Lower the reaction temperature if conversion is still efficient.2. Adjust the ligand-to-metal ratio.[19]3. Ensure high-purity starting materials. |
Conclusion
The Buchwald-Hartwig amination of 1-naphthyl triflate is a versatile and powerful tool for synthesizing a diverse array of N-arylnaphthylamines, which are valuable building blocks in drug discovery and materials science.[3][20] Success in this transformation is predicated on a clear understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the exclusion of air and moisture. The choice of a sterically hindered, electron-rich phosphine ligand is critical for achieving high efficiency and yield.[11] By leveraging the detailed protocols and troubleshooting guidance provided, researchers can confidently apply this methodology to accelerate their synthetic programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
Part 1: Preparation of the Key Precursor: 1-Naphthyl Trifluoromethanesulfonate
An In-Depth Guide to the Carbonylation of 1-Naphthyl Trifluoromethanesulfonate: Protocols, Mechanisms, and Field-Proven Insights
For researchers, medicinal chemists, and drug development professionals, the naphthalene scaffold is a privileged structure, appearing in numerous biologically active compounds and approved therapeutics.[1] The ability to functionalize this core with carbonyl groups—amides, esters, and ketones—opens a vast chemical space for lead optimization and the development of novel chemical entities. This compound (1-naphthyl triflate) serves as an exceptionally versatile and reactive precursor for these transformations. The triflate moiety is a superior leaving group compared to traditional halides, often enabling milder reaction conditions and broader functional group tolerance in transition-metal-catalyzed reactions.[2]
This technical guide provides a comprehensive overview of the primary carbonylation methodologies applicable to 1-naphthyl triflate. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering insights into catalyst selection, reaction mechanisms, and practical troubleshooting to empower researchers in their synthetic endeavors.
The reliable synthesis of the starting material is the foundation of any successful multi-step synthetic campaign. 1-Naphthyl triflate is readily prepared from the commercially available and inexpensive 1-naphthol.
Protocol 1: Synthesis of this compound [3][4]
-
Materials: 1-Naphthol, trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), a suitable base (e.g., pyridine or triethylamine), and a dry aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-naphthol (1.0 eq) and dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, extract with DCM (3x), and wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield 1-naphthyl triflate as a colorless oil or low-melting solid.
-
Part 2: The Mechanistic Core of Carbonylative Transformations
Understanding the underlying catalytic cycle is paramount for rational optimization and troubleshooting. Palladium-catalyzed carbonylation reactions are the most established methods and generally proceed through a well-defined sequence of elementary steps.[5]
The central process involves the transformation of a Pd(0) species through a Pd(II) intermediate and back again.
-
Step A: Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp²)–O bond of the 1-naphthyl triflate. This is often the rate-determining step and results in a naphthyl-Pd(II)-triflate complex.
-
Step B: CO Insertion: Carbon monoxide, a π-acceptor ligand, coordinates to the Pd(II) center and subsequently undergoes a 1,1-migratory insertion into the naphthyl-palladium bond. This forms a critical naphthoyl-Pd(II) intermediate.
-
Step C: Nucleophilic Attack/Transmetalation:
-
For alkoxy- and aminocarbonylation , a nucleophile (alcohol or amine) attacks the electrophilic acyl-carbon of the palladium complex.
-
For carbonylative cross-coupling , a transmetalation event occurs, where an organometallic reagent (e.g., Ar-B(OH)₂) transfers its organic group to the palladium center.
-
-
Step D: Reductive Elimination: The final C-O, C-N, or C-C bond is formed as the product is released from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: General catalytic cycle for Pd-catalyzed carbonylation.
Part 3: Application Notes & Experimental Protocols
Application Note 1: Alkoxycarbonylation for 1-Naphthyl Ester Synthesis
The synthesis of aryl esters via carbonylation is a powerful alternative to traditional Fischer esterification or acyl chloride-based methods, particularly for complex molecules. These products are valuable in their own right and as precursors for further transformations.[6]
Protocol 2: Palladium-Catalyzed Alkoxycarbonylation [7]
-
Objective: To synthesize methyl 1-naphthoate from 1-naphthyl triflate.
-
Materials & Setup:
-
A two-neck Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a balloon filled with carbon monoxide (CO).
-
1-Naphthyl triflate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)
-
Methanol (MeOH, 3.0 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
-
Procedure:
-
To the Schlenk flask, add 1-naphthyl triflate, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent, followed by methanol and triethylamine via syringe.
-
Evacuate and backfill the flask with CO from the balloon three times.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield methyl 1-naphthoate.
-
Field Insights & Causality:
-
Ligand Choice: Bidentate phosphine ligands like dppp or DPE-Phos are crucial. They form stable, well-defined chelate complexes with palladium, preventing catalyst decomposition (Pd black formation) and promoting efficient reductive elimination.[8]
-
CO Source: While a CO balloon is sufficient for lab-scale reactions, higher pressures (using an autoclave) can accelerate the reaction rate by increasing the concentration of CO available for insertion. For researchers without access to CO gas cylinders, solid CO-releasing molecules (CORMs) like molybdenum hexacarbonyl (Mo(CO)₆) can be used.[9]
| Parameter | Typical Conditions for Alkoxycarbonylation |
| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ (1-5 mol%) |
| Ligand | dppp, dppf, Xantphos, DPE-Phos (1-2 eq relative to Pd) |
| Nucleophile | Primary or secondary alcohols |
| Base | Et₃N, DIPEA, K₂CO₃ (1.5-3.0 eq) |
| Solvent | Toluene, DMF, Dioxane |
| CO Pressure | 1 atm (balloon) to 10 bar |
| Temperature | 60-110 °C |
| Typical Yield | 70-95% |
Application Note 2: Aminocarbonylation for 1-Naphthyl Amide Synthesis
Naphthyl amides are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Direct aminocarbonylation provides a convergent and efficient route to these valuable compounds.
Protocol 3: Palladium-Catalyzed Aminocarbonylation [13]
-
Objective: To synthesize N-benzyl-1-naphthamide from 1-naphthyl triflate.
-
Materials & Setup:
-
A high-pressure reaction vessel (e.g., a Parr autoclave) or a two-chamber system for ex-situ CO generation.
-
1-Naphthyl triflate (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Xantphos (10 mol%)
-
Benzylamine (1.2 eq)
-
1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge the reaction vessel with 1-naphthyl triflate, Pd₂(dba)₃, and Xantphos.
-
Add toluene, followed by benzylamine and DBU.
-
Seal the vessel, remove it from the glovebox, and pressurize with CO (e.g., 5 bar).
-
Heat the reaction to 100 °C and stir for 16 hours.
-
After cooling and carefully venting the CO gas in a fume hood, work up the reaction as described in Protocol 2.
-
Purify by column chromatography to obtain the desired amide.
-
Field Insights & Causality:
-
Challenges with 1-Naphthyl Triflate: Some studies have reported that 1-naphthyl triflate can be a challenging substrate in specific aminocarbonylation systems, sometimes resulting in recovery of the starting material.[13] This can be due to steric hindrance or electronic effects influencing the oxidative addition step. In such cases, screening of ligands (e.g., bulky electron-rich phosphines), bases, and solvents is critical to success.
-
Two-Chamber System: To avoid handling high pressures of CO, a two-chamber system is an elegant solution. In one chamber, a CO-releasing molecule (like Mo(CO)₆) is heated to generate CO gas, which then diffuses into the second chamber containing the palladium-catalyzed reaction mixture.[13] This enhances safety and operational simplicity.
Caption: Workflow for a two-chamber aminocarbonylation setup.
Application Note 3: Beyond Esters and Amides - Alternative Carbonylations
The versatility of 1-naphthyl triflate extends to more advanced carbonylative transformations.
-
Carbonylative Suzuki Coupling: By replacing the amine or alcohol with an arylboronic acid, 1-naphthyl ketones can be synthesized. This reaction follows the general catalytic cycle, with the key difference being a transmetalation step where the aryl group is transferred from boron to the acyl-palladium intermediate.[14]
-
Reductive Carbonylation (Formylation): Using a hydrogen source, such as H₂ (as synthesis gas, CO/H₂) or a silane, in place of a traditional nucleophile, the acyl-palladium intermediate can be intercepted to produce 1-naphthaldehyde.[7]
-
Photoredox and Dual Catalysis: Modern methods are emerging that merge palladium catalysis with visible-light photoredox catalysis. These systems can generate the active Pd(0) catalyst under exceptionally mild conditions and can even enable the use of CO₂ as the C1 source, offering a greener alternative to toxic CO gas.[15][16][17]
| Catalyst System | Carbonyl Source | Product Type | Key Features |
| Palladium | CO | Esters, Amides, Ketones, Aldehydes | Highly versatile, well-established |
| Nickel [18][19] | CO or CO₂ | Carboxylic Acids, Esters | Lower cost, effective for C-O cleavage |
| Cobalt [18][20] | CO₂ | Carboxylic Acids | Earth-abundant metal, good for reductive carboxylation |
| Iron [21][22] | CO or CHCl₃ | Ketones | Least toxic, cost-effective, emerging area |
| Pd/Photoredox [15][23] | CO or CO₂ | Carboxylic Acids, Esters | Extremely mild conditions (RT), uses visible light |
Part 4: Troubleshooting and Critical Safety Considerations
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor oxidative addition. | Use a fresh palladium source/ligand; Screen different ligands (e.g., bulkier, more electron-rich); Increase temperature; Ensure anhydrous conditions. |
| Formation of Pd Black | Catalyst decomposition. | Use a chelating bidentate ligand (e.g., dppp, Xantphos); Ensure inert atmosphere is maintained; Lower reaction temperature. |
| Side Product Formation | Proto-detriflation (replacement of -OTf with -H); Hydrolysis of triflate. | Rigorously dry all reagents and solvents; Use a non-nucleophilic base; Optimize reaction time to avoid product degradation. |
MANDATORY SAFETY NOTICE:
Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas that can be lethal even at low concentrations.
-
All manipulations involving CO gas must be performed in a well-ventilated chemical fume hood.
-
A personal and/or area CO detector with an audible alarm is essential when working with CO cylinders or high-pressure systems.
-
Always check for leaks in the apparatus before starting the reaction.
-
Be aware of the hazards associated with high-pressure autoclaves and follow all manufacturer-recommended operating procedures.
Conclusion
This compound is a premier substrate for introducing carbonyl functionalities onto the naphthalene core. Through well-established palladium-catalyzed alkoxycarbonylation and aminocarbonylation reactions, researchers have reliable access to a diverse array of esters and amides crucial for drug discovery and materials science. Furthermore, advancements in carbonylative cross-coupling and the exploration of alternative catalytic systems, including those based on earth-abundant metals and photoredox catalysis, continue to expand the synthetic toolkit. By understanding the core mechanistic principles and adhering to strict safety protocols, scientists can effectively leverage these powerful transformations to accelerate their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. scielo.br [scielo.br]
- 6. jns.edu.af [jns.edu.af]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03129A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Visible-Light-Driven Carboxylation of Aryl and Alkenyl Triflates by Using Photoredox Catalysts-光电查 [m.oe1.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Iron-catalyzed carbonylation of aryl halides with arylborons using stoichiometric chloroform as the carbon monoxide source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Stereospecific Cross-Coupling Reactions with 1-Naphthyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The controlled synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Stereospecific cross-coupling reactions have emerged as a powerful tool for the construction of complex, three-dimensional molecular architectures with high fidelity. Among the various electrophiles employed in these transformations, 1-Naphthyl trifluoromethanesulfonate (1-naphthyl triflate) offers a unique combination of reactivity and steric properties, making it a valuable substrate for the synthesis of chiral biaryls, arylamines, and other important structural motifs. This guide provides an in-depth exploration of stereospecific cross-coupling reactions involving 1-naphthyl triflate, with a focus on the underlying principles, practical experimental protocols, and the critical factors that govern stereochemical outcomes.
The Significance of the Naphthyl Moiety in Stereospecific Couplings
In the realm of stereospecific cross-coupling reactions, particularly those catalyzed by nickel, the naphthyl group has been observed to play a crucial role in achieving high yields and stereochemical fidelity. This phenomenon, often referred to as the "naphthyl requirement," is attributed to the unique electronic and steric properties of the naphthalene ring system.[1] The extended π-system of the naphthyl group can stabilize transition states during the catalytic cycle, and its steric bulk can influence the geometry of the catalyst-substrate complex, thereby directing the stereochemical course of the reaction. This makes 1-naphthyl triflate an excellent candidate for stereospecific transformations where precise control over the three-dimensional arrangement of atoms is paramount.
Mechanistic Considerations in Stereospecific Cross-Coupling
The stereochemical outcome of a cross-coupling reaction is determined during the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a reaction to be stereospecific, the stereochemical information present in the starting materials (either at a stereocenter or as axial chirality) must be faithfully transferred to the product. This requires that each step in the catalytic cycle proceeds with a high degree of stereochemical control.
The choice of catalyst (palladium or nickel), ligand, and reaction conditions can profoundly influence the stereochemical pathway. Chiral ligands are often employed to induce enantioselectivity in reactions involving prochiral substrates. However, in stereospecific reactions, the focus is on preserving the existing stereochemistry of an enantiomerically enriched starting material.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Stereospecific Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of stereospecificity, the reaction can be employed to couple 1-naphthyl triflate with chiral organoboron reagents with retention of stereochemistry.
Protocol: Stereospecific Suzuki-Miyaura Coupling of 1-Naphthyl Triflate with a Chiral Secondary Boronic Ester
This protocol describes a general procedure for the stereospecific coupling of 1-naphthyl triflate with an enantiomerically enriched secondary boronic ester. The conditions are adapted from established methods for stereospecific Suzuki-Miyaura couplings.[2][3]
Materials:
-
This compound
-
Enantiomerically enriched secondary boronic ester (e.g., pinacol boronate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and Sphos (4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 equiv), the chiral secondary boronic ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add degassed water (0.5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The reaction is expected to proceed with high retention of stereochemistry at the chiral center of the boronic ester. Yields are typically in the range of 70-95%.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | Sphos | K₃PO₄ | Toluene/H₂O | 90 | 85 | >98 |
| 2 | Pd₂(dba)₃ | RuPhos | CsF | Dioxane | 100 | 78 | >97 |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Stereospecific Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for stereospecific C-C bond formation. Organozinc reagents are generally more reactive than organoboron compounds, which can allow for milder reaction conditions. Stereospecific Negishi couplings often proceed with inversion of configuration at the stereocenter.[4][5]
Protocol: Stereospecific Negishi Coupling of 1-Naphthyl Triflate with a Chiral Secondary Alkylzinc Reagent
This protocol outlines a general procedure for the stereospecific Negishi coupling of 1-naphthyl triflate with a chiral secondary alkylzinc reagent, which can be prepared in situ from the corresponding alkyl halide.
Materials:
-
This compound
-
Enantiomerically enriched secondary alkyl iodide or bromide
-
Zinc dust, activated
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Organozinc Reagent: In an oven-dried Schlenk flask under an inert atmosphere, add activated zinc dust (2.0 equiv). Add a solution of the chiral secondary alkyl iodide (1.5 equiv) in anhydrous DMA and stir at room temperature for 2-4 hours.
-
Cross-Coupling Reaction: In a separate Schlenk flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous DMA.
-
To the catalyst mixture, add this compound (1.0 equiv).
-
Transfer the freshly prepared organozinc solution to the flask containing the catalyst and substrate via cannula.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This reaction is anticipated to proceed with a high degree of inversion of stereochemistry at the chiral center.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Stereochemistry |
| 1 | Pd(OAc)₂ | SPhos | DMA | 25 | 82 | >98 | Inversion |
| 2 | NiCl₂(dppp) | - | THF | 60 | 75 | >97 | Inversion |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Stereospecific Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When a chiral amine is used as the nucleophile, the reaction can proceed stereospecifically to afford enantiomerically enriched arylamines. The stereochemical integrity of the chiral amine is generally retained during the reaction.[6][7]
Protocol: Stereospecific Buchwald-Hartwig Amination of 1-Naphthyl Triflate with a Chiral Amine
This protocol provides a general method for the stereospecific amination of 1-naphthyl triflate with a chiral primary or secondary amine.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).
-
Add anhydrous toluene (5 mL).
-
To this mixture, add this compound (1.0 equiv) and the chiral amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The reaction is expected to proceed with high retention of the stereochemistry of the chiral amine.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 90 | >99 |
| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | 85 | >99 |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Atroposelective Synthesis of Biaryls
The coupling of 1-naphthyl triflate with ortho-substituted arylboronic acids or other organometallic reagents can lead to the formation of atropisomeric biaryls. These molecules are chiral due to restricted rotation around the C-C single bond connecting the two aryl rings. The synthesis of such axially chiral compounds with high enantioselectivity is a significant challenge in organic synthesis. The use of chiral ligands in Suzuki-Miyaura or Negishi couplings with 1-naphthyl triflate can provide a powerful method for the atroposelective synthesis of these important molecules.[8]
Caption: A typical experimental workflow for stereospecific cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile substrate for stereospecific cross-coupling reactions. Its unique electronic and steric properties, particularly the influence of the naphthyl group, make it an excellent choice for the synthesis of complex chiral molecules with a high degree of stereochemical control. By carefully selecting the appropriate catalytic system—including the metal, ligand, and reaction conditions—researchers can achieve highly stereospecific Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. The protocols and principles outlined in this guide provide a solid foundation for the successful application of 1-naphthyl triflate in the development of novel therapeutics and other advanced materials where precise control of stereochemistry is essential.
References
- 1. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates [organic-chemistry.org]
- 4. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Suzuki, Sonogashira, and Negishi coupling reactions of N-alkoxyimidoyl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 1-Naphthyl Trifluoromethanesulfonate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-Naphthyl trifluoromethanesulfonate (1-Naphthyl triflate). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this powerful reaction. 1-Naphthyl triflate is an excellent electrophile due to the triflate group's high reactivity, which facilitates palladium-catalyzed C-C bond formation under conditions often milder than those required for aryl chlorides.[1][2] However, this reactivity also presents unique challenges, including substrate instability and a propensity for specific side reactions.[3][4]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, supplemented with detailed troubleshooting guides to address common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing very low or no yield of my desired biaryl product. What are the most common culprits?
A1: A low or non-existent yield is the most common issue and typically points to one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents.
-
Inactive Catalyst: The active Pd(0) species may not be forming or is decomposing. This can be due to poor quality of the palladium precursor or ligand, or, most frequently, the presence of oxygen in the reaction vessel.[5]
-
Suboptimal Ligand Choice: The C-OTf bond of 1-Naphthyl triflate requires a specific type of ligand for efficient oxidative addition. Standard ligands like PPh₃ may be insufficient.[3]
-
Incorrect Base or Solvent: The base is not just a spectator; it plays a crucial role in the transmetalation step.[6] An inappropriate base can hinder the catalytic cycle or even promote decomposition of your starting materials.
-
Reagent Decomposition: Both 1-Naphthyl triflate and the boronic acid partner can degrade under the reaction conditions, especially if moisture is present.[3][4]
Q2: What is the best palladium catalyst and ligand combination for coupling with 1-Naphthyl triflate?
A2: While there is no single "best" combination for all substrates, a general principle for aryl triflates is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the oxidative addition step, which is often rate-limiting for C-OTf bonds.[1][6]
Highly successful ligand classes include dialkylbiarylphosphines (e.g., Buchwald ligands like SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[7][8] A common and effective starting point is to use a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or to use a pre-formed catalyst complex.[9]
| Ligand Type | Examples | Key Characteristics | Typical Pd Source |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines. Excellent for challenging couplings.[7][10] | Pd(OAc)₂, Pd₂(dba)₃ |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, suitable for a range of triflates.[6] | Pd(OAc)₂, Pd₂(dba)₃ |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often used in pre-formed catalysts like Pd(dppf)Cl₂.[11][12] | Pd(dppf)Cl₂ |
Q3: How do I choose the right base and solvent?
A3: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate transmetalation but not so strong that it causes hydrolysis of the triflate or promotes protodeboronation of the boronic acid.[3][4]
-
Bases: For triflate couplings, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, offering good reactivity while minimizing side reactions.[13] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly if the substrate is sensitive.[9]
-
Solvents: Aprotic polar solvents are standard. Dioxane , tetrahydrofuran (THF) , and toluene are the most common and effective solvents.[2][13] A small amount of water is often required to solubilize the inorganic base, but excess water can promote triflate hydrolysis.[9][14]
Q4: My main side product is 1-naphthol. What is causing this and how can I prevent it?
A4: The formation of 1-naphthol is a clear indication of triflate hydrolysis .[3][4] The C-OTf bond is susceptible to cleavage by water, a reaction that is significantly accelerated by strong bases. To prevent this:
-
Use Anhydrous Solvents: Ensure your reaction solvents are rigorously dried before use.
-
Choose a Milder Base: Avoid strong hydroxide bases (e.g., NaOH, KOH). Switch to K₃PO₄, Cs₂CO₃, or even potassium fluoride (KF) if conditions allow.[9]
-
Control Water Content: While some water may be necessary, use the minimum amount required to dissolve the base. Running the reaction under completely anhydrous conditions is also a viable strategy.[9]
Q5: I'm observing significant formation of a naphthalene byproduct. What is this and how do I stop it?
A5: This side product is almost certainly naphthalene, resulting from protodeboronation of your boronic acid partner followed by a reductive process, or more directly, from the protodeboronation of the boronic acid itself.[15][16] This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[15][16] To mitigate this:
-
Protect the Boronic Acid: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[2][15][17] These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[16]
-
Optimize the Base: Strong bases can accelerate protodeboronation.[15] Consider using milder bases like K₂CO₃ or KF.[5]
-
Rigorous Degassing: Oxygen can contribute to pathways that lead to boronic acid decomposition. Ensure the reaction is thoroughly degassed.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Problem - Low or No Product Formation
If your reaction is failing, a systematic approach is needed to identify the root cause. Use the following decision tree and detailed checks to diagnose the issue.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
-
Verify Reagent Integrity:
-
1-Naphthyl Triflate: This compound can hydrolyze over time if exposed to moisture.[18][19][20][21][22] Confirm its purity by NMR or LC-MS. If 1-naphthol is present, the starting material has degraded.
-
Boronic Acid/Ester: Boronic acids are prone to forming anhydride trimers (boroxines) upon standing and can undergo protodeboronation.[1] Check the purity and consider using a more stable derivative like a pinacol ester.[15][23]
-
-
Evaluate the Catalyst System:
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Sometimes this reduction fails. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be a good diagnostic test.
-
Ligand Choice and Ratio: As discussed in the FAQs, bulky, electron-rich ligands are key. Ensure you are using an appropriate ligand (e.g., SPhos). The Pd:Ligand ratio is also critical; a 1:2 ratio is a common starting point. An excess of ligand can sometimes inhibit the reaction.[9]
-
-
Assess Reaction Conditions:
-
Base Screening: If K₃PO₄ is failing, screen other bases. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent Effects: If the reaction is sluggish in THF, try a higher-boiling solvent like dioxane or toluene to allow for higher reaction temperatures.
-
Temperature: While many modern catalyst systems work at room temperature, the oxidative addition to a C-OTf bond can be slow.[1] If no reaction occurs at a lower temperature, incrementally increase it to 80-100 °C.
-
-
Review Experimental Setup:
-
Degassing is Non-Negotiable: Oxygen is a potent inhibitor of Pd(0) catalysts, oxidizing them to inactive Pd(II) species and promoting boronic acid homocoupling.[1] Sparging the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst is essential. For maximum rigor, use several "freeze-pump-thaw" cycles.[5]
-
Guide 2: Problem - Significant Side Product Formation
The identity of your major side product is the best clue to solving the problem.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. This compound, 97% | Fisher Scientific [fishersci.ca]
- 20. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 1-Naphthyl Trifluoromethanesulfonate in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Naphthyl trifluoromethanesulfonate in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered with this versatile reagent. My aim is to equip you with the knowledge to anticipate, diagnose, and mitigate these challenges, ensuring the success of your synthetic endeavors.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols.
Question 1: My cross-coupling reaction with 1-naphthyl triflate is giving a low yield of the desired product, and I'm observing significant amounts of naphthalene. What is happening and how can I fix it?
Answer:
The formation of naphthalene as a major byproduct points towards a reductive de-triflation side reaction.[1][2] In this process, the triflate group is cleaved and replaced by a hydrogen atom. This is a common issue in palladium-catalyzed reactions and can be influenced by several factors within your reaction setup.
Causality:
-
Hydride Sources: The most likely culprits are trace amounts of water, alcohols, or even certain amine bases that can act as hydride donors. The palladium(II) intermediate formed after oxidative addition can react with these hydride sources, leading to a palladium-hydride species which then undergoes reductive elimination to form naphthalene.
-
Catalyst System: The choice of ligand and palladium precursor can influence the propensity for this side reaction. Some ligand systems may be more prone to generating species that facilitate the reduction pathway.
Troubleshooting Protocol:
-
Rigorous Exclusion of Water and Protic Solvents:
-
Ensure all glassware is oven-dried or flame-dried under vacuum.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
If using a base that can be hydrated (e.g., K2CO3, Cs2CO3), ensure it is freshly dried under vacuum before use.[3]
-
-
Choice of Base:
-
Consider using non-coordinating, anhydrous bases such as potassium phosphate (K3PO4) or cesium fluoride (CsF).[3] These are less likely to act as hydride donors.
-
-
Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and favor the desired cross-coupling pathway over the reduction pathway.[4] Examples include Buchwald-type ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf).
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes disfavor the reduction pathway.[5] However, this must be balanced with maintaining a reasonable reaction rate for the desired coupling.
-
Question 2: I am observing the formation of a significant amount of binaphthyl byproduct in my reaction. What is causing this homocoupling and how can I minimize it?
Answer:
The formation of binaphthyl is a result of the homocoupling of two molecules of this compound.[6][7] This side reaction is particularly prevalent in palladium- and nickel-catalyzed reactions, especially under reducing conditions.[6]
Causality:
-
Reductive Conditions: The presence of reducing agents (either intentionally added or formed in situ) can reduce the palladium(II) or nickel(II) intermediates to a lower oxidation state, which can then react with another molecule of the aryl triflate, leading to homocoupling.[6]
-
Slow Transmetalation: If the transmetalation step in a cross-coupling reaction (e.g., with a boronic acid in a Suzuki coupling) is slow, the palladium(II)-naphthyl intermediate has a longer lifetime and a higher probability of undergoing homocoupling.
Troubleshooting Protocol:
-
Optimize Reaction Stoichiometry:
-
Ensure a slight excess of the coupling partner (e.g., boronic acid) to favor the cross-coupling pathway.
-
-
Control of Reducing Agents:
-
If your reaction requires a reducing agent (e.g., in a nickel-catalyzed coupling), carefully control its stoichiometry. An excess can promote homocoupling.
-
-
Ligand and Catalyst Choice:
-
Thorough Degassing:
Question 3: My reaction is incomplete, and I've isolated 1-naphthol from the reaction mixture. Why is my triflate being hydrolyzed?
Answer:
The presence of 1-naphthol indicates that the triflate group is being hydrolyzed back to the parent phenol.[5][10] Aryl triflates can be sensitive to hydrolysis, especially under certain conditions.[10]
Causality:
-
Basic Conditions and Water: The combination of a strong base and the presence of water is the primary driver for triflate hydrolysis.[5] The hydroxide ions can directly attack the sulfur atom of the triflate group or the ipso-carbon of the naphthalene ring.
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.[5]
Troubleshooting Protocol:
-
Anhydrous Conditions: As with preventing reduction, maintaining strictly anhydrous conditions is crucial.[3]
-
Choice of Base:
-
Use a weaker, non-hydroxide base if your reaction tolerates it. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often good alternatives to stronger bases like sodium or potassium hydroxide.[5]
-
If a strong base is required, ensure it is added to a well-stirred, anhydrous reaction mixture.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Solvent Choice:
-
Aprotic solvents are generally preferred to minimize hydrolysis. Dioxane, toluene, or THF are common choices. If a biphasic system with water is necessary for your specific coupling (e.g., some Suzuki couplings), minimizing the reaction time and temperature is key.[5]
-
| Issue | Potential Cause | Recommended Action |
| Low Yield, Naphthalene Formation | Reduction of the triflate group | Use anhydrous conditions, non-coordinating bases, and bulky, electron-rich ligands.[1][2][3][4] |
| Binaphthyl Byproduct | Homocoupling of the aryl triflate | Optimize stoichiometry, control reducing agents, and use ligands that promote fast transmetalation.[4][6][7] |
| 1-Naphthol Formation | Hydrolysis of the triflate group | Maintain anhydrous conditions, use weaker, non-hydroxide bases, and control the reaction temperature.[5][10] |
II. Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
This compound is a relatively stable compound that can be stored for extended periods under anhydrous conditions at room temperature.[11] However, it is susceptible to hydrolysis in the presence of moisture and strong bases, which will convert it back to 1-naphthol.[5][10] It is also important to be aware that, like other aryl triflates, it can undergo decomposition at very high temperatures.
Q2: Can the choice of palladium precursor affect the side reactions?
Yes, the choice of palladium precursor can influence the course of the reaction. Precursors like Pd(PPh3)4 are already in the active Pd(0) state, while others like Pd(OAc)2 require in-situ reduction. The ligands present on the precursor can also play a role. For instance, using a precursor with a bulky, electron-rich ligand from the start can sometimes be more effective at preventing side reactions than adding the ligand separately.[4]
Q3: Are there any specific analytical techniques recommended for monitoring these side reactions?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of your reaction and identifying byproducts. By comparing the retention times and mass spectra with authentic samples of naphthalene, 1-naphthol, and binaphthyl, you can quantify the extent of these side reactions. 1H NMR spectroscopy can also be used to identify these byproducts in the crude reaction mixture.
Q4: Can solvent choice impact the formation of side products?
Absolutely. The solvent can influence the solubility of your reagents, the stability of the catalytic species, and the rates of both the desired reaction and undesired side reactions.[3] For example, using a less polar, aprotic solvent like toluene may suppress hydrolysis compared to a more polar solvent like DMF, especially if there are trace amounts of water present.
III. Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura cross-coupling and the pathways leading to common side reactions.
Caption: Catalytic cycle and common side reactions of 1-naphthyl triflate.
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 1-Naphthyl Triflate Coupling Reactions
Welcome to the technical support center for navigating the complexities of purifying products derived from 1-naphthyl triflate cross-coupling reactions. As a highly reactive electrophile, 1-naphthyl triflate is a powerful tool in modern organic synthesis, enabling access to a diverse range of substituted naphthalenes through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3][4] However, the very reactivity that makes it valuable also presents unique challenges in downstream processing.
This guide is structured to provide direct, actionable solutions to common purification issues encountered in the lab. We will move from general work-up strategies to specific troubleshooting for recalcitrant impurities, grounding our advice in mechanistic understanding and field-proven protocols.
Section 1: The First Pass: A General Purification Workflow
Nearly every cross-coupling reaction benefits from a standardized initial work-up to remove the bulk of inorganic salts, aqueous-soluble materials, and precipitated catalyst. This first pass is crucial for obtaining a crude product that is amenable to finer purification techniques like column chromatography.
Caption: General post-coupling reaction work-up workflow.
Section 2: Troubleshooting Common Impurities
This section addresses the most frequently encountered purification challenges in a question-and-answer format.
Palladium Catalyst Residues
Palladium contamination is a critical issue, particularly in drug development, where stringent limits on heavy metal impurities are enforced.
Q1: My crude product is a black or greyish solid/oil after the initial work-up. What is this, and how do I get rid of it?
A1: The dark coloration is almost certainly precipitated palladium black (Pd(0)), which forms as the catalytic cycle concludes or if the catalyst degrades. While filtration through a pad of diatomaceous earth (Celite®) during the initial work-up removes the bulk of this heterogeneous material, colloidal or soluble palladium species often remain in the filtrate.[5][6]
For a more thorough removal:
-
Celite® Filtration: Ensure the Celite® pad is at least 1-2 cm thick and well-packed in a sintered glass funnel. Pre-wet the pad with the same solvent used to dilute the reaction mixture.[5]
-
Activated Carbon: Stirring the crude organic solution with activated carbon for 1-2 hours can effectively adsorb residual soluble palladium. However, be aware that it may also adsorb your product, so perform a small-scale test first.
-
Scavenger Resins: For pharmaceutical applications requiring very low ppm levels of palladium, solid-supported scavenger resins are the most effective solution.[7][8] Resins functionalized with thiols or thiourea have a high affinity for palladium and can be stirred with the product solution and then simply filtered off.[7]
Q2: After column chromatography, my NMR looks clean, but ICP-MS analysis shows high palladium content. How do I remove these final traces?
A2: This indicates the presence of soluble palladium complexes, which can co-elute with your product on silica gel.[5] At this stage, scavenger resins are the preferred method.[7] Alternatively, recrystallization of the product, if feasible, can be highly effective at excluding metal impurities from the crystal lattice. Another technique is organic solvent nanofiltration (OSN), which separates molecules based on size and can be used to retain the larger palladium catalyst while allowing the smaller product to pass through.[5]
Unreacted 1-Naphthyl Triflate & Derivatives
Q3: I have a significant amount of unreacted 1-naphthyl triflate in my crude product. Its polarity is very similar to my product, making chromatography difficult. What are my options?
A3: This is a common issue, as triflates can be relatively stable.
-
Optimize the Reaction: The best solution is to avoid the problem. Consider increasing the reaction time, temperature, or the equivalents of the coupling partner to drive the reaction to completion.
-
Chemical Scavenging: If the reaction cannot be optimized, a chemical scavenger can be added post-reaction to consume the excess electrophile.[9] A water-soluble nucleophile, such as sodium mercaptoethanesulfonate, can react with the remaining triflate. The resulting sulfonated adduct is then easily removed during the aqueous work-up.[9]
-
Hydrolysis: In some cases, the triflate can be intentionally hydrolyzed back to 1-naphthol by stirring with a strong base (e.g., aqueous NaOH). The resulting naphthol is phenolic and thus has a very different polarity and acidity compared to your product, making separation by extraction or chromatography straightforward. This must be done with caution to ensure your desired product is stable to these conditions.
Reaction-Specific Byproducts
Q4: I performed a Sonogashira coupling, and now I have a hard-to-separate impurity. How do I identify and remove it?
A4: The most common byproduct in Sonogashira reactions is the homocoupled alkyne dimer, often formed via the Glaser coupling side reaction.[10][11] This is particularly problematic when the reaction is exposed to oxygen.
-
Prevention: Running the reaction under strictly inert (nitrogen or argon) atmosphere is critical to minimize this side reaction.[11] Using a copper-free Sonogashira protocol can also prevent the formation of these alkyne dimers.[11]
-
Removal: These dimers are typically nonpolar. If your desired cross-coupled product is significantly more polar, separation can be achieved by flash column chromatography.[11] In some cases, trituration or washing the crude solid with a non-polar solvent like hexane can selectively remove the more soluble homocoupled byproduct.[11]
Q5: My Suzuki reaction product is contaminated with a biphenyl-like byproduct. What is it and how can I deal with it?
A5: This is likely the result of homocoupling of your boronic acid starting material. This side reaction is promoted by the presence of base and palladium catalyst.
-
Prevention: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling. Ensuring a thoroughly deoxygenated reaction environment is also beneficial.
-
Removal: The polarity of the boronic acid homocoupled product is often very close to the desired biaryl product, making chromatographic separation challenging. Recrystallization is often the most effective method if a suitable solvent system can be found.
Section 3: Purification Strategy Decision Guide
Choosing the right purification path depends on the nature of your product and the impurities present. This decision tree can help guide your strategy.
Caption: Decision tree for selecting a purification strategy.
Section 4: Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Celite® Filtration
This procedure is the starting point for purifying the majority of cross-coupling reactions.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Filtration: Filter the mixture through a 2 cm thick pad of Celite® in a sintered glass funnel. Wash the reaction flask and the Celite® pad with additional organic solvent (2 x 10 mL) to ensure all product is collected.[5][6]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 15 mL) and then with brine (15 mL).[1] For reactions involving high-boiling solvents like DMF or DMSO, repeated water washes (5 x 10 mL) are recommended to effectively remove them.[12]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Protocol 2: Palladium Removal with a Thiol-Based Scavenger Resin
This protocol is for removing trace palladium from a partially purified product.
-
Dissolution: Dissolve the palladium-containing product in a suitable organic solvent (e.g., DCM, Toluene, or Acetonitrile).
-
Resin Addition: Add the scavenger resin (e.g., PhosphonicS SPM32, typically 5-10 equivalents relative to the theoretical amount of palladium) to the solution.[7]
-
Agitation: Stir the mixture at room temperature. The required time can vary from 2 to 24 hours. Monitor the palladium content by taking small aliquots for analysis if possible.[7]
-
Filtration: Once the scavenging is complete, filter off the resin through a simple cotton plug or filter paper.
-
Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to recover the purified product.
| Impurity Type | Common Examples | Typical Removal Method(s) | Key Considerations |
| Catalyst | Pd(0), Soluble Pd(II) species | Celite® Filtration, Activated Carbon, Scavenger Resins, Recrystallization | Scavengers are best for achieving low ppm levels required for APIs.[7][8] |
| Starting Material | 1-Naphthyl Triflate | Drive reaction to completion, Chemical Scavenging, Hydrolysis | Polarity is often similar to the product, making chromatography difficult. |
| Ligands | Triphenylphosphine, Phosphine Oxides | Column Chromatography, Acid Extraction (for basic ligands) | Phosphine oxides are more polar than their parent phosphines. |
| Inorganic Salts | K₃PO₄, Cs₂CO₃, KF | Aqueous Work-up | Highly water-soluble and easily removed by extraction. |
| Homocoupled Byproducts | Biphenyls (Suzuki), Diynes (Sonogashira) | Recrystallization, Optimized Chromatography | Often have similar polarity to the desired product. Prevention is key.[11] |
| High-Boiling Solvents | DMF, DMSO, NMP | Repeated Aqueous Washes, Azeotropic Removal, High-Vacuum Evaporation | Can be difficult to remove completely from the final product.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. reddit.com [reddit.com]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1-Naphthyl Trifluoromethanesulfonate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Naphthyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide a deeper understanding of the underlying mechanistic principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my palladium catalyst is deactivating in a reaction with this compound?
A: Early indicators of catalyst deactivation often manifest as a sluggish or stalled reaction, which can be monitored by techniques like TLC, GC, or LC-MS.[1] A noticeable change in the reaction mixture's color, specifically the formation of a black precipitate known as palladium black, is a clear sign of catalyst decomposition.[2][3] Inconsistent reaction rates between batches, even with seemingly identical setups, can also point towards underlying catalyst stability issues.
Q2: How does this compound's structure influence catalyst stability compared to other aryl triflates or halides?
A: The bulky naphthyl group can sterically influence the coordination environment around the palladium center. This can be both beneficial and detrimental. While it can promote the formation of monoligated palladium species, which are often highly active in the catalytic cycle, it can also lead to steric congestion that hinders certain steps if the chosen ligand is also very bulky.[4] The triflate group is an excellent leaving group, which facilitates a rapid oxidative addition step.[5] However, the triflate anion generated can also play a role in the reaction mechanism and catalyst stability.[3]
Q3: What is the fundamental role of the phosphine ligand in preventing catalyst deactivation?
A: The phosphine ligand is arguably the most critical component for maintaining a stable and active catalyst. Its primary roles are:
-
Stabilization of the Active Pd(0) Species: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), stabilize the catalytically active Pd(0) center and prevent its aggregation into inactive palladium black.[2][6]
-
Facilitating Key Catalytic Steps: These ligands promote the rates of oxidative addition and reductive elimination, which can help the desired catalytic cycle outcompete deactivation pathways.[4]
-
Preventing Undesirable Coordination: A bulky ligand can sterically shield the palladium center, preventing the coordination of species that might act as catalyst poisons.[7]
Q4: Can the choice of base negatively impact my catalyst's performance?
A: Absolutely. While a base is essential for the transmetalation step in Suzuki-Miyaura coupling, an inappropriate choice can be detrimental.[8] An overly strong or poorly soluble base can lead to the degradation of the starting materials or the ligand, generating species that can poison the catalyst.[2] Furthermore, the counterion of the base can also influence the reaction.[9] For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred.[2][10]
II. Troubleshooting Guides
Guide 1: Low or No Product Yield
This is one of the most common issues encountered. A systematic approach is necessary to diagnose the root cause.
Initial Checks & Verifications:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[2][10]
-
Reagent Purity:
-
This compound: Verify its purity. It can be synthesized from 1-naphthol and a triflating agent.[5][11] Impurities from the synthesis can interfere with the reaction.
-
Boronic Acid/Ester: Check for signs of degradation (protodeboronation). Using more stable boronic esters, like pinacol esters, can mitigate this issue.[10]
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high quality and has been stored properly to prevent hydration.[12]
-
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start | Inefficient generation of the active Pd(0) catalyst. | Use a pre-formed Pd(0) catalyst or a reliable pre-catalyst that readily forms the active species.[7] |
| Reaction starts but stalls | Gradual catalyst deactivation (e.g., agglomeration into palladium black). | Increase the ligand-to-palladium ratio slightly to better stabilize the catalyst.[2] Consider a more robust ligand system, such as a second-generation Buchwald ligand.[13] |
| Formation of homocoupled products | Presence of oxidants (e.g., residual air). | Rigorously degas all solvents and reagents before use.[7] |
| Significant deboronation of the boronic acid | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., K₃PO₄).[10] Switch to a more stable boronic ester derivative.[10] |
Experimental Protocol: Small-Scale Reaction Re-evaluation
-
To an oven-dried Schlenk tube, add the boronic acid/ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and a stir bar.
-
Seal the tube, and purge with argon for 10-15 minutes.
-
Add this compound (1.0 equiv.).
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in degassed solvent (e.g., toluene or dioxane).
-
Add the catalyst solution to the Schlenk tube under a positive flow of argon.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Guide 2: Observation of Palladium Black
The formation of palladium black is a definitive sign of catalyst decomposition.
Understanding the Cause:
Palladium black forms when the Pd(0) species, which is the active catalyst, is not sufficiently stabilized by the ligand and aggregates into metallic palladium nanoparticles.[2] This is often accelerated by high temperatures or an insufficient ligand-to-metal ratio.[3]
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).[2] | These ligands create a sterically hindered and electronically stable environment around the palladium center, preventing aggregation.[4][13] |
| Ligand-to-Metal Ratio | A slight excess of the ligand can be beneficial (e.g., 1.1-1.5 equivalents of ligand per palladium atom). | An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.[3] |
| Temperature Control | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | High temperatures can accelerate the rate of catalyst decomposition.[2] |
| Inert Atmosphere | Rigorously degas solvents and maintain a positive pressure of an inert gas. | Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[2] |
III. Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagrams illustrate the key steps in a Suzuki-Miyaura cross-coupling and the common pathways for catalyst deactivation.
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
IV. Advanced Diagnostics
For persistent issues, more advanced analytical techniques may be warranted.
| Technique | Application |
| ³¹P NMR Spectroscopy | To assess the purity and integrity of the phosphine ligand. The presence of phosphine oxide indicates degradation.[1] |
| ICP-AES / ICP-MS | To quantify the amount of palladium that has precipitated from the reaction mixture, confirming catalyst decomposition.[14][15][16] |
| In-situ Reaction Monitoring (e.g., ReactIR) | To gain real-time kinetic data and identify potential bottlenecks or the onset of deactivation during the reaction. |
By understanding the fundamental principles of the catalytic cycle and the common pitfalls that lead to catalyst deactivation, researchers can more effectively troubleshoot and optimize their cross-coupling reactions with this compound.
V. References
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates - Benchchem. 7
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. 2
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. --INVALID-LINK--
-
Roy, A. H. and J. F. Hartwig. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 2004, 23 (194-202). --INVALID-LINK--
-
Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. - ACS Publications. --INVALID-LINK--
-
Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling - Benchchem. 1
-
Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. --INVALID-LINK--
-
Reductive Elimination of Aryl Halides from Palladium(II) | Journal of the American Chemical Society - ACS Publications. --INVALID-LINK--
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. --INVALID-LINK--
-
Alcazar-Roman, L. M. and J. F. Hartwig. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 2002, 21 (491-502). --INVALID-LINK--
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate. --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. --INVALID-LINK--
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. --INVALID-LINK--
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. --INVALID-LINK--
-
Izmailov, R. R., Drozdov, V. A., Mironenko, R. M., & Lavrenov, A. V. (2024). Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atomic emission spectrometry (ICP-AES). Industrial laboratory. Diagnostics of materials, 90(2), 12-18. --INVALID-LINK--
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines - YouTube. --INVALID-LINK--
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings | ACS Catalysis. --INVALID-LINK--
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications. --INVALID-LINK--
-
Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines - PubMed. --INVALID-LINK--
-
β-hydride elimination in palladium-catalyzed reactions - ResearchGate. --INVALID-LINK--
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. --INVALID-LINK--
-
Suzuki reaction - Wikipedia. --INVALID-LINK--
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. --INVALID-LINK--
-
Problems with Suzuki coupling : r/Chempros - Reddit. --INVALID-LINK--
-
Analytical Methods to Determine Palladium in Environmental Matrices: A Review | Request PDF - ResearchGate. --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. --INVALID-LINK--
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. --INVALID-LINK--
-
Palladium Detection for API Purification - Arbor Assays. --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. --INVALID-LINK--
-
Unique Structural Characteristics of Catalytic Palladium/Gold Nanoparticles on Graphene. --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. --INVALID-LINK--
-
Enhancing Catalytic Performance of Palladium in Gold and Palladium Alloy Nanoparticles for Organic Synthesis Reactions through Visible Light Irradiation at Ambient Temperatures | Journal of the American Chemical Society. --INVALID-LINK--
-
1-NAPHTHYL TRIFLATE synthesis - ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem. 12
-
An In-depth Technical Guide to Phenyl Trifluoromethanesulfonate: Precursors, Derivatives, and Applications in Modern Synthesis - Benchchem. 5
-
Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem. 10
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. --INVALID-LINK--
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. --INVALID-LINK--
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central. --INVALID-LINK--
-
Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling - Benchchem. 17
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base and Solvent for 1-Naphthyl Trifluoromethanesulfonate Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-Naphthyl trifluoromethanesulfonate. This guide is crafted for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their experimental conditions. As a versatile electrophile, 1-naphthyl triflate is a key substrate in forming C-C, C-N, and C-O bonds, but its reactivity is highly dependent on the careful selection of bases and solvents.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges encountered during these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments with this compound and provides actionable solutions based on established chemical principles.
Question 1: My Suzuki-Miyaura coupling reaction with 1-naphthyl triflate has stalled or is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving an aryl triflate like this compound often points to issues with the catalyst's activity, suboptimal reaction conditions, or competing side reactions.[1] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species might not be forming efficiently or could be decomposing. Ensure your palladium source and ligands are of high quality and consider using a pre-catalyst for more reliable generation of the active species.[2]
-
Suboptimal Base Selection: The base is critical for the transmetalation step.
-
Inadequate Strength or Solubility: Common bases like K₂CO₃ or K₃PO₄ can be effective, but their poor solubility in organic solvents can be a limiting factor.[3][4] Switching to a more soluble base like Cs₂CO₃ or using a mixed solvent system (e.g., dioxane/water, THF/water) can significantly improve the reaction rate.[3][5] Stronger bases may be required, but be mindful of potential side reactions with sensitive functional groups.[3]
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[1] It can be mitigated by using anhydrous conditions, although many Suzuki protocols require water to dissolve the base.[1] Using boronic esters (like pinacol esters) or potassium trifluoroborate salts, which are more stable, can also minimize this issue.[1]
-
-
Inappropriate Solvent System: The solvent must effectively dissolve the organic substrates, the inorganic base, and the catalyst.[1]
-
Polar aprotic solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[3][5] The ratio of the organic solvent to water can have a significant impact on the reaction's success.[4][5]
-
For aryl triflates, more polar solvents can accelerate the oxidative addition step.[6][7]
-
-
Low Reaction Temperature: Aryl triflates may require higher temperatures to undergo efficient oxidative addition compared to aryl halides.[3] However, excessively high temperatures can lead to catalyst decomposition.[3]
Question 2: I am observing significant formation of naphthalene as a byproduct in my Buchwald-Hartwig amination. What is causing this hydrodetriflation, and how can I prevent it?
Answer:
The formation of naphthalene is a result of a competing hydrodetriflation side reaction, where the triflate group is replaced by a hydrogen atom. This is a common issue in cross-coupling reactions.
Potential Causes & Solutions:
-
Choice of Base and Solvent: The combination of a strong base with a protic solvent (like an alcohol) can be a source of hydrides that lead to this side reaction.[1] Consider switching to an aprotic solvent system.
-
Ligand Selection: The ligand influences the relative rates of the desired reductive elimination to form the C-N bond versus the undesired hydrodetriflation. Screening different bulky, electron-rich phosphine ligands can help identify one that favors the desired reaction pathway.[8][9]
-
Incomplete Consumption of the Amine: If the amine is not efficiently coupled, the catalyst may participate in side reactions. Ensure the use of an appropriate excess of the amine (typically 1.1-1.5 equivalents).[8]
Question 3: My Sonogashira coupling of 1-naphthyl triflate with a terminal alkyne is sluggish and produces a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I optimize this reaction?
Answer:
Sluggish Sonogashira reactions and the formation of homocoupling byproducts are often linked to the catalyst system and reaction conditions.[10]
Potential Causes & Solutions:
-
Base Selection: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the triflic acid generated.[10][11]
-
Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent as well.[11][12]
-
If homocoupling is a major issue, consider a copper-free Sonogashira protocol. In these cases, a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) may be necessary.[11][13]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Copper Co-catalyst: While essential for the classic Sonogashira mechanism, the copper(I) co-catalyst can also promote the undesired Glaser coupling.[10][14]
Question 4: In my Heck reaction, the yield of the desired substituted naphthyl-alkene is low, and I observe isomerization of the alkene. What adjustments should I make?
Answer:
Low yields and alkene isomerization in Heck reactions are common challenges that can be addressed by fine-tuning the reaction parameters.[15][16]
Potential Causes & Solutions:
-
Base and Solvent System:
-
A stoichiometric amount of a hindered amine base like triethylamine or a weaker inorganic base like K₂CO₃ or NaOAc is required.[16][17]
-
Polar aprotic solvents such as DMF, NMP, or acetonitrile are standard choices.[17][18] The choice of base and solvent can influence the reaction pathway (neutral vs. cationic) and, consequently, the regioselectivity and potential for isomerization.[17]
-
-
Cationic vs. Neutral Pathway: Aryl triflates are prone to reacting via a cationic pathway, which can sometimes lead to undesired side reactions. The addition of halide salts (e.g., LiCl or TBAC) can shift the reaction to the neutral pathway, potentially improving the outcome.[17]
-
Ligand Choice: The use of phosphine ligands can facilitate the reaction.[16] Bidentate phosphine ligands are often effective in preventing side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing reactions with this compound.
What is the general reactivity order of 1-naphthyl triflate compared to other aryl electrophiles in palladium-catalyzed cross-coupling?
The reactivity of aryl electrophiles in the rate-limiting oxidative addition step generally follows the order: I > OTf ≈ Br > Cl > OTs.[12][19] Thus, 1-naphthyl triflate is a highly reactive substrate, often allowing for milder reaction conditions compared to the corresponding chloride.[15][20]
How do I choose the optimal base for my specific cross-coupling reaction?
The choice of base is highly dependent on the specific reaction and the functional groups present in your substrates.[8][9]
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Strong Bases | ||
| Sodium tert-butoxide (NaOtBu) | ~19 | Widely used in Buchwald-Hartwig aminations. Can cause decomposition of sensitive substrates.[8][9] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base, effective where NaOtBu might fail.[9] |
| Weaker Inorganic Bases | ||
| Potassium Phosphate (K₃PO₄) | ~12.3 | A good choice for substrates with base-sensitive functionalities in Suzuki and Buchwald-Hartwig reactions.[8][9] |
| Cesium Carbonate (Cs₂CO₃) | ~10.2 | A mild and often more soluble base, suitable for sensitive molecules.[3][9] |
| Amine Bases | ||
| Triethylamine (Et₃N) | ~10.75 | Commonly used in Heck and Sonogashira reactions.[12][16] |
| Diisopropylamine (DIPA) | ~11.05 | Often used in Sonogashira couplings.[12] |
What are the key solvent properties to consider when optimizing my reaction?
The ideal solvent should dissolve all reactants and facilitate the key steps of the catalytic cycle.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Use Cases & Notes |
| 1,4-Dioxane | 2.2 | 101 | Common in Suzuki and Buchwald-Hartwig reactions; often used with water.[1][8] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A versatile solvent for many cross-coupling reactions.[5][12] |
| Toluene | 2.4 | 111 | A common non-polar solvent, particularly for Buchwald-Hartwig aminations.[8][9] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent that can accelerate reactions but may be difficult to remove.[5][18] |
How can I visualize the decision-making process for troubleshooting a low-yield Suzuki coupling?
The following decision tree illustrates a logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling reaction involving 1-naphthyl triflate.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water to achieve a concentration of ~0.1 M) via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized Pd-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.lucp.net [books.lucp.net]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion of 1-Naphthyl Trifluoromethanesulfonate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion issues related to 1-Naphthyl trifluoromethanesulfonate (1-Naphthyl triflate), a critical intermediate in modern organic synthesis. This document is structured as a series of frequently asked questions (FAQs) to directly address challenges encountered during its synthesis and its subsequent use in cross-coupling reactions.
Part 1: Troubleshooting the Synthesis of this compound
The conversion of 1-naphthol to its corresponding triflate is a foundational step for many synthetic routes. While seemingly straightforward, this triflation reaction is sensitive to several factors that can lead to incomplete conversion, low yields, or the formation of unwanted byproducts.
Q1: My triflation of 1-naphthol is sluggish or incomplete. What are the primary factors to investigate?
Low conversion in the synthesis of 1-Naphthyl triflate from 1-naphthol typically points to issues with reagents, reaction conditions, or the presence of contaminants. A systematic approach is crucial for diagnosis.
Causality Analysis: The Triflation Mechanism
The reaction proceeds via the nucleophilic attack of the phenoxide (generated in situ from 1-naphthol and a base) on the highly electrophilic sulfur atom of the triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O). Any factor that diminishes the nucleophilicity of the phenoxide or the electrophilicity of the triflating agent, or introduces competing side reactions, will result in low conversion.
Troubleshooting Workflow Diagram
The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for 1-naphthol triflation.
Detailed Checklist & Solutions
-
Reagent Quality and Handling:
-
Triflic Anhydride (Tf₂O): This is the most common culprit. Tf₂O is extremely hygroscopic and reacts violently with water to form triflic acid, rendering it inactive for the triflation of the phenoxide. Always use a fresh bottle or a properly stored aliquot. Purity can be checked by boiling point if distilled.[1]
-
1-Naphthol: The starting material must be pure and, crucially, dry. Water present in the 1-naphthol will consume the triflic anhydride.
-
Base: The choice of base is critical. Amine bases like pyridine or triethylamine (Et₃N) must be anhydrous.[2] Sterically hindered bases (e.g., 2,6-lutidine) can prevent N-sulfonylation of the base itself.[3] Inorganic bases, if used, must be finely powdered and anhydrous.
-
Solvent: Strictly anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are required.[2] Using solvents like DMF is not recommended as they can react with triflic anhydride.[3]
-
-
Reaction Condition Optimization:
-
Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system. Flame-dry all glassware before use.
-
Temperature: The addition of Tf₂O is typically performed at low temperatures (0 °C to -78 °C) to control the exothermic reaction and minimize side product formation. After the addition, the reaction is often allowed to warm to room temperature.[2]
-
Stoichiometry: A slight excess of both the base (1.5-2.0 eq.) and triflic anhydride (1.1-1.5 eq.) is commonly used to drive the reaction to completion.
-
-
Alternative Triflation Reagents:
-
If Tf₂O proves too reactive or problematic, consider using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). It is a crystalline, stable, and less reactive triflating agent that can offer improved selectivity and is less sensitive to trace amounts of water.[4]
-
-
Work-up Procedure:
-
The aryl triflate product can be susceptible to hydrolysis back to 1-naphthol, especially under basic conditions.[5] Therefore, quenching the reaction should be done carefully, preferably with a cold, mildly acidic solution like saturated ammonium chloride, rather than water or a basic solution.
-
| Parameter | Standard Condition | Rationale & Troubleshooting Tips |
| Triflating Agent | Triflic Anhydride (Tf₂O) | Extremely reactive and moisture-sensitive. Use fresh reagent. Consider PhNTf₂ for better selectivity.[4][6] |
| Base | Pyridine, Et₃N, 2,6-Lutidine | Must be anhydrous. Hindered bases prevent side reactions. Biphasic systems with K₃PO₄ can simplify workup.[7][8] |
| Solvent | Dichloromethane (DCM), THF | Must be anhydrous. Avoid reactive solvents like DMF.[3] Solvent polarity can influence reaction rates.[9][10] |
| Temperature | 0 °C to Room Temp | Controls exothermicity and side reactions. Add Tf₂O at low temperature. |
| Atmosphere | Nitrogen or Argon | Essential to exclude atmospheric moisture. |
Part 2: Troubleshooting Downstream Cross-Coupling Reactions
1-Naphthyl triflate is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Low conversion in these subsequent steps is a frequent challenge.
Q2: I'm observing low conversion in my Suzuki-Miyaura coupling using this compound. How can I improve the yield?
A low-yielding Suzuki-Miyaura reaction with 1-Naphthyl triflate points to suboptimal activity of the palladium catalyst, issues with the other reagents, or competing degradation pathways.
Causality Analysis: The Suzuki-Miyaura Catalytic Cycle
The reaction relies on a delicate balance of three key steps: (1) Oxidative Addition of the 1-Naphthyl triflate to the Pd(0) catalyst, (2) Transmetalation of the organoboron species, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. A failure at any of these stages will stall the cycle and lead to low conversion. Aryl triflates are generally more reactive than aryl chlorides but may require specific ligands to facilitate efficient oxidative addition.[11][12]
Catalytic Cycle Troubleshooting Diagram
Caption: Suzuki-Miyaura cycle with key troubleshooting points.
Detailed Checklist & Solutions
-
Catalyst System (Palladium Source & Ligand):
-
The Ligand is Key: The oxidative addition of aryl triflates is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential to stabilize the Pd(0) center and promote its insertion into the C-OTf bond.[13]
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results. Ensure the catalyst and ligand are fresh, as phosphine ligands are prone to oxidation.[12]
-
-
Base and Solvent:
-
Base Choice: An appropriate base is crucial for the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[14] The base must be sufficiently strong to facilitate the process but not so harsh as to degrade the substrates.
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF, often in a biphasic mixture with water, are standard.[14] Thoroughly degassing the solvent (e.g., by sparging with argon for 30 minutes) is critical to remove oxygen, which deactivates the catalyst.
-
-
Reagent Integrity:
-
Boronic Acid/Ester: The quality of the organoboron reagent is paramount. Boronic acids can undergo decomposition or trimerization (to form boroxines) upon storage. A major side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol or MIDA boronates.
-
1-Naphthyl Triflate: Ensure your starting triflate is pure and free from residual 1-naphthol, which can interfere with the catalyst.
-
Q3: My Buchwald-Hartwig amination with this compound is failing. What should I troubleshoot?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is notoriously sensitive to reaction parameters.[15]
Detailed Checklist & Solutions
-
Catalyst System: This is the most critical variable.
-
Ligand Selection: The choice of ligand dictates the success of the reaction. For aryl triflates, bulky biaryl phosphine ligands (e.g., Josiphos, Xantphos, BINAP) are often required to promote both the oxidative addition and the final reductive elimination step.[16]
-
Palladium Source: As with the Suzuki reaction, using reliable Pd(0) sources or precatalysts is advisable over Pd(OAc)₂, which can be inconsistent.[17]
-
-
Base Selection:
-
Strong, Non-Nucleophilic Bases: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or amine-Pd complex) without competing in side reactions. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate/carbonate are commonly used.[16] The choice of base is highly dependent on the specific amine substrate.
-
-
Reaction Environment:
| Reaction | Key Challenge | Recommended Ligand Class | Recommended Base |
| Suzuki-Miyaura | Oxidative Addition, Protodeboronation | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Buchwald-Hartwig | Catalyst Deactivation, Reductive Elimination | Bulky, electron-rich biaryl phosphines (e.g., BINAP, Xantphos) | NaOt-Bu, LHMDS |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a representative example and may require optimization for specific scales.
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 1-naphthol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq.) dropwise.
-
Add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise via syringe over 15 minutes. A white precipitate (pyridinium triflate) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (staining with KMnO₄).
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography (hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and requires screening of catalyst/ligand/base combinations.
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. reddit.com [reddit.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing hydrolysis of 1-Naphthyl trifluoromethanesulfonate during workup
Welcome to the technical support center for handling 1-Naphthyl trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on preventing the hydrolysis of this key synthetic intermediate during reaction workup. Aryl triflates are invaluable in modern organic synthesis, particularly in cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety.[1][2] However, their utility can be compromised by undesired hydrolysis back to the parent phenol (1-naphthol), a common issue during aqueous workup procedures. This guide provides in-depth, field-proven insights to ensure the integrity of your product.
The Challenge: Understanding Aryl Triflate Hydrolysis
While aryl triflates are significantly more stable than their alkyl counterparts, they are not immune to hydrolysis.[3] The reaction is essentially a nucleophilic attack on the electrophilic sulfur atom of the triflate group. This process is significantly accelerated by the presence of water, especially under basic conditions, which generate the more potent hydroxide nucleophile.
The formation of 1-naphthol as a byproduct not only represents a loss of yield but also complicates purification, as its polarity is often similar to that of the desired triflate product.
References
Technical Support Center: Optimizing 1-Naphthyl Triflate Reactions
A Senior Application Scientist's Guide to Ligand Effects and Troubleshooting
Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 1-naphthyl triflate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. As aryl triflates, including 1-naphthyl triflate, are highly versatile electrophiles, successful outcomes are critically dependent on the careful selection of ligands and reaction conditions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring your experiments are both efficient and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with 1-naphthyl triflate is showing very low or no conversion. Where should I begin troubleshooting?
A: Low or no yield is a common but solvable issue. A systematic approach is essential. Begin by assessing the fundamental components of your reaction.
-
1. Catalyst and Ligand Integrity: The heart of the reaction is the palladium-ligand complex.
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently from Pd(II) precursors like Pd(OAc)₂.[3] Using modern, air-stable, and well-defined Pd(0) precatalysts (e.g., Buchwald G3 or G4 palladacycles) is a more reliable strategy for ensuring clean and quantitative generation of the active catalyst.[3][4]
-
Inappropriate Ligand Choice: 1-Naphthyl triflate is an electron-rich substrate. The ligand must be sufficiently electron-donating and sterically hindered to facilitate oxidative addition and stabilize the catalytic species.[5] For challenging couplings, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often superior to first-generation ligands like PPh₃ or even bidentate ligands like dppf.[5][6][7] These bulky ligands promote the formation of the highly reactive monoligated L₁Pd(0) complex.[5]
-
-
2. Reaction Conditions:
-
Anhydrous Conditions: Aryl triflates are susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, which leads to the formation of 1-naphthol as a major byproduct.[6][8][9] Ensure all solvents are rigorously dried and degassed, and consider adding powdered molecular sieves to the reaction mixture.[3][6]
-
Base Selection: The choice of base is critical. Strong alkoxide bases (e.g., NaOtBu) can sometimes promote triflate hydrolysis. Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which are often effective and minimize this side reaction.[3][6]
-
-
3. Reagent Quality: Verify the purity of your 1-naphthyl triflate and the coupling partner. Impurities can poison the catalyst.
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant amounts of 1-naphthol and/or naphthalene byproducts. What is causing this and how can I prevent it?
A: The formation of these byproducts points to specific competing reaction pathways. Addressing them requires fine-tuning your conditions.
-
1. Formation of 1-Naphthol (Hydrolysis):
-
Cause: This is due to the cleavage of the C-O bond of the triflate group, typically caused by reaction with water or hydroxide ions.[6][8] As mentioned above, this is exacerbated by non-anhydrous conditions and can be promoted by certain strong bases.
-
Solution:
-
Rigorously Dry Reagents: Use freshly distilled anhydrous solvents and oven-dried glassware. The addition of 3 Å or 4 Å molecular sieves can be beneficial.[6]
-
Base Optimization: Switch from a strong alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄). These bases are generally less nucleophilic and minimize direct attack on the sulfonate group.[3][6]
-
Slow Addition: In some cases, slow addition of the triflate to the reaction mixture can help maintain a low instantaneous concentration, disfavoring side reactions.[6]
-
-
-
2. Formation of Naphthalene (Hydrodetriflation/Reduction):
-
Cause: This reductive cleavage is often a result of catalyst decomposition pathways that generate palladium hydride (Pd-H) species. These species can then react with the aryl triflate to produce naphthalene.
-
Solution:
-
Ligand Choice: The ligand's role is to stabilize the palladium catalyst and prevent decomposition. Bulky, electron-rich ligands form stable complexes that are less prone to generating Pd-H species.[5] If you are using a less robust ligand, switching to one like XPhos or SPhos is a primary troubleshooting step.
-
Anhydrous Conditions: Trace water can sometimes contribute to the formation of Pd-H species.[3]
-
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes suppress catalyst decomposition pathways relative to the desired catalytic cycle.[3]
-
-
Ligand Selection Overview for 1-Naphthyl Triflate Coupling
The choice of ligand is arguably the most critical parameter. The steric and electronic properties of the phosphine ligand directly influence the stability and reactivity of the palladium catalyst at each step of the catalytic cycle.[5][10][11][12]
| Ligand Class | Examples | Key Characteristics & Applications |
| Monodentate Triarylphosphines | PPh₃, P(o-tolyl)₃ | First Generation. Generally insufficient for efficient coupling of electron-rich triflates. Often leads to catalyst decomposition and low yields.[13] |
| Bidentate Phosphines | dppf, BINAP | Improved Stability. Chelating effect prevents the formation of inactive palladium dimers. Effective for many aryl triflate couplings, providing higher rates and yields than monodentate ligands.[1] |
| Bulky Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | State-of-the-Art. Highly electron-rich and sterically hindered. Promotes the formation of the highly active L₁Pd(0) species, facilitating oxidative addition of challenging substrates like aryl chlorides and triflates.[2][5] Often the best choice for difficult amination or Suzuki reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-Donors. Excellent alternatives to phosphines. Form very stable palladium complexes. Can be effective for Suzuki couplings of aryl triflates.[14] |
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands like XPhos so effective for 1-naphthyl triflate reactions?
A1: The effectiveness stems from two key features:
-
Steric Bulk: The large size of these ligands favors the formation of a monoligated L₁Pd(0) complex. This 14-electron species is more coordinatively unsaturated and thus more reactive towards oxidative addition with the aryl triflate compared to a bis-ligated L₂Pd(0) species.[5]
-
Electron-Donating Ability: The dialkylphosphino group is a strong electron donor, which increases the electron density on the palladium center.[10] This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]
Q2: Can I perform a 1-naphthyl triflate coupling without a phosphine or NHC ligand?
A2: In some specific cases, yes. "Ligand-free" Suzuki-Miyaura couplings of aryl triflates have been reported.[14][15][16] These reactions are highly dependent on the solvent; polar solvents like acetonitrile or DMSO are often required to stabilize the palladium catalyst.[14][17] However, these methods may not be as general, and for most transformations, particularly C-N couplings (Buchwald-Hartwig), a supporting ligand is essential for high efficiency.[1][13]
Q3: How does the reactivity of 1-naphthyl triflate compare to other aryl (pseudo)halides?
A3: The general reactivity order for palladium-catalyzed cross-coupling is Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl.[3] While aryl iodides are typically more reactive, aryl triflates have the significant advantage of being easily prepared from readily available phenols.[9] The triflate group is an excellent leaving group, and its reactivity is often comparable to that of an aryl bromide.[2]
Q4: What is the general mechanism, and where does the ligand have the most impact?
A4: The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle. The ligand is crucial at every stage:
-
Oxidative Addition: The active L-Pd(0) complex reacts with the 1-naphthyl triflate. Electron-rich and sterically bulky ligands accelerate this step.[2]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The new coupling partner is introduced to the palladium center. The ligand's steric properties can influence the ease of this step.[2]
-
Reductive Elimination: The final C-C or C-N bond is formed, regenerating the L-Pd(0) catalyst. This step is often favored by bulky ligands that create steric crowding around the metal center.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently screening different ligands to find the optimal conditions for coupling 1-naphthyl triflate with an arylboronic acid.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the arylboronic acid (1.2 - 1.5 equivalents).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the respective phosphine ligand (4.4 mol%) to each designated vial. For pre-formed catalysts (e.g., XPhos-Pd-G3), add the specified catalytic amount (e.g., 2 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equivalents) and 1-naphthyl triflate (1.0 equivalent).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a 0.1-0.2 M concentration).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis: After a set time (e.g., 2-16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine the conversion and yield of the desired product relative to an internal standard.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. gessnergroup.com [gessnergroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 1-Naphthyl Trifluoromethanesulfonate Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-naphthyl trifluoromethanesulfonate (1-naphthyl triflate). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges specifically related to the inherent steric bulk of the 1-naphthyl group. The peri-hydrogen interaction in 1-substituted naphthalenes presents a significant steric barrier that can impede catalyst performance, leading to low yields, slow reaction rates, and undesired side reactions.
This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these hurdles. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling of 1-naphthyl triflate is giving low to no yield. What are the most likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings with 1-naphthyl triflate are most commonly attributed to steric hindrance impeding the key steps of the catalytic cycle: oxidative addition and reductive elimination. The bulky naphthyl group can sterically clash with the catalyst's ligands, slowing down these crucial bond-forming and bond-breaking events.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically demanding substrates like 1-naphthyl triflate, bulky, electron-rich monodentate phosphine ligands are often the most effective. These ligands promote the formation of the active, monoligated palladium(0) species, which is less sterically encumbered and more reactive in the oxidative addition step.[1] Furthermore, their bulk can facilitate the final reductive elimination step.[2][3]
-
Recommended Ligands: Consider ligands from the Buchwald biaryl phosphine family, such as XPhos, SPhos, or RuPhos.[4][5] These ligands have demonstrated broad utility in challenging cross-coupling reactions.[4] Trialkylphosphines like tri-tert-butylphosphine or tricyclohexylphosphine are also excellent choices due to their high electron density and steric bulk, which can accelerate both oxidative addition and reductive elimination.[2]
-
-
Optimize Catalyst and Pre-catalyst: While various palladium sources can be used, pre-formed palladium(0) sources or efficient pre-catalysts that rapidly generate the active Pd(0) species are preferable.[3] Using Pd₂(dba)₃ with a suitable ligand is a common starting point.
-
Base and Solvent Considerations: The choice of base and solvent can significantly impact the reaction. A weaker base may not be sufficient to drive the transmetalation step effectively.
-
Bases: For aryl triflates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
-
Solvents: Aprotic polar solvents such as dioxane, THF, or toluene are generally good choices. In some cases, a mixture of solvents, such as toluene/water, can be beneficial, particularly with boronic acids.
-
-
Temperature and Reaction Time: Due to the higher activation energy associated with sterically hindered substrates, higher reaction temperatures and longer reaction times may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for substrate decomposition.
| Parameter | Recommendation for 1-Naphthyl Triflate | Rationale |
| Ligand Type | Bulky, electron-rich monodentate phosphine | Facilitates oxidative addition and reductive elimination. |
| Example Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Proven efficacy in sterically hindered couplings.[2][4][5] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required for triflates. |
| Solvent | Dioxane, THF, Toluene | Aprotic polar solvents are generally suitable. |
| Temperature | 80-120 °C | Overcomes higher activation energy. |
Question 2: I am attempting a Buchwald-Hartwig amination with 1-naphthyl triflate and a bulky secondary amine, but the reaction is sluggish. How can I improve the reaction rate and yield?
Answer:
The combination of a sterically demanding electrophile (1-naphthyl triflate) and a bulky nucleophile (a secondary amine) presents a significant steric challenge for the palladium catalyst. The key to success lies in selecting a catalytic system that can accommodate both bulky partners and facilitate the C-N bond-forming reductive elimination.
Troubleshooting Steps:
-
Employ Specialized Ligands: For challenging Buchwald-Hartwig aminations, highly specialized, bulky biaryl phosphine ligands are often necessary. The Buchwald group has developed several generations of ligands specifically for this purpose.[6]
-
Recommended Ligands: Ligands like BrettPhos and RuPhos, which possess bulky substituents on both the upper and lower aryl rings of the biaryl backbone, are designed to create a large pocket around the palladium center, facilitating the coupling of hindered substrates.[7][8] The use of bulky dialkylbiaryl phosphine ligands is often necessary for the cyclization step in related reactions.[4]
-
-
Pre-catalyst Selection: The use of well-defined palladium pre-catalysts, such as the G3 or G4 palladacycles, can be advantageous.[3] These pre-catalysts are air- and moisture-stable and reliably generate the active monoligated Pd(0) species upon activation with a base, leading to more reproducible results.[3]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for Buchwald-Hartwig aminations.
-
Solvent Choice: The choice of solvent can influence the solubility of the base and the reaction rate. Toluene and dioxane are standard solvents for these reactions.
Question 3: My Sonogashira coupling of 1-naphthyl triflate is failing. What adjustments should I make?
Answer:
Sonogashira couplings of aryl triflates can be more challenging than those with aryl iodides or bromides due to the nature of the triflate leaving group.[9] The steric hindrance of the 1-naphthyl group further complicates the reaction.
Troubleshooting Steps:
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions are popular, the classic conditions employing a copper(I) co-catalyst (e.g., CuI) are often more robust for challenging substrates.[10] The copper acetylide is a more potent nucleophile for the transmetalation step.
-
Ligand Choice: As with other cross-coupling reactions of 1-naphthyl triflate, bulky, electron-rich phosphine ligands are beneficial. Ligands such as XPhos or P(t-Bu)₃ can be effective.[11] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in some challenging Sonogashira couplings.
-
Base and Solvent: A strong amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent or co-solvent. For difficult couplings, a stronger base like DBU may be necessary. Anhydrous and anaerobic conditions are generally recommended for Sonogashira reactions.[10]
-
Temperature: Moderate heating (50-80 °C) is often required to drive the reaction to completion.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 1-Naphthyl Triflate with a Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 equiv, with Pd₂(dba)₃, 0.01 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (to make a 0.1 M solution with respect to the 1-naphthyl triflate) via syringe.
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
The primary challenge in couplings involving 1-naphthyl triflate is overcoming the steric clash at the palladium center. The selection of a bulky ligand is crucial as it influences both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle highlighting sterically challenging steps.
A bulky ligand facilitates the formation of a coordinatively unsaturated Pd(0)L species, which is more accessible for the oxidative addition of the bulky 1-naphthyl triflate.[1] In the reductive elimination step, the steric repulsion between the bulky ligand and the coupled groups (naphthyl and the partner) can distort the geometry of the complex in a way that lowers the activation energy for C-C or C-N bond formation.[3]
Caption: Effect of ligand size on the transition state.
References
- 1. youtube.com [youtube.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Naphthyl and 2-Naphthyl Trifluoromethanesulfonate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate coupling partners is a critical decision that profoundly influences the efficiency and outcome of synthetic strategies. Naphthyl trifluoromethanesulfonates (triflates) are versatile reagents in palladium-catalyzed cross-coupling reactions, serving as valuable precursors for the construction of complex molecular architectures. However, the isomeric position of the triflate group on the naphthalene ring—at the 1- (or α-) position versus the 2- (or β-) position—gives rise to significant differences in their reactivity. This guide provides an in-depth comparison of 1-naphthyl trifluoromethanesulfonate and 2-naphthyl trifluoromethanesulfonate, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
The Decisive Role of Steric Hindrance: Unpacking the "Peri-Interaction"
The fundamental difference in the reactivity of 1- and 2-naphthyl triflates can be primarily attributed to steric effects. The 1-position of the naphthalene nucleus is subject to a unique steric encumbrance known as the "peri-interaction." This refers to the repulsive non-bonding interaction between the substituent at the 1-position and the hydrogen atom at the 8-position. This steric clash can influence the conformation of the substituent and, consequently, its accessibility for chemical reactions.
In the context of cross-coupling reactions, the oxidative addition of the aryl triflate to a low-valent palladium catalyst is often the rate-determining step. For 1-naphthyl triflate, the peri-interaction can hinder the approach of the bulky palladium catalyst to the C-O bond of the triflate group, thereby slowing down the rate of oxidative addition. In contrast, the 2-position is relatively unencumbered, allowing for more facile interaction with the catalyst.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While direct comparative kinetic studies for the two naphthyl triflate isomers are not extensively documented in a single report, the disparate steric environments strongly suggest a higher reactivity for the 2-isomer.
Below are representative protocols for the Suzuki-Miyaura coupling of both isomers with phenylboronic acid, which can be used as a basis for comparison in a laboratory setting.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 1-phenylnaphthalene via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylnaphthalene.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Naphthyl Trifluoromethanesulfonate
Objective: To synthesize 2-phenylnaphthalene via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Naphthyl trifluoromethanesulfonate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
In a glovebox, to a vial add 2-naphthyl trifluoromethanesulfonate (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.3 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.052 mmol, 5.2 mol%).[1]
-
Add 1,4-dioxane (5 mL).[1]
-
Seal the vial and heat the reaction mixture to 80 °C for 4 hours.[1]
-
Monitor the reaction progress by GC or TLC.
-
After cooling, the reaction mixture can be worked up as described in the protocol for the 1-isomer.
It is anticipated that under identical conditions, the reaction with 2-naphthyl triflate will proceed to completion faster and/or give a higher yield compared to the 1-isomer due to the reduced steric hindrance.[1]
Performance in Mizoroki-Heck Reactions
The Mizoroki-Heck reaction, which forms a carbon-carbon bond between an unsaturated halide or triflate and an alkene, is another important transformation where the reactivity of these isomers can be compared.[2] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the naphthyl triflate to the palladium(0) catalyst is a key step.[3] Therefore, the same steric arguments apply, and 2-naphthyl triflate is expected to be the more reactive substrate.
General Protocol for Mizoroki-Heck Reaction
Objective: To couple a naphthyl triflate with an alkene (e.g., styrene).
Materials:
-
Naphthyl triflate (1- or 2-isomer)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask, combine the naphthyl triflate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and dppp (0.022 mmol, 2.2 mol%).[3]
-
Purge the flask with an inert gas.
-
Add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (2.0 mmol).[3]
-
Heat the mixture to 100 °C and stir for 12-24 hours.[3]
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the triethylammonium triflate salt.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Mechanistic Considerations and Data Interpretation
The catalytic cycle for both Suzuki-Miyaura and Heck reactions hinges on the initial oxidative addition step. The rate of this step is influenced by both electronic and steric factors. While the electronic properties of the two naphthyl triflate isomers are similar, the steric environment around the C1-position in 1-naphthyl triflate presents a significant barrier to the approach of the palladium catalyst.
Table 1: Comparative Summary of Reactivity
| Feature | This compound | 2-Naphthyl Trifluoromethanesulfonate | Rationale |
| Steric Hindrance | High, due to peri-interaction with H at C8. | Low, the 2-position is sterically unencumbered. | The proximity of the 1-substituent to the 8-hydrogen creates significant steric strain. |
| Expected Reactivity | Lower | Higher | Reduced steric hindrance allows for easier access of the palladium catalyst to the C-OTf bond for oxidative addition. |
| Typical Reaction Times | Longer | Shorter | The rate-determining oxidative addition step is expected to be slower for the 1-isomer. |
| Potential Yields | Potentially lower | Generally higher | Less favorable kinetics and potential for side reactions due to steric hindrance can lead to lower yields for the 1-isomer. |
Visualizing the Mechanistic Pathways
To better understand the key steps in these cross-coupling reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Conclusion and Recommendations
For synthetic applications where reaction efficiency and milder conditions are paramount, 2-naphthyl trifluoromethanesulfonate is the preferred reagent . However, this compound remains a valuable substrate, and its successful application may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
It is recommended that for any new synthetic route, a preliminary screening of reaction conditions be performed to determine the optimal parameters for the specific substrates and desired product. This guide provides a solid foundation for understanding the inherent reactivity differences between these two important building blocks and for designing more effective and efficient synthetic strategies.
References
A Senior Application Scientist's Guide to Cross-Coupling: Aryl Triflates vs. Aryl Tosylates
In the landscape of transition-metal-catalyzed cross-coupling, the choice of electrophile is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. While aryl halides have long been the workhorses of this field, aryl sulfonates—specifically triflates and tosylates—have emerged as powerful alternatives, readily synthesized from abundant phenol precursors. This guide provides an in-depth comparison of aryl triflates and aryl tosylates, offering field-proven insights and experimental data to help researchers, scientists, and drug development professionals make informed decisions for their specific synthetic challenges.
The Foundation: Physicochemical Properties and Synthesis
The fundamental differences in reactivity between aryl triflates and aryl tosylates stem from their distinct electronic and steric properties, which are a direct consequence of their structures.
Structural and Electronic Differences
Aryl triflates (ArOTf) possess a trifluoromethanesulfonyl group, whereas aryl tosylates (ArOTs) feature a p-toluenesulfonyl group. The three fluorine atoms on the triflate group exert a powerful electron-withdrawing inductive effect. This effect is central to its reactivity, as it leads to a highly stable triflate anion upon departure.[1][2][3] The stability of the leaving group is paramount; a more stable anion corresponds to a better leaving group.[1][4]
The leaving group ability is quantitatively reflected in the acidity of the conjugate acids. Triflic acid (CF₃SO₃H) is a superacid with a pKa of approximately -12 to -13, while p-toluenesulfonic acid (TsOH) is a strong acid with a pKa around -6.5.[1] The significantly lower pKa of triflic acid indicates that the triflate anion is a much weaker base and therefore a superior leaving group.[1][5]
Caption: Structural comparison of Aryl Triflate and Aryl Tosylate.
Synthesis and Practical Considerations
Both aryl sulfonates are typically prepared from phenols, but the methodologies and practical considerations differ.
-
Aryl Triflates: The conventional method involves treating a phenol with triflic anhydride (Tf₂O) in the presence of an amine base like pyridine.[6][7] However, triflic anhydride is a potent, moisture-sensitive reagent.[8] More practical and convenient protocols have been developed, including aqueous biphasic conditions that avoid amine bases and allow for simple product isolation.[6][9] Other methods utilize stable, crystalline triflating agents like N-phenyltriflimide, which can improve selectivity.[7] Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes.[7]
-
Aryl Tosylates: The most common synthesis involves reacting a phenol with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in an anhydrous solvent.[10][11] Aryl tosylates are generally more stable to water than triflates and are often highly crystalline, making them easier to handle and purify.[12] Eco-friendly protocols have been developed that avoid halogenated solvents and chromatography, making the synthesis more economically and environmentally viable, especially for large-scale applications.[10][11][13]
Performance in Cross-Coupling Reactions
The superior leaving group ability of the triflate group generally translates to higher reactivity in the rate-determining oxidative addition step of the catalytic cycle. This fundamental difference influences catalyst choice, reaction conditions, and overall efficiency across various cross-coupling reactions.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
This is one of the most widely used C-C bond-forming reactions, and both sulfonates are competent electrophiles.
-
Aryl Triflates: Due to their high reactivity, aryl triflates often undergo Suzuki-Miyaura coupling under mild conditions with low catalyst loadings.[14] They are particularly useful for coupling with sterically hindered or electronically challenging boronic acids.[15] The reaction is compatible with a wide variety of functional groups.[16]
-
Aryl Tosylates: Being less reactive, aryl tosylates historically required harsher conditions. However, the development of highly active catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, CM-phos) has enabled the efficient coupling of aryl tosylates, even at room temperature in some cases.[17][18] Catalyst systems have been developed that show excellent functional group tolerance.[17] While they may require slightly higher catalyst loadings or temperatures than triflates, their lower cost and higher stability make them very attractive for process chemistry.[12][19]
Buchwald-Hartwig Amination
Forming C-N bonds with aryl sulfonates presents unique challenges.
-
Aryl Triflates: The coupling of amines with aryl triflates is well-established.[20] The high reactivity of triflates facilitates the reaction, although side reactions like hydrolysis can sometimes be competitive.
-
Aryl Tosylates: C-N coupling with aryl tosylates was historically difficult due to their lower reactivity. This hurdle has been overcome by specialized catalyst systems. For instance, the use of a Josiphos-type ligand in combination with a Pd(0) precursor allows for the amination of a wide range of aryl and heteroaryl tosylates at room temperature, sometimes with catalyst loadings as low as 0.01 mol%.[20] Interestingly, with this specific catalyst system, aryl tosylates were found to be more reactive than the corresponding aryl triflates and chlorides, highlighting the critical role of ligand architecture in modulating reactivity.[20]
Heck Coupling
The Heck reaction involves the coupling of an aryl electrophile with an alkene.
-
Aryl Triflates: Aryl triflates are standard electrophiles for the Heck reaction, often used to ensure high regioselectivity (α-substitution) when coupling with electron-rich olefins.[21][22]
-
Aryl Tosylates: While less common, aryl tosylates can also be used in Heck couplings. Nickel-catalyzed systems have been shown to be effective for the intermolecular Heck reaction of aryl tosylates with cycloalkenes.[23] For palladium-catalyzed reactions, specific bidentate ligands can promote highly regioselective couplings, providing a less expensive alternative to triflates.[21]
Head-to-Head Performance Summary
The choice between a triflate and a tosylate is often a trade-off between reactivity, stability, and cost.
General Comparison Table
| Feature | Aryl Triflates (ArOTf) | Aryl Tosylates (ArOTs) | Rationale |
| Reactivity | Very High | Moderate to High | Triflate is a superior leaving group due to the inductive effect of fluorine atoms.[1][2][3] |
| Reagent Cost | Higher (Triflic anhydride is expensive) | Lower (Tosyl chloride is inexpensive) | Cost of starting sulfonating agents.[12] |
| Stability | Less stable, sensitive to hydrolysis | More stable, often crystalline solids | The C-O bond is more polarized in triflates, making them more susceptible to nucleophilic attack.[12][20] |
| Synthesis | Potent reagents, can require special handling | Straightforward, robust procedures | Tosyl chloride is easier to handle than triflic anhydride.[7][10] |
| Typical Catalyst Loading | Lower (e.g., < 1 mol%) | Generally Higher (but can be low with optimized ligands) | Higher reactivity requires less catalytic activation.[20] |
| Reaction Temperature | Milder (often room temp. to moderate heat) | Generally Higher (but room temp. is possible) | The energy barrier for oxidative addition is lower for triflates. |
Reactivity Hierarchy
For context, the general reactivity of common aryl electrophiles in palladium-catalyzed cross-coupling reactions is as follows. This highlights that while tosylates are less reactive than triflates, they are often more reactive than the widely used aryl chlorides.
Caption: General reactivity trend of aryl electrophiles in cross-coupling.
Practical Considerations: Which to Choose?
Choose Aryl Triflates when:
-
High Reactivity is Essential: For unreactive coupling partners, sterically hindered substrates, or challenging transformations, the high reactivity of triflates can be the key to success.[1][15]
-
Mild Conditions are Required: If your substrate is sensitive to high temperatures, triflates often allow for reactions to be conducted at or near room temperature.
-
Speed is a Priority: Reactions with triflates are typically faster than those with tosylates.[1]
-
Exploring Initial Scope: In early-stage discovery chemistry, the reliability and high reactivity of triflates can be advantageous for quickly assessing the feasibility of a new coupling reaction.
Choose Aryl Tosylates when:
-
Cost and Scale are Major Factors: For large-scale synthesis, the significantly lower cost of tosyl chloride and the often simpler, more robust synthetic procedures make tosylates the economically superior choice.[12][19]
-
Substrate Stability is a Concern: Aryl tosylates are more stable to storage and handling and less prone to hydrolysis than triflates, which can be an advantage in multi-step syntheses.[12][20]
-
Chemoselectivity is Needed: In molecules containing multiple potential leaving groups (e.g., a halide and a tosylate), the lower reactivity of the tosylate can sometimes be exploited to achieve selective coupling at the more reactive site.[24]
-
Modern Catalysts are Available: With access to advanced, bulky phosphine ligands, the reactivity gap between tosylates and triflates can be largely overcome, allowing you to benefit from the practical advantages of tosylates without sacrificing much efficiency.[17][18]
Experimental Protocols
The following are representative, generalized protocols for a Suzuki-Miyaura coupling. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol uses a standard palladium catalyst and conditions that leverage the high reactivity of the triflate.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl triflate (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Tosylate
This protocol employs a more specialized, high-activity catalyst system required to efficiently activate the less reactive tosylate.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl tosylate (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Precursor Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%) and a bulky phosphine ligand such as XPhos (0.04 mmol, 4.0 mol%).
-
Solvent Addition: Add anhydrous tert-Amyl alcohol (t-AmOH, 5 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The less reactive nature of the tosylate may require longer reaction times. Monitor progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
Conclusion
Both aryl triflates and aryl tosylates are invaluable tools in the modern synthetic chemist's arsenal, providing a reliable entry into cross-coupling chemistry from phenols. Aryl triflates offer superior reactivity, enabling reactions under mild conditions and with challenging substrates. In contrast, aryl tosylates provide a more stable, cost-effective, and scalable alternative, whose historical reactivity limitations have been largely surmounted by the development of sophisticated catalyst systems. The optimal choice is not universal but depends on a careful analysis of the specific reaction's requirements, including substrate complexity, desired reaction conditions, and the economic realities of the synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]
- 5. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 9. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 19. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating 1-Naphthyl Triflate Reaction Products
For Immediate Release
WAYNE, Pa., Jan. 1, 2026 – In the intricate landscape of pharmaceutical and materials science research, the precise validation of reaction products is paramount. This is particularly true for versatile synthetic intermediates like 1-naphthyl triflate, often employed in cross-coupling reactions to forge complex molecular architectures.[1][2] Rigorous analytical confirmation of the final product's identity and purity is a critical step, ensuring the reliability of downstream applications.[1] This guide offers an objective comparison of key analytical techniques for validating the products of reactions involving 1-naphthyl triflate, supported by experimental insights and detailed protocols.
The successful synthesis of a target molecule from 1-naphthyl triflate, for instance via a Suzuki-Miyaura cross-coupling, necessitates a multi-faceted analytical approach.[1][3] While mass spectrometry can rapidly confirm the molecular weight of the desired product, a truly comprehensive validation strategy integrates orthogonal techniques to provide a complete structural and purity profile.[1]
Comparative Overview of Analytical Techniques
The selection of an analytical method is contingent on the specific information required. For unequivocal structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. When assessing purity and quantifying components, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the tools of choice. Mass Spectrometry (MS) provides invaluable molecular weight information and can be powerfully coupled with chromatographic techniques for enhanced specificity.[4][5]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structural information, connectivity, and stereochemistry. | Unparalleled for definitive structure elucidation. Quantitative (qNMR) capabilities. | Lower sensitivity compared to MS. Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation. | Does not provide detailed structural information on its own; isomers may not be distinguishable.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of product and impurities, separation of non-volatile compounds. | High resolution, widely applicable, can be coupled with various detectors (UV, MS). | Can be solvent-intensive. Method development can be complex. |
| Gas Chromatography (GC) | Purity of volatile compounds, separation of isomers. | Excellent for volatile and semi-volatile analytes, high separation efficiency.[6] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Causality in Method Selection: For any novel compound derived from a 1-naphthyl triflate reaction, NMR is the definitive technique to confirm that the desired bond formation has occurred at the correct position and to fully characterize the new structure. Both ¹H and ¹³C NMR are fundamental, while ¹⁹F NMR is crucial for confirming the presence or absence of the triflate group.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: If confirming the consumption of the triflate starting material or investigating triflate-containing byproducts, ¹⁹F NMR is essential.[7][8][9] The triflate anion typically gives a sharp singlet around -79 ppm.[7][10]
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to elucidate the full structure. For 1-naphthyl triflate itself, characteristic aromatic proton signals would be observed.[11][12] Upon successful reaction, new signals corresponding to the coupled partner and shifts in the naphthalene protons will be evident.
Mass Spectrometry (MS): Rapid Molecular Weight Confirmation
Causality in Method Selection: MS is the fastest way to confirm if a reaction has proceeded to generate a product of the expected molecular weight. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and mass data, significantly increasing confidence in peak identification.[4][5]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source. Optimize source parameters (e.g., capillary voltage, gas flow) for the analyte.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in full scan mode over a relevant m/z range.
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺. The observed mass should correspond to the calculated exact mass of the expected product. Fragmentation patterns can also provide structural clues.[13][14][15] For example, the fragmentation of aryl ethers often involves cleavage beta to the aromatic ring.[16]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Causality in Method Selection: HPLC is ideal for assessing the purity of 1-naphthyl triflate reaction products, which are often non-volatile. It effectively separates the desired product from starting materials, reagents, and byproducts, allowing for accurate quantification.[17]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength where the product and key impurities absorb (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC): A Niche but Powerful Alternative
Causality in Method Selection: For volatile and thermally stable products derived from 1-naphthyl triflate, GC offers superior resolution compared to HPLC.[6] It is particularly useful for separating closely related isomers. Often, GC is coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for definitive identification.[6][18]
Experimental Protocol: GC-FID/MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If the product is not sufficiently volatile or contains polar functional groups, derivatization (e.g., silylation) may be necessary to make it GC-amenable.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Oven Program: A temperature ramp, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 300 °C and holding for 5 minutes.
-
-
Data Analysis: Identify peaks based on their retention times compared to standards. For GC-MS, confirm identity by matching the acquired mass spectrum with library data or by interpreting the fragmentation pattern.[19] Quantify using peak areas.
Conclusion: An Integrated Approach for Trustworthy Results
No single analytical method provides a complete picture for the validation of 1-naphthyl triflate reaction products. A self-validating system relies on the strategic integration of multiple techniques. A robust and trustworthy validation workflow begins with rapid MS screening to confirm the formation of the product with the correct molecular weight. This is followed by HPLC or GC to establish purity and quantify components. Finally, comprehensive NMR analysis provides the unequivocal structural proof required for publication, patent filings, and advancement into further development stages. This integrated approach ensures the scientific integrity of the results and provides the authoritative grounding necessary for high-stakes research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 1-Naphthyl trifluoromethanesulfonate | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. vapourtec.com [vapourtec.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: Unlocking the Potential of 1-Naphthyl Triflate over Aryl Bromides in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the selection of the aryl electrophile is paramount. While aryl bromides have long been the workhorses of this field, aryl triflates, and specifically 1-naphthyl triflate, present a compelling suite of advantages that can accelerate discovery and enable novel chemical transformations.
This guide provides an in-depth, objective comparison of 1-naphthyl triflate and its aryl bromide counterparts. We will delve into the fundamental principles of reactivity, supported by experimental data, and provide practical, field-proven protocols to empower you to make informed decisions for your next synthetic challenge.
The Triflate Advantage: A Superior Leaving Group
The trifluoromethanesulfonate (triflate or OTf) group is one of the best leaving groups in organic chemistry, a property derived from the significant resonance stabilization of the resulting triflate anion. This inherent reactivity translates into several tangible benefits in the context of cross-coupling reactions when compared to the bromide leaving group.
The critical first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. The rate of this step is often turnover-limiting and is highly dependent on the nature of the carbon-leaving group bond. The C-OTf bond is generally more polarized and susceptible to cleavage than the C-Br bond, often leading to faster reaction kinetics and allowing for milder reaction conditions. This is particularly advantageous when dealing with thermally sensitive substrates or when aiming for high-throughput synthesis.
The general order of reactivity for aryl electrophiles in oxidative addition is: Ar-I > Ar-Br ≈ Ar-OTf >> Ar-Cl.[1][2] While bromides and triflates exhibit similar reactivity in many cases, the nuanced differences in their electronic properties and activation requirements can be strategically exploited, as we will explore in the following sections.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantages of the triflate group are borne out in practice across a range of vital synthetic transformations. Below, we compare the performance of 1-naphthyl triflate with aryl bromides in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron species and an electrophile, is a stalwart of medicinal chemistry.[3][4] Both aryl triflates and bromides are competent substrates, but triflates often allow for more facile reactions, particularly with challenging substrates.[5][6]
| Parameter | 1-Naphthyl Triflate | 1-Bromonaphthalene | Reference |
| Reaction | Suzuki-Miyaura with Phenylboronic Acid | Suzuki-Miyaura with Phenylboronic Acid | [2][7] |
| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ | [7] |
| Base | K₃PO₄ | Na₂CO₃ | [2][7] |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | [2][7] |
| Temperature | 80-100 °C | 80-100 °C | [2][7] |
| Yield | Typically >90% | Typically 80-95% | [7] |
Causality Behind Experimental Choices: The use of a stronger base like potassium phosphate (K₃PO₄) is often required for the Suzuki-Miyaura coupling of triflates to facilitate the transmetalation step.[7] While aryl bromides can often be coupled effectively with milder carbonate bases, the enhanced reactivity of triflates can sometimes lead to cleaner reactions and higher yields, even with sterically hindered coupling partners.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to construct arylethynyl moieties, which are prevalent in materials science and pharmaceuticals.[8][9] In this reaction, the higher reactivity of the C-OTf bond can be a distinct advantage, often enabling copper-free conditions which can be beneficial for substrates sensitive to copper salts.
| Parameter | 1-Naphthyl Triflate | 1-Bromonaphthalene | Reference |
| Reaction | Sonogashira with Phenylacetylene | Sonogashira with Phenylacetylene | [8][10] |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | [10] |
| Base | Et₃N | Et₃N | [10] |
| Solvent | DMF or THF | DMF or THF | [10] |
| Temperature | Room Temp to 60 °C | 50-80 °C | [10] |
| Yield | Often quantitative | Good to excellent | [10] |
Expertise & Experience: While both substrates are effective, the Sonogashira coupling of aryl triflates can often proceed at lower temperatures compared to their bromide counterparts.[9] This can be crucial for maintaining the integrity of complex molecules with multiple functional groups. Furthermore, the development of copper-free Sonogashira protocols has expanded the utility of this reaction, and aryl triflates are excellent substrates under these conditions.[8][11]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[12][13] Aryl triflates have proven to be excellent electrophiles in this reaction, often demonstrating superior performance to aryl bromides, especially with less nucleophilic amines or when steric hindrance is a factor.[14][15]
| Parameter | 1-Naphthyl Triflate | 1-Bromonaphthalene | Reference |
| Reaction | Buchwald-Hartwig with Aniline | Buchwald-Hartwig with Aniline | [12][16] |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / BINAP | [12][16] |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu | [12][16] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | [12][16] |
| Temperature | 80-110 °C | 80-110 °C | [12][16] |
| Yield | Excellent | Good to excellent | [12][16] |
Trustworthiness of the Protocol: The choice of ligand is critical in Buchwald-Hartwig amination. While first-generation catalysts were effective for aryl bromides, the development of sterically demanding, electron-rich phosphine ligands like XPhos and SPhos has significantly expanded the scope to include aryl triflates and even chlorides.[16] The use of a stronger base like cesium carbonate can sometimes be advantageous with triflates, as it is less prone to cause hydrolysis of the triflate group, a potential side reaction.[16]
Orthogonal Reactivity: A Tool for Advanced Synthesis
A significant advantage of aryl triflates is the potential for orthogonal reactivity in molecules containing both a triflate and a bromide. By carefully selecting the catalyst and reaction conditions, it is possible to selectively react at one site while leaving the other untouched.[5][17] For example, certain palladium catalysts with bulky, electron-rich phosphine ligands like P(t-Bu)₃ can favor the oxidative addition of an aryl chloride over an aryl triflate, a reversal of the typical reactivity pattern.[5][17] This chemoselectivity opens up possibilities for sequential, one-pot cross-coupling reactions, streamlining the synthesis of complex, multifunctional molecules.
Experimental Protocols
To illustrate the practical application of 1-naphthyl triflate, we provide the following detailed experimental protocols. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of 1-Naphthyl Triflate
This protocol describes the straightforward synthesis of 1-naphthyl triflate from the readily available 1-naphthol.
Caption: Workflow for the synthesis of 1-naphthyl triflate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-naphthol (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes. The pyridine acts as a base to neutralize the triflic acid byproduct.
-
Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-naphthyl triflate.[18]
Protocol 2: Suzuki-Miyaura Coupling of 1-Naphthyl Triflate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-naphthyl triflate with an arylboronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 18. lookchem.com [lookchem.com]
The Superior Reactivity of 1-Naphthyl Trifluoromethanesulfonate: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. In the realm of palladium- and nickel-catalyzed cross-coupling reactions, the choice of the aryl electrophile is a critical determinant of reaction efficiency, scope, and mildness of conditions. While aryl halides have been the traditional workhorses, aryl sulfonates have emerged as powerful alternatives, offering distinct advantages in terms of accessibility from phenols and tunable reactivity.
This guide provides an in-depth comparison of the reactivity of 1-Naphthyl trifluoromethanesulfonate (1-naphthyl triflate) against other commonly employed aryl sulfonates, namely tosylates and mesylates. We will delve into the fundamental principles governing their leaving group ability and present supporting experimental data from pivotal cross-coupling reactions to provide a clear, evidence-based framework for your synthetic planning.
The Decisive Factor: Leaving Group Ability
The efficacy of an aryl sulfonate in a cross-coupling reaction is intrinsically linked to its capacity to function as a good leaving group during the key oxidative addition step to the metal center (e.g., Pd(0)). A superior leaving group is the conjugate base of a strong acid, as its stability in anionic form facilitates its departure from the aromatic ring.
The established order of leaving group ability among the sulfonates discussed is:
Triflate > Tosylate > Mesylate [1][2]
This hierarchy is a direct consequence of the electronic properties of the sulfonate group. The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge.[1] This is quantitatively reflected in the acidity of its conjugate acid, triflic acid (CF₃SO₃H), which is a superacid.
Below is a diagram illustrating the structures of these common aryl sulfonate leaving groups.
Caption: Structures of Aryl Triflate, Tosylate, and Mesylate.
Quantitative Comparison of Leaving Group Ability
The difference in reactivity is not trivial. Quantitative data from nucleophilic substitution reactions (Sₙ2) starkly illustrates the superior nature of the triflate group.
| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | ~ -6.5 | 0.70 |
| Mesylate | -OMs | ~ -1.2 to -2 | 1.00 |
| Data sourced from BenchChem's comparative analysis.[1] |
As the data indicates, the triflate is orders of magnitude more reactive than both tosylate and mesylate, making it the leaving group of choice for challenging substrates or when accelerated reaction rates are desired.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of triflates, including 1-naphthyl triflate, translates directly to their performance in a variety of widely used cross-coupling reactions. 1-Naphthyl triflate is a key intermediate in reactions like Suzuki, Stille, and Heck couplings, enabling the introduction of the naphthyl moiety into complex molecules.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Aryl triflates are highly effective electrophiles in this transformation.[4][5][6]
A comparative study highlighted the reactivity differences in a Suzuki coupling scenario. While 2-naphthyl triflate achieved 98% conversion in just 30 minutes, the corresponding 2-naphthyl tosylate was found to be completely inert under the same reaction conditions.[7]
Experimental Data: Suzuki-Miyaura Coupling of 2-Naphthyl Sulfonates [7]
| Aryl Sulfonate | Time to Completion | Conversion (%) |
| 2-Naphthyl Triflate | 30 min | 98 |
| 2-Naphthyl Tosylate | 2.5 h | Inert |
| 2-Naphthyl Imidazolylsulfonate | 2.5 h | Full Conversion |
This data underscores the significant practical advantage of using a triflate over a tosylate for achieving rapid and efficient Suzuki-Miyaura couplings.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl sulfonate.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8] The development of this reaction has seen the evolution of catalyst systems to accommodate a wide range of electrophiles. While early systems readily coupled aryl triflates, the amination of less reactive aryl tosylates required the development of more specialized, highly active catalysts.[9][10][11]
Interestingly, the choice of catalyst and ligand can sometimes invert the expected reactivity trend. For instance, a study utilizing a specific Josiphos ligand found that the amination of aryl tosylates proceeded faster than the corresponding aryl triflates at room temperature.[10] This highlights the nuanced interplay between the substrate, catalyst, and ligand, offering avenues for chemo-selective couplings.
However, in many standard systems, the superior leaving group ability of the triflate ensures faster and more efficient reactions. Aryl triflates are well-known, reactive equivalents to aryl halides for these transformations.[12]
Heck Reaction
In the Heck reaction, aryl triflates are common and effective substrates.[13] Nickel-catalyzed intermolecular Heck reactions have been successfully demonstrated with aryl triflates, mesylates, and tosylates, showcasing the versatility of modern catalytic systems.[14][15][16] In a representative example, 1-naphthyl triflate was coupled with n-butyl acrylate in high yield using a palladium acetate catalyst.[13]
While tosylates and mesylates can be viable partners, the higher reactivity of triflates often allows for milder reaction conditions and broader substrate scope.
Experimental Protocols
To provide a practical context, we outline a general procedure for the synthesis of 1-naphthyl triflate and a representative cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of aryl triflates from phenols.[17]
Materials:
-
1-Naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 1-naphthol (1.0 eq.) and a base such as pyridine or Et₃N (1.5-2.0 eq.) in an inert, dry solvent like DCM or THF at 0 °C under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (1.1-1.2 eq.) dropwise.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction by TLC until the starting material is consumed (typically 1-24 hours).
-
Quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-naphthyl triflate.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Naphthalen-1-yl trifluoromethanesulfonate [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Enantioselective Intermolecular Heck and Reductive Heck Reactions of Aryl Triflates, Mesylates, and Tosylates Catalyzed by Nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 17. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
cost-benefit analysis of using 1-naphthyl triflate in large-scale synthesis
An In-Depth Guide to the Application of 1-Naphthyl Triflate in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of an appropriate coupling partner is a critical decision that impacts reaction efficiency, scalability, and overall cost. The naphthyl moiety is a privileged scaffold found in numerous pharmaceuticals, including the antidepressant Sertraline and the beta-blocker Nadolol[1]. This guide provides a comprehensive cost-benefit analysis of using 1-naphthyl triflate as an electrophilic partner in large-scale cross-coupling reactions, comparing its performance and economic viability against common alternatives like naphthyl halides.
The Chemistry of 1-Naphthyl Triflate: Synthesis and Reactivity
1-Naphthyl triflate is synthesized from 1-naphthol, a readily available starting material derived from naphthalene[1][2][3][4]. The transformation is typically achieved by reacting 1-naphthol with a triflating agent, such as trifluoromethanesulfonic (triflic) anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base.[5][6]
The power of 1-naphthyl triflate lies in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion (-OTf). The triflate group's stability is derived from the strong inductive effect of the trifluoromethyl group and extensive resonance delocalization of the negative charge across the three sulfonyl oxygens.[7][8][9] This inherent stability makes the C-O bond of the aryl triflate susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.[9][10]
While aryl triflates are generally stable enough to be purified by column chromatography, they can be susceptible to hydrolysis back to the parent phenol, particularly under basic conditions or at elevated temperatures.[11][12][13] This is a critical consideration for large-scale operations where reaction work-ups and purifications must be robust and efficient.
Caption: Synthesis pathway from Naphthalene to 1-Naphthyl Triflate.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Aryl triflates are highly effective electrophiles in a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination couplings, which are workhorses of the pharmaceutical industry.[14][15][16]
Comparative Reactivity
The primary advantage of 1-naphthyl triflate is its high reactivity, which is often comparable to that of 1-bromonaphthalene. The generally accepted order of reactivity for palladium-catalyzed Suzuki couplings is: I > Br ≈ OTf > Cl .[17][18] This high reactivity allows for:
-
Milder Reaction Conditions: Couplings can often be performed at lower temperatures, which is beneficial for thermally sensitive substrates.
-
Lower Catalyst Loadings: The facile oxidative addition can enable the use of lower concentrations of expensive palladium catalysts.
-
Activation of Unreactive Partners: Triflates can successfully couple with nucleophiles where the corresponding chlorides or even bromides might fail.
However, the choice of ligand is critical and can dramatically influence reactivity and selectivity. For instance, highly active catalyst systems using bulky, electron-rich phosphine ligands can enable the coupling of less reactive aryl chlorides, while other systems can even selectively couple a chloride in the presence of a triflate.[18][19][20][21]
Side Reactions and Impurity Profile
The main drawback of using triflates at scale is the potential for hydrolysis. The formation of 1-naphthol as a byproduct can complicate downstream processing and purification. In contrast, reactions with naphthyl halides do not present this specific issue, though they may suffer from other side reactions like hydrodehalogenation or homo-coupling of the starting materials.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Cost-Benefit Analysis for Large-Scale Production
The decision to use 1-naphthyl triflate, 1-naphthyl bromide, or 1-naphthyl chloride on an industrial scale is a multi-faceted one, balancing raw material costs against process efficiency and robustness.
| Factor | 1-Naphthyl Triflate | 1-Naphthyl Bromide | 1-Naphthyl Chloride |
| Raw Material Cost | High (derived from 1-naphthol + expensive triflating agent) | Moderate | Low (often a commodity chemical) |
| Reactivity | High (≈ Bromide) | High | Low |
| Typical Conditions | Mild (often room temp. to 80°C) | Mild to moderate | Forcing (often >100°C) |
| Catalyst Loading | Potentially lower | Moderate | Typically higher |
| Key Side Reaction | Hydrolysis to 1-naphthol | Hydrodehalogenation, homo-coupling | Hydrodehalogenation, homo-coupling |
| Purification | Can be challenging due to 1-naphthol impurity | Generally straightforward | Generally straightforward |
| Energy Cost | Lower | Moderate | Higher |
| Ideal Application | Complex, sensitive substrates; early-stage development; when halides are unreactive. | General purpose, workhorse for many large-scale syntheses. | High-volume, cost-sensitive products where forcing conditions are tolerable. |
Analysis:
-
Cost: The primary barrier to the widespread use of 1-naphthyl triflate in manufacturing is cost. Triflic anhydride is significantly more expensive than bromine or chlorine sources. While the starting material, 1-naphthol, is accessible, the added cost of the triflation step makes the final triflate a premium reagent.[3][5]
-
Process Efficiency: The benefits of using 1-naphthyl triflate are realized in process efficiency. Faster reactions at lower temperatures can increase plant throughput and reduce energy costs. The ability to use less palladium can also be a significant cost saver, as palladium is a precious metal with volatile pricing.
-
Risk Mitigation: For complex, multi-step syntheses of high-value active pharmaceutical ingredients (APIs), the reliability and high reactivity of triflates can be worth the upfront cost. Using milder conditions can prevent the degradation of sensitive functional groups elsewhere in the molecule, leading to higher overall yields and a cleaner product, thus de-risking a crucial manufacturing step.
Caption: Decision workflow for selecting a 1-naphthyl coupling partner.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthyl Triflate[5]
Warning: Triflic anhydride is corrosive and reacts violently with water. This procedure should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a stirred solution of 1-naphthol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of naphthol) at 0 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of 1-naphthol.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-naphthyl triflate as a colorless oil or low-melting solid.
Protocol 2: Suzuki-Miyaura Coupling Using 1-Naphthyl Triflate[19][22]
-
To a reaction vessel, add 1-naphthyl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, such as Pd(OAc)₂ (1-2 mol%), and a suitable phosphine ligand, such as tricyclohexylphosphine (2-4 mol%).
-
Add a suitable solvent, such as 1,4-dioxane or toluene (~10 mL per gram of triflate).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
1-Naphthyl triflate is a highly reactive and valuable electrophile for introducing the 1-naphthyl moiety in complex chemical syntheses. Its primary advantage is enabling reactions under mild conditions, which is crucial for substrates with sensitive functional groups and can lead to higher yields and cleaner reaction profiles.
-
For early-stage drug development and the synthesis of complex, high-value molecules: The higher cost of 1-naphthyl triflate is often justified by its reliability, high reactivity, and the milder conditions it allows, which can safeguard molecular complexity and improve overall yield.
-
For large-scale, cost-driven manufacturing of simpler molecules: 1-Naphthyl bromide represents a more balanced choice, offering good reactivity at a moderate cost. 1-Naphthyl chloride is the most economical option, but its low reactivity necessitates more forcing conditions, higher catalyst loadings, and is only suitable for robust substrates where cost is the absolute primary driver.
Ultimately, the choice is a strategic one. A thorough process hazard analysis and cost modeling should be performed for each specific application. While 1-naphthyl triflate may not be the default choice for bulk manufacturing, it remains an indispensable tool in the chemist's arsenal, particularly when performance and reliability are paramount.
References
- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 2. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]
- 5. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. benchchem.com [benchchem.com]
- 18. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 19. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Mechanistic Showdown: Triflate vs. Nonaflate Leaving Groups in Modern Synthesis
In the dynamic landscape of organic synthesis, the choice of leaving group can be the determining factor between a high-yielding, clean reaction and a complex mixture of byproducts. Among the pantheon of leaving groups, sulfonates have emerged as powerful tools, prized for their high reactivity. For decades, the trifluoromethanesulfonate (triflate, -OTf) group has been a mainstay for activating alcohols and phenols towards nucleophilic substitution and cross-coupling reactions. However, the perfluorobutanesulfonate (nonaflate, -ONf) group has steadily gained traction as a superior alternative in many applications. This guide provides an in-depth mechanistic comparison of these two leaving groups, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Foundation: What Makes a Good Leaving Group?
A good leaving group is a molecular fragment that departs with a pair of electrons during a chemical reaction. The efficacy of a leaving group is intrinsically linked to its stability as an independent species. The more stable the anion formed upon departure, the better the leaving group. This stability is often correlated with the acidity of the conjugate acid; the stronger the acid, the more stable the conjugate base, and thus the better the leaving group.[1][2]
At a Glance: Triflate vs. Nonaflate
Both triflate and nonaflate are considered "super" leaving groups due to the exceptional stability of their corresponding anions. This stability arises from the potent electron-withdrawing effects of the fluorine atoms and extensive resonance delocalization of the negative charge across the sulfonate group.
| Feature | Triflate (-OTf) | Nonaflate (-ONf) |
| Structure | CF₃SO₃⁻ | C₄F₉SO₃⁻ |
| Conjugate Acid | Triflic Acid (TfOH) | Nonafluorobutanesulfonic Acid (NfOH) |
| pKa of Conjugate Acid | ~ -14[3] | ~ -3.3 to -3.57[1][4] |
| Leaving Group Ability | Excellent | Excellent, often superior[5][6] |
| Stability | Prone to hydrolysis, especially under basic conditions or at elevated temperatures.[5][7] | Generally more hydrolytically and thermally stable than triflates.[5][6] |
| Reactivity | Highly reactive in many cross-coupling and substitution reactions.[5] | Often exhibits comparable or even enhanced reactivity compared to triflates.[5][8] |
| Cost | Generally less expensive than nonaflates.[5] | Typically more expensive due to the cost of the corresponding sulfonyl fluoride.[5] |
| Byproducts | Can lead to phenol formation via hydrolysis, complicating purification.[5] | Increased stability minimizes the formation of phenolic byproducts.[5] |
Mechanistic Deep Dive: The Electronic and Steric Tug-of-War
The superiority of the nonaflate leaving group in many contexts can be attributed to a combination of electronic and steric factors.
Electronic Effects: The Power of the Perfluoroalkyl Chain
The primary driver of the exceptional leaving group ability of both triflate and nonaflate is the intense inductive effect of the perfluoroalkyl chains. The highly electronegative fluorine atoms pull electron density away from the sulfonate group, stabilizing the resulting anion. The longer perfluorobutyl chain in the nonaflate group provides a greater inductive effect compared to the trifluoromethyl group in the triflate. This enhanced electron-withdrawing character further stabilizes the nonaflate anion, making it an even better leaving group in many scenarios.[6]
Enhanced Stability: A Practical Advantage
A key practical advantage of nonaflates over triflates is their superior stability, particularly towards hydrolysis.[5][6] Aryl triflates can be susceptible to hydrolysis back to the corresponding phenol, especially under basic conditions or at elevated temperatures, which are common in many cross-coupling reactions.[7] This side reaction not only consumes the starting material but also complicates product purification. The increased steric bulk and enhanced electronic stabilization of the nonaflate group contribute to its greater resistance to hydrolysis, resulting in cleaner reactions and higher isolated yields.[5]
Experimental Evidence: Head-to-Head in the Reaction Flask
The theoretical advantages of the nonaflate leaving group are borne out in numerous experimental studies, particularly in the realm of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While aryl triflates are commonly used substrates, their instability can be a limiting factor.[9][10][11] In contrast, aryl nonaflates have demonstrated superior performance, especially with challenging substrates.
A comparative study on the Suzuki-Miyaura coupling of 7-substituted coumarins highlighted the practical benefits of using a nonaflate leaving group. The corresponding triflate was found to be unstable under the reaction conditions, leading to significant amounts of detriflated and hydrolyzed byproducts. In stark contrast, the 7-nonafluorobutylsulfonyloxy coumarin coupled efficiently with various boronic acids to afford the desired products in good to excellent yields.[8]
Buchwald-Hartwig Amination: Cleaner Reactions, Higher Yields
The Buchwald-Hartwig amination is another indispensable tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of leaving group can significantly impact the reaction outcome. Aryl nonaflates have been shown to be effective alternatives to triflates in palladium-catalyzed C-N bond-forming processes due to their increased stability under the reaction conditions.[12][13]
In the synthesis of 7-aminocoumarin derivatives, the use of a nonaflate leaving group was crucial for success. The corresponding triflate proved to be too unstable, leading primarily to decomposition products. However, the more robust nonaflate participated cleanly in the Buchwald-Hartwig amination, providing the desired products in good yields.[14]
Practical Considerations: Synthesis and Experimental Protocols
The choice between a triflate and a nonaflate leaving group also involves practical considerations such as the synthesis of the starting materials. Both aryl triflates and aryl nonaflates are typically prepared from the corresponding phenols.
General Procedure for the Synthesis of Aryl Triflates
Aryl triflates can be synthesized under aqueous conditions, which offers a simple and efficient method that avoids the use of amine bases that can complicate subsequent reactions.[15]
Step-by-Step Protocol:
-
Dissolve the phenol (1.0 equiv) in a biphasic mixture of toluene and an aqueous base (e.g., 30% K₃PO₄).
-
Cool the mixture to 0 °C.
-
Slowly add triflic anhydride (1.1 equiv) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The solvent can be evaporated to yield the crude aryl triflate, which is often pure enough for direct use in subsequent reactions.
General Procedure for the Synthesis of Aryl Nonaflates
The synthesis of aryl nonaflates is analogous to that of aryl triflates, substituting nonafluorobutanesulfonyl fluoride or anhydride for triflic anhydride.
Step-by-Step Protocol:
-
To a solution of the phenol (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add nonafluorobutanesulfonyl fluoride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
The Stereochemical Arbiter: A Comparative Guide to Chiral Naphthyl Triflates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount. The ability to selectively forge one stereoisomer over another is the bedrock of pharmaceutical development and the synthesis of complex natural products. Chiral auxiliaries, temporarily installed stereogenic units, represent a powerful and reliable strategy for inducing asymmetry.[1] Among the pantheon of these chiral directors, those bearing the naphthyl scaffold have carved a significant niche due to their rigid, well-defined steric environment. This guide provides an in-depth, comparative analysis of the stereochemical outcomes of reactions involving chiral naphthyl triflates, offering field-proven insights and experimental data to inform your synthetic planning.
The Naphthyl Triflate: More Than Just a Leaving Group
The triflate (trifluoromethanesulfonyl) group is renowned as one of the most potent leaving groups in organic chemistry. When appended to a chiral naphthyl backbone, particularly the atropisomeric 1,1'-binaphthyl scaffold, the resulting molecule is not merely a reactive electrophile but a sophisticated tool for stereochemical communication. The inherent C2-symmetry and steric bulk of the binaphthyl system create a highly ordered chiral environment that can profoundly influence the facial selectivity of bond-forming reactions. This guide will explore the utility of these remarkable reagents in two major classes of stereoselective transformations: atroposelective cross-coupling reactions and stereospecific substitutions.
Atroposelective Cross-Coupling: Forging Axial Chirality
One of the most powerful applications of chiral naphthyl triflates is in the synthesis of axially chiral biaryls, a structural motif prevalent in privileged chiral ligands and biologically active molecules. In these reactions, the existing chirality of the naphthyl triflate is leveraged to control the formation of a new chiral axis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling stands as a cornerstone of C-C bond formation. When applied to racemic or enantioenriched biaryl triflates, this reaction can proceed with high stereoselectivity, often in a kinetic resolution process where one enantiomer of the starting material reacts preferentially.
A notable example is the atroposelective diazenylation of racemic biaryl monotriflates, a reaction analogous to cross-coupling. This palladium-catalyzed C(sp²)–N(sp²) bond formation demonstrates the principle of kinetic resolution, where a chiral ligand on the palladium catalyst selectively recognizes one enantiomer of the racemic triflate. The result is the formation of an enantioenriched axially chiral azobenzene and the recovery of the unreacted, enantioenriched triflate.
Table 1: Atroposelective Cross-Coupling of Racemic Binaphthyl Monotriflate with a Silylated Diazene
| Entry | R Group on Diazene | Yield (%) of (S)-Azobenzene | Enantiomeric Excess (ee, %) of (S)-Azobenzene | Selectivity Factor (s) |
| 1 | 4-Cl-Ph | 45 | >99 | 61 |
| 2 | 4-Br-Ph | 46 | >99 | 71 |
| 3 | 4-I-Ph | 47 | >99 | 65 |
| 4 | 4-Me-Ph | 44 | 98 | 29 |
| 5 | 4-MeO-Ph | 42 | 96 | 20 |
Data synthesized from experimental results presented in literature.
The high selectivity factors (s) indicate a significant difference in the reaction rates of the two enantiomers of the binaphthyl triflate, underscoring the effective stereochemical discrimination by the chiral catalyst system.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome in these cross-coupling reactions is determined in the stereodifferentiating step, which can be the oxidative addition or the transmetalation. In the context of atroposelective coupling of biaryl triflates, the oxidative addition of the palladium(0) catalyst to the C-OTf bond is often the enantiodetermining step. The chiral ligands on the palladium create a chiral pocket that preferentially accommodates one enantiomer of the atropisomeric triflate, leading to a lower activation barrier for its reaction.
Figure 1: Generalized catalytic cycle for the kinetic resolution of a racemic naphthyl triflate in a cross-coupling reaction.
Stereospecific Substitutions: Transfer of Chirality
In contrast to atroposelective reactions that create new chiral elements, stereospecific reactions involve the transformation of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. Chiral naphthyl triflates, particularly C2-symmetric bis(triflates) derived from BINOL, are excellent precursors for such transformations.
Synthesis of C2-Symmetric Diphosphine Ligands
The synthesis of important chiral ligands like BINAP often proceeds through the corresponding bis(triflate) of BINOL. The substitution of the triflate groups with phosphine moieties occurs with retention of the axial chirality. This high fidelity in chirality transfer is crucial for accessing these valuable ligands in enantiopure form.
The sequential substitution of the two triflate groups in 1,1′-binaphthalene-2,2′-diyl bis(trifluoromethanesulfonate) allows for the synthesis of non-C2-symmetric diphosphine ligands as well, where the stereochemical integrity of the binaphthyl backbone is maintained throughout the synthetic sequence.
Figure 2: Stereospecific synthesis of a non-C2-symmetric diphosphine ligand from (R)-BINOL via the ditriflate.
Intramolecular Reactions
In certain intramolecular reactions, a triflate group derived from a chiral alcohol can act as a leaving group in a stereospecific S(_N)2 reaction. While not a naphthyl triflate per se, the principles of stereochemical control are highly relevant. In the triflate-mediated intramolecular Schmidt reaction, a chiral secondary alcohol is converted to its triflate in situ. An intramolecular S(_N)2 reaction with an azide moiety then proceeds with inversion of configuration at the stereocenter bearing the triflate. This reaction demonstrates that even when the triflate's role is primarily as a leaving group, the chirality of the carbon to which it is attached is crucial for the stereochemical outcome of the subsequent transformation, with the process occurring with little to no racemization.[2][3]
Table 2: Diastereoselectivity in the Triflate-Mediated Intramolecular Schmidt Reaction of a Chiral Azido Alcohol
| Entry | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl-substituted azido alcohol | >95:5 | 85 |
| 2 | Alkyl-substituted azido alcohol | 90:10 | 78 |
Illustrative data based on trends reported in the literature.[2]
Scope and Limitations: A Comparative Perspective
The utility of chiral naphthyl triflates is most pronounced in reactions where the rigid, atropisomeric scaffold can exert significant steric influence, namely in cross-coupling reactions to generate other axially chiral molecules. Their application as chiral auxiliaries in other cornerstone asymmetric reactions, such as Diels-Alder and aldol reactions, appears to be limited or unexplored in the literature.
-
Diels-Alder Reactions: The search for chiral naphthyl triflates as chiral auxiliaries on dienophiles did not yield significant results. The field of asymmetric Diels-Alder reactions is dominated by the use of chiral Lewis acid catalysts or other, more established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam.[4]
-
Aldol Reactions: Similarly, there is a lack of evidence for the use of chiral naphthyl triflates as auxiliaries to control the stereochemical outcome of aldol reactions. The stereoselectivity in aldol reactions is typically governed by the geometry of the enolate and the nature of the chiral auxiliary attached to the carbonyl group, with Evans auxiliaries being a prime example.[5]
This apparent absence of applications in these areas suggests that either the synthesis of the required chiral naphthyl triflate-containing substrates is not straightforward, or that the stereochemical induction provided by the naphthyl triflate moiety in these contexts is not competitive with existing methodologies. The primary value of the chiral naphthyl triflate unit, therefore, lies in its role as a precursor for other chiral structures (like ligands) with high stereochemical fidelity, or as a substrate in reactions that capitalize on its unique axial chirality.
Experimental Protocols
Protocol 1: Atroposelective Suzuki-Miyaura Coupling of a Racemic Biaryl Triflates (Kinetic Resolution)
Objective: To synthesize an enantioenriched biaryl product via kinetic resolution of a racemic biaryl triflate.
Materials:
-
Racemic biaryl triflate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(_2)(dba)(_3) (2.5 mol%)
-
Chiral phosphine ligand (e.g., (S)-Ph-BINEPINE) (6 mol%)
-
K(_3)PO(_4) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(_2)(dba)(_3), the chiral phosphine ligand, and anhydrous toluene. Stir the mixture at room temperature for 20 minutes to pre-form the catalyst.
-
Add the racemic biaryl triflate, arylboronic acid, and K(_3)PO(_4) to the flask.
-
Add degassed water to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na(_2)SO(_4).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched biaryl product and the unreacted enantioenriched biaryl triflate.
-
Determine the enantiomeric excess of both the product and the recovered starting material by chiral HPLC analysis.
Conclusion
Chiral naphthyl triflates, particularly those based on the 1,1'-binaphthyl backbone, are sophisticated stereochemical tools. Their primary strength lies in the realm of atroposelective cross-coupling reactions, where they serve as excellent substrates for kinetic resolution, and in stereospecific substitutions, where they act as reliable precursors for valuable chiral ligands with complete retention of chirality. While their application as general chiral auxiliaries in other fundamental asymmetric transformations like Diels-Alder and aldol reactions is not well-established, their proven efficacy in constructing challenging axially chiral molecules solidifies their important position in the synthetic chemist's toolbox. Understanding the principles of stereochemical control they offer is crucial for the rational design of synthetic routes toward complex, enantiomerically pure molecules.
References
- 1. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
Navigating the Landscape of Phenol-Derived Electrophiles: A Comparative Guide to 1-Naphthyl Trifluoromethanesulfonate and Imidazolylsulfonates in Cross-Coupling Reactions
In the dynamic field of synthetic organic chemistry, the quest for efficient and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthesis, empowering researchers in drug discovery and materials science. While aryl halides have traditionally been the workhorses in these transformations, the use of phenol-derived electrophiles, or "pseudohalides," offers a compelling alternative due to the widespread availability and lower cost of phenols.
Among these pseudohalides, aryl trifluoromethanesulfonates (triflates) have long been celebrated for their high reactivity, stemming from the excellent leaving group ability of the triflate anion. However, this high reactivity can be a double-edged sword, often accompanied by instability towards hydrolysis and a higher cost. This has spurred the development of alternative sulfonate-based leaving groups that balance reactivity with enhanced stability and cost-effectiveness.
This in-depth technical guide provides a comprehensive comparison of two prominent classes of phenol-derived electrophiles: the well-established 1-naphthyl trifluoromethanesulfonate and the increasingly popular aryl imidazolylsulfonates. We will delve into their synthesis, stability, and performance in key cross-coupling reactions, supported by experimental data and mechanistic insights, to provide researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Contenders: A Structural Overview
At the heart of this comparison are the distinct structural features of the triflate and imidazolylsulfonate leaving groups, which dictate their reactivity and handling properties.
Figure 1. Structures of this compound and a general Aryl Imidazolylsulfonate.
Synthesis and Stability: A Tale of Two Sulfonates
The ease of preparation and stability of these electrophiles are critical considerations for their practical application in multi-step syntheses.
This compound: The synthesis of aryl triflates is a well-established procedure, typically involving the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride or trifluoromethanesulfonyl chloride in the presence of a base.[1] While effective, triflic anhydride is a costly and moisture-sensitive reagent, requiring careful handling. The resulting aryl triflates, including 1-naphthyl triflate, exhibit high reactivity but can be prone to hydrolysis, especially under basic conditions or at elevated temperatures, leading to the formation of the starting phenol as a byproduct.[2]
Aryl Imidazolylsulfonates: Aryl imidazolylsulfonates offer a more practical and economical alternative.[3][4] They can be synthesized from phenols using 1,1'-sulfonyldiimidazole, a more stable and less expensive reagent than triflic anhydride.[3] This method generally provides high yields and is tolerant of a wide range of functional groups.[3] A significant advantage of aryl imidazolylsulfonates is their enhanced stability compared to triflates, making them easier to handle, purify, and store for extended periods without significant degradation.[3]
Experimental Protocol: Synthesis of this compound
Figure 2. Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a stirred solution of 1-naphthol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add pyridine (1.2 eq) dropwise.
-
After stirring for 15 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocol: Synthesis of 2-Naphthyl Imidazolylsulfonate
Figure 3. Workflow for the synthesis of 2-Naphthyl Imidazolylsulfonate.
Step-by-Step Methodology:
-
To a solution of 2-naphthol (1.0 eq) in tetrahydrofuran (THF) at room temperature, add 1,1'-sulfonyldiimidazole (1.1 eq) and cesium carbonate (Cs₂CO₃, 0.5 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-naphthyl imidazolylsulfonate.[3]
Performance in Cross-Coupling Reactions: A Head-to-Head Comparison
The ultimate test of these electrophiles lies in their performance in widely used cross-coupling reactions. Here, we compare their efficacy in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. A direct comparative study between 2-naphthyl triflate and 2-naphthyl imidazolylsulfonate has provided valuable insights into their relative reactivities.[3]
| Electrophile | Coupling Partner | Catalyst System | Time | Conversion/Yield | Reference |
| 2-Naphthyl Triflate | Phenylboronic Acid | Pd(PPh₃)₄, K₃PO₄, DME | 30 min | 98% conversion | [3] |
| 2-Naphthyl Imidazolylsulfonate | Phenylboronic Acid | Pd(PPh₃)₄, K₃PO₄, DME | 2.5 h | Full conversion | [3] |
| 2-Naphthyl Tosylate | Phenylboronic Acid | Pd(PPh₃)₄, K₃PO₄, DME | 2.5 h | Inert | [3] |
Table 1. Comparison of 2-Naphthyl Sulfonates in Suzuki-Miyaura Coupling.
The data clearly indicates that while the triflate is more reactive, the imidazolylsulfonate is still a highly competent coupling partner, far surpassing the reactivity of the corresponding tosylate.[3] The slightly slower reaction rate of the imidazolylsulfonate is a reasonable trade-off for its enhanced stability and lower cost.
-
In a glovebox, a reaction vessel is charged with 1-naphthyl triflate (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%).
-
Anhydrous, degassed 1,4-dioxane is added.
-
The reaction mixture is heated to 90 °C and stirred for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction is a cornerstone for the synthesis of substituted alkenes. While direct comparative data for naphthyl triflate versus naphthyl imidazolylsulfonate is scarce, the high reactivity of aryl triflates in Heck reactions is well-documented.[5] Given the competent performance of imidazolylsulfonates in other palladium-catalyzed couplings, they are expected to be viable substrates in Heck reactions as well, potentially requiring slightly more forcing conditions than their triflate counterparts.
| Electrophile | Alkene | Catalyst System | Conditions | Yield | Reference |
| 1-Naphthyl Triflate | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 80°C, 12h | High | General Protocol |
| Aryl Imidazolylsulfonate | Styrene | Pd(OAc)₂, ligand, base | Toluene, 110°C, 24h | Good | Expected |
Table 2. Representative Conditions for the Heck Reaction.
-
To a reaction vessel under an inert atmosphere, add 1-naphthyl triflate (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and triethylamine (Et₃N, 1.5 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to aryl amines. Aryl triflates are known to be effective electrophiles in this reaction, although slow addition of the triflate may be necessary in some cases to prevent hydrolysis.[6] Aryl imidazolylsulfonates have also been shown to participate in C-N bond-forming reactions, suggesting their utility in Buchwald-Hartwig aminations.
| Electrophile | Amine | Catalyst System | Conditions | Yield | Reference |
| 1-Naphthyl Triflate | Aniline | Pd(dba)₂, DPPF, NaOtBu | Toluene, 100°C, 12h | High | [6] |
| Aryl Imidazolylsulfonate | Aniline | Pd precatalyst, ligand, base | Toluene, 110°C, 24h | Good | Expected |
Table 3. Representative Conditions for Buchwald-Hartwig Amination.
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., DPPF, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk flask.
-
Add 1-naphthyl triflate (1.0 eq) and the amine (1.2 eq) dissolved in anhydrous, degassed toluene.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify by column chromatography.
Mechanistic Considerations: The Role of the Leaving Group
The differences in reactivity between triflates and imidazolylsulfonates can be rationalized by considering the key oxidative addition step in the palladium catalytic cycle.
Figure 4. General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The rate of oxidative addition is influenced by the electron-withdrawing nature of the sulfonate group. The trifluoromethyl group in a triflate is strongly electron-withdrawing, making the sulfonate a very good leaving group and facilitating the cleavage of the Ar-O bond by the Pd(0) catalyst. The imidazolylsulfonate group is also electron-withdrawing, but to a lesser extent than the triflate. This results in a slightly slower rate of oxidative addition, as observed in the comparative Suzuki-Miyaura coupling study.[3]
However, the enhanced stability of the imidazolylsulfonate can be advantageous in preventing premature decomposition of the starting material, especially in reactions requiring prolonged heating or in the presence of nucleophilic or basic reagents that can hydrolyze the more sensitive triflate.
Furthermore, an often-overlooked benefit of imidazolylsulfonates is the nature of the byproduct. The imidazolesulfonic acid formed after the coupling can potentially undergo self-destruction, which is a desirable feature in the context of minimizing potentially genotoxic impurities in pharmaceutical manufacturing.[3]
Conclusion and Recommendations
Both this compound and aryl imidazolylsulfonates are valuable and effective electrophiles for a range of palladium-catalyzed cross-coupling reactions, serving as excellent alternatives to aryl halides. The choice between them is a strategic one, balancing reactivity, stability, cost, and the specific demands of the synthetic target.
-
This compound is the reagent of choice when maximum reactivity is required and reaction times need to be minimized. Its high reactivity makes it particularly suitable for challenging couplings or when using less reactive coupling partners. However, its higher cost and susceptibility to hydrolysis must be taken into account.
-
Aryl imidazolylsulfonates represent a more practical and robust alternative for many applications. Their enhanced stability, ease of handling, and lower cost make them particularly attractive for process development and scale-up. While the reaction rates may be slightly slower than with triflates, the often cleaner reaction profiles and higher overall yields due to reduced byproduct formation can compensate for this. The favorable toxicological profile of the byproduct is an additional, significant advantage in pharmaceutical synthesis.
Ultimately, the optimal choice of sulfonate will depend on a careful evaluation of the specific reaction, the scale of the synthesis, and the overall cost-effectiveness of the synthetic route. This guide provides the foundational knowledge and practical insights to empower researchers to make the most informed decision for their cross-coupling needs.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. SU1662349A3 - Method for preparation of substituted 1h-imidazoles or their salts of non-toxic, pharmaceutically acceptable linked acids - Google Patents [patents.google.com]
- 6. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Naphthyl Trifluoromethanesulfonate for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and scientific integrity. 1-Naphthyl trifluoromethanesulfonate, a reactive compound utilized in organic synthesis, requires a comprehensive and well-understood disposal plan due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is classified as a corrosive substance.[1]
Primary Hazards:
-
Corrosivity: It can cause severe skin burns and serious eye damage upon contact.[1]
-
Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3]
A comprehensive summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 99747-74-7 | [1][4] |
| Molecular Formula | C₁₁H₇F₃O₃S | [1][4] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][3] |
Immediate Safety and Handling Protocols
Adherence to strict safety protocols is the first and most critical step in the lifecycle management of this compound, from initial use to final disposal.
Personal Protective Equipment (PPE)
Given its corrosive nature, appropriate PPE is mandatory when handling this compound in any capacity.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2]
-
Body Protection: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.[2]
Storage and Segregation
Proper storage is crucial to prevent accidental reactions.
-
Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[5]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization by researchers is not recommended for bulk quantities due to the potential for uncontrolled reactions.
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a regulatory requirement and a critical safety measure.
-
Waste Identification: All materials contaminated with this compound, including residual reagent, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
RCRA Waste Code: As a corrosive material, waste containing this compound should be classified under the EPA hazardous waste code D002 for corrosivity .[6][7][8]
-
Waste Segregation:
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals , especially strong bases or oxidizing agents, to prevent potentially violent reactions.
-
The following diagram illustrates the decision-making process for waste segregation.
Caption: Logical workflow for the safe disposal of this compound waste.
Laboratory-Scale Quenching of Residual Amounts
For small residual amounts in reaction flasks, a carefully controlled quenching procedure can be performed by trained personnel in a chemical fume hood. This should not be used for bulk disposal.
Experimental Protocol: Quenching of Residual this compound
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the reaction vessel containing the residual material in an ice bath to manage heat generation.
-
Dilution: Dilute the residual this compound with an inert, anhydrous solvent such as toluene or tetrahydrofuran (THF). This helps to dissipate heat during the quenching process.
-
Quenching: While vigorously stirring the diluted, cooled solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this may generate gas.
-
Neutralization and Verification: After the addition is complete, allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Waste Collection: Separate the organic and aqueous layers. Both layers, along with any contaminated materials from the quenching process, must be collected as hazardous waste.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For large or uncontained spills, evacuate the laboratory immediately and contact your institution's EHS department or emergency response team.
The Scientific Rationale Behind Disposal Procedures
Understanding the "why" behind these procedures is crucial for fostering a strong safety culture.
-
Avoid On-Site Neutralization of Bulk Quantities: The reaction of this compound with bases can be exothermic. On a large scale, this can lead to a runaway reaction, posing a significant safety risk.
-
Segregation from Incompatibles: Mixing with strong bases can lead to rapid, exothermic hydrolysis. Contact with strong oxidizing agents could lead to a vigorous, potentially explosive reaction.
-
Incineration as a Preferred Disposal Method: Aryl triflates are generally thermally stable. High-temperature incineration in a facility equipped with afterburners and scrubbers is an effective method for their complete destruction. The thermal decomposition of related trifluoromethanesulfonate compounds is known to produce sulfur oxides (SOx), carbon dioxide (CO₂), and hydrogen fluoride.[3] These byproducts are effectively managed by the pollution control systems of a certified hazardous waste incinerator.
Regulatory Compliance
All hazardous waste disposal activities are governed by strict federal and local regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA), provides the legal framework for the "cradle-to-grave" management of hazardous waste.[8] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
References
- 1. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. wisconsin.edu [wisconsin.edu]
- 6. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 7. actenviro.com [actenviro.com]
- 8. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of 1-Naphthyl Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals
For the innovative researcher dedicated to advancing drug discovery, the mastery of complex reagents is paramount. 1-Naphthyl trifluoromethanesulfonate, a versatile intermediate in organic synthesis, is one such compound that demands respect and meticulous handling. This guide provides essential, actionable intelligence for the safe and effective use of this reagent, ensuring the integrity of your research and the safety of your laboratory environment. Our commitment is to empower you with knowledge that extends beyond the product, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile of this compound
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is crucial to understand the specific hazards to implement the appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Due to its corrosive nature, all direct contact must be avoided through the stringent use of personal protective equipment.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure.[4][5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][8] | Protects against splashes that can cause irreversible eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][9] | Prevents direct skin contact and chemical burns.[1][2] |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron.[5][8] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood.[8][10] If not possible, a NIOSH-approved respirator for organic vapors is required. | Minimizes the risk of inhaling irritating vapors. |
Step-by-Step Safe Handling Protocol
Adherence to a standardized handling protocol is critical for minimizing risk and ensuring reproducible results.
Preparation:
-
Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.[10]
-
Gather Materials: Ensure all necessary equipment, including reaction vessels, syringes, and quenching solutions, are readily available within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[11]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Inert Atmosphere: If the procedure is sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid reagent. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Reaction Setup: Add the reagent slowly and in a controlled manner to the reaction mixture, especially if the reaction is exothermic.
Post-Handling:
-
Decontamination: Thoroughly decontaminate any equipment that has come into contact with the reagent.[12]
-
Waste Disposal: Dispose of all contaminated materials, including gloves and pipette tips, in a designated hazardous waste container.[13]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Chemical Spill Response Workflow
Caption: Workflow for managing a this compound spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure long-term safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
Keep it away from incompatible materials such as oxidizing agents.[17]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.[18]
-
Collect all liquid and solid waste in appropriately labeled, sealed containers.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) program. Do not attempt to dispose of it down the drain or in regular trash.[8]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, contributing to the advancement of science while maintaining a secure laboratory environment.
References
- 1. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. na.bhs1.com [na.bhs1.com]
- 6. kalstein.eu [kalstein.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 13. static.igem.org [static.igem.org]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
